molecular formula C19H36O4 B1631784 Nonadecanedioic Acid CAS No. 6250-70-0

Nonadecanedioic Acid

Cat. No.: B1631784
CAS No.: 6250-70-0
M. Wt: 328.5 g/mol
InChI Key: IFAWYXIHOVRGHQ-UHFFFAOYSA-N
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Description

Nonadecandioic acid is a long-chain fatty acid.

Properties

IUPAC Name

nonadecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H36O4/c20-18(21)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(22)23/h1-17H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAWYXIHOVRGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978093
Record name Nonadecanedioic acid
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Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6250-70-0
Record name Nonadecanedioic acid
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Record name Nonadecanedioic acid
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Record name Nonadecanedioic Acid
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Record name NONADECANEDIOIC ACID
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Nonadecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nonadecanedioic acid (CAS No. 6250-70-0), a C19 long-chain α,ω-dicarboxylic acid, is a molecule of significant interest in polymer science, specialty chemical synthesis, and emerging pharmaceutical applications.[1][2][3][4] Its 19-carbon backbone, terminating in two carboxyl groups, imparts a unique combination of flexibility, hydrophobicity, and functionality that distinguishes it from shorter-chain dicarboxylic acids.[1] This guide provides an in-depth analysis of the core physicochemical properties of nonadecanedioic acid, offering both established data and detailed experimental protocols for their validation. The content herein is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule. We will explore its structural characteristics, thermal behavior, solubility profile, and acid-base properties, grounding these discussions in the context of their practical implications for material design and formulation.

Introduction to Nonadecanedioic Acid

Long-chain dicarboxylic acids (LCDAs) are crucial building blocks in various industrial sectors, serving as monomers for high-performance polymers like polyamides and polyesters, and as precursors for lubricants, plasticizers, and adhesives.[1][2] Nonadecanedioic acid, with its odd-numbered carbon chain, occupies a specific niche within this class.[1] Its systematic IUPAC name is nonadecanedioic acid, and it is also known as 1,17-heptadecanedicarboxylic acid.[1][5]

The presence of two terminal carboxylic acid groups allows it to act as a linear linker, capable of forming robust, flexible polymer chains.[1][2] This structural feature is particularly valuable in the synthesis of specialty nylons and other polyamides where the long methylene bridge (-(CH₂)₁₇-) can impart enhanced durability and flexibility.[1] In the context of drug development, LCDAs are being explored for their roles in forming biodegradable polymers for drug delivery systems and as components in lipid-based formulations.[2][3][4][6] Understanding the fundamental physicochemical properties of nonadecanedioic acid is, therefore, a critical prerequisite for harnessing its full potential.

Core Physicochemical Properties

The essential properties of nonadecanedioic acid are summarized below. These values represent a consensus from established chemical databases and literature, providing a reliable baseline for any research or development endeavor.

PropertyValueSource(s)
CAS Number 6250-70-0[1][5][7][8][9]
Molecular Formula C₁₉H₃₆O₄[1][5][7][9]
Molecular Weight 328.49 g/mol (often rounded to 328.5 g/mol )[1][5][7][8][9]
Appearance White, crystalline solid at room temperature[1]
Melting Point 105–108 °C[1]
Boiling Point 492.56 °C (Predicted)[1]
Solubility Limited solubility in water; soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]
XLogP3 7[5]
Hydrogen Bond Donor Count 2[5]

In-Depth Analysis and Experimental Determination

A mere listing of properties is insufficient for rigorous scientific application. The causality behind experimental choices and the integrity of the protocols are paramount. This section details the significance of key properties and provides robust, self-validating methodologies for their determination.

Thermal Properties: Melting Point Analysis

Significance: The melting point (mp) is a critical parameter that dictates the processing conditions for nonadecanedioic acid, particularly in melt polycondensation reactions for producing polymers.[10] It is also a primary indicator of purity; a sharp melting range typically signifies a high-purity compound, whereas a broad range suggests the presence of impurities.

Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the gold-standard technique for determining the melting point and other thermal transitions of a material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium, Tin) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 3-5 mg of dry nonadecanedioic acid powder into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 130 °C at a controlled rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min). This initial heating scan removes any thermal history.

    • Hold at 130 °C for 5 minutes to ensure complete melting.

    • Cool the sample to 25 °C at a rate of 10 °C/min.

    • Ramp the temperature again from 25 °C to 130 °C at 10 °C/min. The melting point is determined from this second heating scan.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the thermogram. The peak temperature should also be reported.

Workflow Diagram: DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_analysis Data Analysis A Weigh 3-5 mg Nonadecanedioic Acid B Place in Al Pan A->B C Crimp Lid B->C E Load Sample & Reference C->E D Calibrate Instrument D->E F Run Thermal Program (Heat-Cool-Heat) E->F G Generate Thermogram F->G H Determine Onset of Melting Peak G->H

Caption: Workflow for Melting Point Determination via DSC.

Solubility Profile: A Critical Parameter for Formulation

Significance: Solubility dictates the choice of solvents for synthesis, purification (recrystallization), and formulation. For drug development, aqueous solubility is a key determinant of bioavailability. As a long-chain dicarboxylic acid, nonadecanedioic acid is expected to be poorly soluble in water but soluble in certain organic solvents.[1]

Methodology: Isothermal Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[11][12]

Experimental Protocol:

  • System Setup: Add an excess amount of nonadecanedioic acid to a series of vials, each containing a known volume (e.g., 5 mL) of the test solvent (e.g., water, ethanol, DMSO, ethyl acetate). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetics study can determine the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand in the bath for several hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

  • Quantification:

    • For organic solvents, the solvent can be evaporated, and the mass of the dissolved solid can be determined gravimetrically.

    • Alternatively, the concentration of the dissolved acid in the aliquot can be determined via a validated analytical technique, such as HPLC with UV detection (after derivatization) or titration with a standardized base.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Workflow Diagram: Solubility Determination

Solubility_Workflow A Add Excess Solid to Solvent in Vials B Equilibrate in Shaker Bath (e.g., 25°C, 48h) A->B C Allow Solids to Settle B->C D Filter Supernatant C->D E Quantify Solute (Gravimetric/Titration/HPLC) D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Shake-Flask Method for Solubility Measurement.

Acid-Base Characteristics: pKa Determination

Significance: As a dicarboxylic acid, nonadecanedioic acid has two ionizable protons. The acid dissociation constants (pKa₁, pKa₂) quantify the strength of these acidic groups. The pKa values are fundamental to understanding the compound's behavior in different pH environments, which is critical for drug delivery, formulation (e.g., salt formation), and controlling reactivity in polymerization reactions.[13]

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[13][14][15][16][17] It involves monitoring the pH of a solution as a standardized titrant is added incrementally.

Experimental Protocol:

  • Solution Preparation: Accurately weigh a sample of nonadecanedioic acid and dissolve it in a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.[16] The final concentration should be around 0.01 M.

  • Instrument Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode in the solution.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M carbonate-free NaOH) in small, precise increments using a burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The curve for a dicarboxylic acid will show two equivalence points.

    • The pKa values correspond to the pH at the half-equivalence points. Specifically, pKa₁ is the pH at the point where half of the first mole of protons has been neutralized, and pKa₂ is the pH at the point where one and a half moles of protons have been neutralized.

    • Alternatively, the first and second derivatives of the titration curve can be plotted to determine the equivalence points with high precision.

Logical Relationship Diagram: pKa Determination

pKa_Logic cluster_titration Titration Curve cluster_analysis Analysis cluster_results Results A pH vs. Volume NaOH B First Equivalence Point (V₁) A->B Identify Inflections C Second Equivalence Point (V₂) A->C Identify Inflections D pH at V₁/2 B->D Calculate Half-Equivalence E pH at (V₁+V₂)/2 C->E Calculate Half-Equivalence F pKa₁ D->F G pKa₂ E->G

Caption: Logical Flow from Titration Data to pKa Values.

Structure-Property Relationships and Applications

The physicochemical properties of nonadecanedioic acid are a direct consequence of its molecular structure and have profound implications for its applications.

  • Long Aliphatic Chain (C₁₇): The long, flexible methylene chain is responsible for the molecule's high melting point (relative to shorter-chain diacids) and its low water solubility. In polymers, this chain imparts flexibility, hydrophobicity, and improved thermal stability.[1]

  • Two Terminal Carboxyl Groups: These functional groups are the sites of reactivity, enabling polymerization reactions (e.g., with diamines to form polyamides or with diols to form polyesters).[2] Their ability to be deprotonated (governed by the pKa values) allows for the formation of salts, which can modify solubility and create ionic interactions within materials.

  • Odd Carbon Number: The odd number of carbon atoms (19) can disrupt crystal packing compared to even-chain dicarboxylic acids, which can influence properties like melting point and solubility in a homologous series.[18]

Applications in Drug Development and Research:

  • Polymer-Based Drug Delivery: As a monomer, it can be used to create biodegradable polyesters or polyamides for controlled-release drug depots.[2] The hydrophobicity imparted by the long chain can modulate the degradation rate and drug release profile.

  • Linker Chemistry: Its bifunctional nature makes it an ideal chemical linker for conjugating molecules, for example, attaching a targeting ligand to a drug molecule.

  • Formulation Excipient: In salt form, it could act as a counterion for basic drug molecules, potentially improving their stability or modifying their solubility.[18]

Conclusion

Nonadecanedioic acid is a specialty chemical with a distinct set of physicochemical properties defined by its long, odd-numbered carbon chain and terminal carboxylic acid groups. Its high melting point, specific solubility profile, and dual pKa values are critical parameters that govern its behavior and application. The experimental protocols detailed in this guide—DSC for thermal analysis, the shake-flask method for solubility, and potentiometric titration for pKa determination—provide a robust framework for researchers to validate these properties and confidently apply this versatile molecule in materials science and pharmaceutical development. A thorough understanding of these fundamentals is the key to unlocking innovative applications, from high-performance polymers to advanced drug delivery systems.

References

  • Nonadecanedioic acid - Substance Details - SRS | US EPA. [Link]

  • Nonadecanedioic Acid_esdchem. [Link]

  • Nonadecanedioic Acid | C19H36O4 | CID 12572015 - PubChem - NIH. [Link]

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]

  • Method for Measuring Aqueous Solubilities of Organic Compounds - American Chemical Society. [Link]

  • Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents - Asian Publication Corporation. [Link]

  • Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

  • Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis - Longdom Publishing. [Link]

  • Mid-Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects - PubMed. [Link]

  • Impact of the Dicarboxylic Acid Chain Length on Intermolecular Interactions with Lidocaine | Molecular Pharmaceutics - ACS Publications. [Link]

  • Mid–Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

  • Synthesis and characterization of polyamides containing octadecanedioic acid: Nylon-2,18, nylon-3,18, nylon-6,18, nylon-8,18, nylon-8,18, and nylon-12,18 - ResearchGate. [Link]

Sources

An In-Depth Technical Guide to Nonadecanedioic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nonadecanedioic acid, a 19-carbon long-chain dicarboxylic acid, is emerging as a molecule of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and analytical characterization. Furthermore, it delves into its current and prospective applications, with a particular focus on its potential within the pharmaceutical industry and drug development. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and insights into the innovative applications of this versatile molecule.

Introduction: The Significance of Nonadecanedioic Acid

Nonadecanedioic acid, also known as 1,19-nonadecanedioic acid, belongs to the class of long-chain dicarboxylic acids (LCDAs).[1] These molecules are characterized by two carboxylic acid functional groups at the termini of a long aliphatic chain. This bifunctionality makes them valuable building blocks in polymer chemistry and organic synthesis. While shorter-chain dicarboxylic acids have well-established industrial applications, the unique properties imparted by the 19-carbon backbone of nonadecanedioic acid are opening up new avenues for research and development, particularly in the creation of high-performance polymers and advanced drug delivery systems.[1]

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of Nonadecanedioic Acid is crucial for its application in research and development.

PropertyValueSource(s)
CAS Number 6250-70-0[1][2][3][4]
Molecular Weight 328.49 g/mol [2][3]
Molecular Formula C19H36O4[1][2]
IUPAC Name nonadecanedioic acid[1]
Synonyms 1,17-Heptadecanedicarboxylic Acid[1]
Physical State White crystalline solid at room temperature[1]
Solubility Limited solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO)[1]

Synthesis and Production

The synthesis of Nonadecanedioic Acid can be approached through both traditional chemical methods and emerging biotechnological routes.

Chemical Synthesis

Historically, the synthesis of long-chain dicarboxylic acids like nonadecanedioic acid has been achieved through the chemical oxidation of unsaturated fatty acids or long-chain alkanes.[1] These methods often involve strong oxidizing agents and may require multiple steps, presenting challenges in terms of yield, purity, and environmental impact.

Biotechnological Production

More recently, biotechnological methods have gained prominence as a more sustainable approach. These methods typically utilize microbial fermentation, where specific strains of yeast or bacteria are engineered to convert renewable feedstocks, such as plant oils or fatty acids, into dicarboxylic acids through ω-oxidation pathways.[1] This approach offers the potential for a greener, more cost-effective, and highly specific production process.

Analytical Characterization

Accurate and reliable analytical methods are essential for the quantification and characterization of Nonadecanedioic Acid in various matrices.

Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the sensitive and specific quantification of long-chain dicarboxylic acids. Derivatization is often employed in GC-MS to increase the volatility of the analyte.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for the structural elucidation and confirmation of Nonadecanedioic Acid.[1]

Applications in Drug Development: A Frontier of Innovation

The unique properties of Nonadecanedioic Acid make it a promising candidate for various applications in the pharmaceutical industry, particularly in the realm of drug delivery and the synthesis of novel therapeutic entities.

Building Block for Biodegradable Polymers in Controlled Drug Release

The bifunctional nature of Nonadecanedioic Acid allows it to act as a monomer in the synthesis of polyesters and polyamides.[1] These polymers can be designed to be biodegradable, offering a significant advantage in the development of controlled-release drug delivery systems. The long, flexible 19-carbon chain of Nonadecanedioic Acid can impart desirable physical properties to these polymers, such as increased flexibility and hydrophobicity, which can be fine-tuned to control the rate of drug release.

Experimental Workflow: Synthesis of a Nonadecanedioic Acid-Based Polyester for Drug Encapsulation

G cluster_0 Polymer Synthesis cluster_1 Drug Encapsulation cluster_2 Characterization Monomers Nonadecanedioic Acid + Diol Monomer Polymerization Polycondensation Reaction (e.g., with catalyst and heat) Monomers->Polymerization 1. Reaction Setup Purification Purification of Polyester (e.g., precipitation, washing) Polymerization->Purification 2. Polymer Isolation Drug_Loading Active Pharmaceutical Ingredient (API) Encapsulation Nanoprecipitation or Emulsion Solvent Evaporation Purification->Encapsulation 3. Polymer for Encapsulation Drug_Loading->Encapsulation Drug_Loaded_Nanoparticles API-Loaded Polyester Nanoparticles Encapsulation->Drug_Loaded_Nanoparticles 4. Formulation Analysis Particle Size Analysis (DLS) Drug Loading Efficiency (HPLC) Drug_Loaded_Nanoparticles->Analysis 5. Quality Control

Caption: Workflow for synthesizing and utilizing a Nonadecanedioic Acid-based polyester for drug delivery.

A Versatile Linker in Antibody-Drug Conjugates (ADCs)

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. ADCs consist of a monoclonal antibody, a potent cytotoxic drug, and a chemical linker that connects them. The linker plays a critical role in the stability and efficacy of the ADC. The long aliphatic chain of Nonadecanedioic Acid, with its terminal carboxylic acid groups, presents an intriguing possibility for its use as a flexible and biocompatible linker. One carboxyl group could be conjugated to the antibody, while the other could be attached to the drug, potentially through a cleavable or non-cleavable bond. The length of the nonadecanedioic acid chain could provide spatial separation between the antibody and the cytotoxic payload, which may be advantageous for optimal biological activity.

Signaling Pathway: Hypothetical ADC Action with a Nonadecanedioic Acid Linker

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Cellular Effect ADC_Circulation ADC with Nonadecanedioic Acid Linker (Stable) Binding ADC Binds to Antigen ADC_Circulation->Binding Targeting Target_Cell Cancer Cell with Target Antigen Internalization Endocytosis Binding->Internalization Lysosome Lysosome (Acidic Environment) Internalization->Lysosome Drug_Release Linker Cleavage & Drug Release Lysosome->Drug_Release Degradation Apoptosis Cytotoxic Drug Induces Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Hypothetical mechanism of an ADC utilizing a Nonadecanedioic Acid-based linker.

Safety and Handling

According to available safety data, Nonadecanedioic Acid is classified as causing skin and serious eye irritation. It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. It is essential to consult the material safety data sheet (MSDS) for detailed safety information before use.

Future Perspectives and Conclusion

Nonadecanedioic Acid is a long-chain dicarboxylic acid with considerable potential, particularly in the field of drug development. Its utility as a monomer for creating novel biodegradable polymers for controlled drug release and as a potential linker in targeted therapies like ADCs warrants further investigation. As research in sustainable chemistry and advanced drug delivery systems continues to evolve, Nonadecanedioic Acid is poised to become an increasingly important molecule in the toolbox of researchers and drug development professionals. This guide serves as a foundational resource to stimulate and support further exploration into the promising applications of this unique chemical entity.

References

  • Nonadecanedioic Acid | 6250-70-0 - Benchchem.

  • Nonadecanedioic acid - Substance Details - SRS | US EPA.

  • Nonadecanedioic Acid_esdchem.

  • NONADECANEDIOIC ACID | 6250-70-0 - ChemicalBook.

  • Nonadecanoic acid - Chem-Impex.

  • CAS 646-30-0: Nonadecanoic acid - CymitQuimica.

  • Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC - PubMed Central.

  • Nonadecanedioic Acid | C19H36O4 | CID 12572015 - PubChem - NIH.

Sources

A Comprehensive Technical Guide to 1,19-Nonadecanedioic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of 1,19-nonadecanedioic acid, a long-chain dicarboxylic acid with significant potential in various scientific and industrial fields. This document will cover its fundamental chemical identity, properties, biochemical significance, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Part 1: Core Chemical Identity and Properties

Nomenclature and Identification

The unambiguous identification of a chemical compound is paramount for scientific communication and research. 1,19-Nonadecanedioic acid is known by several names and identifiers across different databases and publications.

The systematic IUPAC name for this compound is nonadecanedioic acid .[1][2]

Synonyms: A comprehensive list of synonyms and identifiers is crucial for exhaustive literature and database searches.

  • 1,19-Nonadecanedioic acid[1][3]

  • Nonadecandioic acid[1]

  • 1,17-Heptadecanedicarboxylic Acid[1][4]

  • Nonadecane-1,19-dioic acid[1]

  • ω-Carboxystearic acid[1]

  • CAS Number: 6250-70-0[1][2][4]

  • Molecular Formula: C₁₉H₃₆O₄[1][2][4]

  • PubChem CID: 12572015[1]

Physicochemical Properties

The physical and chemical properties of 1,19-nonadecanedioic acid dictate its behavior in various systems and are fundamental to its application.

PropertyValueSource
Molecular Weight 328.49 g/mol [2][4]
Appearance White solid (general for long-chain dicarboxylic acids)Inferred from related compounds
SMILES C(CCCCCCCCC(=O)O)CCCCCCCCC(=O)O[1]
InChI InChI=1S/C19H36O4/c20-18(21)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(22)23/h1-17H2,(H,20,21)(H,22,23)[1]

Part 2: Biochemical Significance and Metabolic Role

Long-chain dicarboxylic acids like nonadecanedioic acid are not merely synthetic curiosities; they play a role in lipid biochemistry.[3] They are primarily formed through the ω-oxidation pathway, a crucial, albeit minor, route for fatty acid catabolism in mammals.[3]

This metabolic process, occurring in the peroxisomes, involves cytochrome P450 enzymes that hydroxylate the terminal (ω) carbon of a fatty acid.[3] Subsequent oxidation of this terminal hydroxyl group yields a dicarboxylic acid.[3] The presence of nonadecanedioic acid in biological samples can, therefore, serve as a biomarker for certain metabolic states or dysfunctions.[3]

omega_oxidation FA Long-Chain Fatty Acid (e.g., Nonadecanoic Acid) OH_FA ω-Hydroxy Fatty Acid FA->OH_FA Cytochrome P450 (ω-hydroxylase) DCA 1,19-Nonadecanedioic Acid OH_FA->DCA Alcohol & Aldehyde Dehydrogenase caption Figure 1: Simplified ω-Oxidation Pathway. drug_delivery_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_testing Preclinical Testing Monomer Monomer Selection (e.g., 1,19-Nonadecanedioic Acid + Diol) Polymerization Polycondensation Reaction Monomer->Polymerization Purification Polymer Purification & Characterization Polymerization->Purification DrugLoading Drug Encapsulation (e.g., Nanoprecipitation) Purification->DrugLoading NP_Characterization Nanoparticle Sizing & Drug Load Analysis DrugLoading->NP_Characterization InVitro In Vitro Release & Cytotoxicity Assays NP_Characterization->InVitro InVivo In Vivo Efficacy & Biodistribution Studies InVitro->InVivo caption Figure 2: Drug Delivery System Workflow.

Caption: Figure 2: Drug Delivery System Workflow.

Other Research Applications
  • Biomarker Studies: Its role in metabolism makes it a potential biomarker in certain biological samples. [3]* Membrane Lipids: In microbial systems, it can serve as a precursor for synthesizing membrane lipids in extremophiles, contributing to thermal stability. [3]* Plant Biology: It is suggested to have a role in the formation of cutin and suberin, which are essential for waterproofing plant tissues. [3]

Part 4: Methodologies and Protocols

While specific, optimized protocols for 1,19-nonadecanedioic acid are proprietary or application-dependent, this section provides a foundational, generalized methodology for its synthesis and application in polymer development.

Generalized Synthesis of Long-Chain Dicarboxylic Acids

The synthesis of dicarboxylic acids can be achieved through various methods. One common approach is the oxidation of terminal diols or alkenes. For instance, nonadecanoic acid can be prepared by the permanganate oxidation of 1-eicosene. [5]A similar principle can be applied to bifunctional precursors.

Protocol: Oxidative Cleavage of a Cyclic Alkene

This protocol describes a general, multi-step synthesis of a long-chain dicarboxylic acid from a suitable cyclic precursor.

  • Step 1: Ozonolysis

    • Dissolve the cyclic alkene (e.g., cyclononadecene) in a suitable solvent (e.g., dichloromethane) and cool to -78°C.

    • Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the alkene.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to quench the ozonide and warm the reaction to room temperature. This yields a dialdehyde.

  • Step 2: Oxidation to Dicarboxylic Acid

    • Isolate the crude dialdehyde from Step 1.

    • Dissolve the dialdehyde in a suitable solvent like acetone or tert-butanol.

    • Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid) or potassium permanganate, portion-wise while monitoring the temperature.

    • After the reaction is complete (monitored by TLC or LC-MS), quench the excess oxidant.

    • Perform an aqueous workup, typically involving acidification to protonate the carboxylates, followed by extraction with an organic solvent.

  • Step 3: Purification

    • Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1,19-nonadecanedioic acid.

    • Characterize the final product using techniques such as NMR, IR spectroscopy, and melting point analysis.

Protocol: Synthesis of a Polyester for Drug Delivery Research

This protocol outlines the synthesis of a polyester using 1,19-nonadecanedioic acid as a monomer.

  • Monomer Preparation:

    • Ensure 1,19-nonadecanedioic acid and a suitable diol (e.g., 1,8-octanediol) are of high purity and thoroughly dried to prevent premature chain termination.

  • Polycondensation Reaction:

    • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine equimolar amounts of 1,19-nonadecanedioic acid and the diol.

    • Add a catalyst, such as tin(II) 2-ethylhexanoate (a common catalyst for polycondensation).

    • Heat the mixture under a slow stream of nitrogen to a temperature of 150-180°C to initiate the esterification, with the removal of water as a byproduct.

    • After several hours, gradually apply a vacuum to further drive the reaction to completion by removing the last traces of water and increase the polymer's molecular weight.

  • Polymer Isolation and Purification:

    • Once the desired viscosity is achieved, cool the reaction mixture.

    • Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran).

    • Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol or water).

    • Collect the purified polymer by filtration and dry it under vacuum.

  • Characterization:

    • Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Confirm the structure using ¹H NMR and FT-IR spectroscopy.

    • Determine thermal properties like glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).

Part 5: Conclusion and Future Outlook

1,19-Nonadecanedioic acid is a versatile long-chain dicarboxylic acid with established and emerging applications. Its utility as a polymer building block is well-recognized, offering a way to impart flexibility and hydrophobicity to materials. For drug development professionals, its potential lies in the creation of novel biodegradable polymers for controlled release systems. Future research may focus on the development of sustainable, bio-based production methods for this and other long-chain dicarboxylic acids, expanding their accessibility and application in green chemistry and advanced biomaterials.

References

A consolidated list of authoritative sources cited within this guide.

  • Nonadecanedioic Acid | 6250-70-0 - Benchchem.
  • Nonadecanedioic Acid | C19H36O4 | CID 12572015 - PubChem - NIH.
  • Nonadecanedioic acid - Substance Details - SRS | US EPA.
  • Nonadecanedioic Acid, min 98% (T), 1 gram.
  • Nonadecylic acid - Wikipedia.
  • PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applic

Sources

A Technical Guide to the Natural Sources, Occurrence, and Biosynthesis of Nonadecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Nonadecanedioic acid (C₁₉H₃₆O₄) is a long-chain α,ω-dicarboxylic acid, a class of molecules gaining significant interest for their utility as monomers in the synthesis of high-performance polymers, lubricants, and adhesives. While chemical synthesis routes are established, understanding their natural origins is paramount for developing sustainable, bio-based production methods. This technical guide provides a comprehensive overview of the known natural sources of nonadecanedioic acid, elucidates its primary biosynthetic pathway, and details the experimental methodologies required for its extraction and identification from natural matrices. This document is intended for researchers, chemists, and drug development professionals exploring the applications and production of long-chain dicarboxylic acids.

Introduction to Nonadecanedioic Acid

Nonadecanedioic acid, also known as 1,17-heptadecanedicarboxylic acid, is a saturated linear dicarboxylic acid with a 19-carbon backbone.[1][2] Its bifunctional nature, with a carboxylic acid group at each end of the aliphatic chain, makes it a valuable building block in polymer chemistry. The presence of this and other very-long-chain dicarboxylic acids in nature, though often in trace amounts, points to specific metabolic pathways that can be harnessed for biotechnological production. This guide synthesizes the current knowledge of its natural occurrence and the biochemical logic of its formation.

Natural Occurrence of Nonadecanedioic Acid

Direct evidence for the natural occurrence of nonadecanedioic acid is limited to a few specific sources. Its presence is primarily documented in complex lipid mixtures within the plant kingdom.

Primary Natural Source: Japan Wax

The most definitive natural source of nonadecanedioic acid is Japan wax , a vegetable wax (technically a fat) obtained from the berries of the Sumac tree, Rhus succedanea (now classified as Toxicodendron succedaneum).[3][4][5] Japan wax is unique among natural fats for its significant content of long-chain dicarboxylic acids, which are present as glycerides and contribute to the wax's characteristic toughness and plasticity.[3][6]

Early chemical analyses of "japanic acid," the dicarboxylic acid fraction of the wax, were inconclusive. However, detailed investigations employing gas chromatography of hydrocarbons derived from the diacids confirmed the presence of a mixture of several long-chain dicarboxylic acids. While the C₂₂ (docosanedioic) and C₂₀ (eicosanedioic) acids are the most abundant, nonadecanedioic acid (C₁₉) is consistently identified as a minor but significant component.[3]

| Table 1: Typical Dicarboxylic Acid Composition in Japan Wax | | :--- | :--- | | Dicarboxylic Acid (Chain Length) | Relative Presence | | Eicosanedioic Acid (C₂₀) | Major Component | | Docosanedioic Acid (C₂₂) | Major Component | | Nonadecanedioic Acid (C₁₉) | Minor Component | | Heneicosanedioic Acid (C₂₁) | Minor Component | | Tricosanedioic Acid (C₂₃) | Minor Component | | Tetracosanedioic Acid (C₂₄) | Minor Component | | Octadecanedioic Acid (C₁₈) | Trace Component | | Data synthesized from the findings of Douglas and Lyne (1957).[3] | |

Other Potential Natural Sources

The biosynthesis of a dicarboxylic acid requires the presence of its corresponding monocarboxylic acid precursor. The precursor to nonadecanedioic acid is nonadecanoic acid (C19:0) , a long-chain saturated fatty acid. Nonadecanoic acid has been identified in various natural sources, including plants and fungi, such as the spores of the Reishi mushroom (Ganoderma lucidum) and in Solanum tuberosum (potato).[7][8]

Given that the enzymatic machinery for ω-oxidation (the pathway that converts mono- to dicarboxylic acids) is widespread in nature, it is highly probable that nonadecanedioic acid exists in trace quantities in any organism that produces nonadecanoic acid.[9][10] However, its concentration in sources other than Japan wax is likely too low for it to have been widely reported in standard lipidomic analyses.

Biosynthetic Pathway: The ω-Oxidation Cascade

The primary metabolic route for the formation of nonadecanedioic acid and other long-chain dicarboxylic acids in plants, animals, and microorganisms is ω-oxidation .[10][11][12] This pathway acts on the terminal methyl carbon (the ω-carbon) of a fatty acid, converting it into a second carboxylic acid group. The process occurs in the endoplasmic reticulum and involves a three-step enzymatic cascade.[13][14]

Precursor: Nonadecanoic Acid (C₁₉H₃₈O₂)

  • ω-Hydroxylation: The pathway is initiated by a cytochrome P450 monooxygenase (CYP) enzyme. This enzyme hydroxylates the terminal methyl group of nonadecanoic acid to form ω-hydroxynonadecanoic acid. This is typically the rate-limiting step of the pathway.[11][13]

  • Alcohol Oxidation: The newly formed primary alcohol group is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH), yielding ω-oxononadecanoic acid.[10][15]

  • Aldehyde Oxidation: Finally, an aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the terminal aldehyde group to a carboxylic acid, completing the synthesis of nonadecanedioic acid.[10][15]

Biosynthesis cluster_ER Endoplasmic Reticulum Precursor Nonadecanoic Acid (C19:0 Monoacid) Intermediate1 ω-Hydroxynonadecanoic Acid Precursor->Intermediate1  Cytochrome P450  Monooxygenase (CYP) Intermediate2 ω-Oxononadecanoic Acid Intermediate1->Intermediate2  Alcohol  Dehydrogenase (ADH) Product Nonadecanedioic Acid (C19 Diacid) Intermediate2->Product  Aldehyde  Dehydrogenase (ALDH)

Caption: The ω-Oxidation Pathway for Nonadecanedioic Acid Biosynthesis.

This pathway serves as an alternative to β-oxidation, particularly when there is an excess of fatty acids.[10][16] While a minor pathway in many tissues, it is the fundamental route for producing α,ω-dicarboxylic acids found in nature.

Experimental Methodologies for Investigation

The analysis of nonadecanedioic acid from a complex natural matrix like Japan wax requires a multi-step process of extraction, isolation, and identification.

Protocol: Extraction and Analysis from Plant Wax

This protocol describes a validated workflow for isolating and identifying long-chain dicarboxylic acids from their glyceride esters in Japan wax.

1. Saponification (Liberation of Fatty Acids):

  • Rationale: In Japan wax, dicarboxylic acids are esterified to glycerol. Saponification with a strong base is required to hydrolyze these ester bonds and release the diacids as carboxylate salts.

  • Procedure:

    • Reflux a known quantity of Japan wax (e.g., 20 g) with an excess of 10% alcoholic potassium hydroxide (KOH) for 2 hours.

    • After cooling, dilute the mixture with water and acidify to a low pH (e.g., pH 2) with hydrochloric acid (HCl). This protonates the carboxylate salts, yielding free fatty acids and dicarboxylic acids.

    • Extract the acidified solution multiple times with diethyl ether or ethyl acetate to transfer the lipids into the organic phase.

    • Wash the combined organic extracts with water to remove inorganic impurities, then dry over anhydrous sodium sulfate.

2. Isolation of Dicarboxylic Acid Fraction:

  • Rationale: The initial extract contains a mixture of mono- and dicarboxylic acids. Separation can be achieved based on the differential solubility of their salts or via chromatography.

  • Procedure:

    • Evaporate the solvent from the dried organic extract to obtain the total acid mixture.

    • Dissolve the residue in hot water. Dicarboxylic acids have slightly higher water solubility than their monocarboxylic counterparts of similar chain length.

    • Allow the solution to cool slowly. The less soluble monocarboxylic acids will precipitate out first.

    • Filter the solution to remove the precipitated solids. The filtrate will be enriched in dicarboxylic acids. Repeated crystallization may be necessary to improve purity.

3. Derivatization for GC-MS Analysis:

  • Rationale: Dicarboxylic acids are non-volatile and have poor chromatographic properties. They must be converted into volatile esters (typically methyl esters) prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[17][18]

  • Procedure:

    • Treat the isolated dicarboxylic acid fraction with a methylating agent, such as diazomethane or boron trifluoride-methanol (BF₃-methanol).

    • Reflux the mixture for a short period (e.g., 5-10 minutes with BF₃-methanol) to ensure complete conversion to dimethyl esters.

    • Extract the resulting dimethyl esters into a non-polar solvent like hexane.

4. Identification and Quantification by GC-MS:

  • Rationale: GC separates the components of the mixture based on their boiling points and polarity, while MS fragments each component to produce a unique mass spectrum, allowing for definitive identification.

  • Procedure:

    • Inject the hexane solution containing the dimethyl esters into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Identification: Compare the retention time and the mass spectrum of the unknown peak with that of an authentic standard of dimethyl nonadecanedioate. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.

    • Quantification: Determine the concentration by creating a calibration curve with known concentrations of the authentic standard and comparing the peak area of the sample.

Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis Start Japan Wax Sample (Glycerides) Sapon Saponification (Alcoholic KOH) Start->Sapon Acid Acidification (HCl) Sapon->Acid Extract Solvent Extraction (Ether) Acid->Extract Isolate Isolate Diacid Fraction (Crystallization) Extract->Isolate Deriv Derivatization (Methylation) Isolate->Deriv GCMS GC-MS Analysis Deriv->GCMS Result Identification & Quantification GCMS->Result

Sources

Navigating the Handling of Nonadecanedioic Acid: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Nonadecanedioic Acid

Nonadecanedioic acid (CAS No. 6250-70-0), a C19 α,ω-dicarboxylic acid, is a valuable long-chain dicarboxylic acid utilized in various research and development applications, including polymer synthesis, lubricants, and as a precursor in the synthesis of complex organic molecules.[1][2] Its solid, crystalline nature at room temperature and relatively low volatility are key physicochemical properties that inform its handling and safety protocols.[3] This guide provides an in-depth analysis of the safety data for nonadecanedioic acid and outlines best practices for its handling, storage, and disposal in a laboratory setting. The protocols described herein are designed to be self-validating systems, ensuring a safe and compliant research environment.

Physicochemical and Toxicological Profile

A thorough understanding of a compound's properties is foundational to its safe handling. The following table summarizes the key physicochemical data for nonadecanedioic acid.

PropertyValueSource
Molecular Formula C19H36O4[1][2]
Molecular Weight 328.5 g/mol [1]
Appearance White solid (crystal to powder)[3]
Melting Point 68°C[3]
Boiling Point 238°C at 1.3 kPa[3]
Water Solubility Insoluble[4]

Hazard Identification:

  • Skin Irritation (Category 2): Causes skin irritation.[1][3][6][7]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][6][7]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][7]

Exposure Control and Personal Protective Equipment (PPE)

The primary routes of exposure to nonadecanedioic acid in a laboratory setting are inhalation of dust particles, skin contact, and eye contact.[4] Engineering controls and appropriate PPE are critical for minimizing these risks.

Engineering Controls:

  • Ventilation: Handling of nonadecanedioic acid should be conducted in a well-ventilated area.[7][8] For procedures that may generate dust, such as weighing or transferring the solid, a local exhaust ventilation system (e.g., a chemical fume hood) is required to maintain airborne concentrations below any applicable exposure limits and to prevent respiratory irritation.[3][8]

  • Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower must be in close proximity to the workstation where nonadecanedioic acid is handled.[8][9]

Personal Protective Equipment (PPE):

The selection of PPE is a critical decision based on a thorough risk assessment of the specific laboratory procedures being performed.

  • Eye and Face Protection: Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] A face shield may be necessary for procedures with a high risk of splashes or dust generation.[10]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[8] Nitrile or natural rubber gloves are suitable for handling nonadecanedioic acid.[6] Always inspect gloves for signs of degradation or punctures before use and practice proper glove removal technique to avoid skin contact.[5]

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[8][10]

  • Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is not typically required.[4][6] However, if dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[6]

Safe Handling and Storage Protocols

Adherence to standardized handling and storage procedures is paramount for ensuring laboratory safety.

Handling:

  • Preparation: Before handling, ensure all necessary engineering controls are operational and the required PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for any specific handling instructions.

  • Weighing and Transfer: Conduct weighing and transfer of solid nonadecanedioic acid in a chemical fume hood or other ventilated enclosure to minimize dust generation and inhalation.[3] Use appropriate tools (e.g., spatulas) to handle the solid.

  • Solution Preparation: When dissolving nonadecanedioic acid, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling nonadecanedioic acid, even if gloves were worn.[4][8] Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Store nonadecanedioic acid in a tightly closed container in a dry, cool, and well-ventilated place.[4][8][11]

  • Incompatibilities: Store away from incompatible materials such as strong bases, reducing agents, and oxidizing agents.[3][4][6]

  • Heat and Ignition Sources: Keep the container and product away from heat and sources of ignition.[4]

Emergency Procedures: A Systematic Approach

In the event of an accidental release or exposure, a calm and systematic response is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing all contaminated clothing and shoes.[4][6][8] If skin irritation occurs, seek medical attention.[3][8]

  • Inhalation: Remove the individual from the area of exposure to fresh air.[4][6] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[4][6] Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting.[7][9] Clean the mouth with water and seek medical attention.[4][6]

Accidental Release Measures (Spill Response):

For a minor spill of solid nonadecanedioic acid in a laboratory setting, the following protocol should be followed.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area. Ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat. If the spill has generated a significant amount of dust, respiratory protection may be necessary.

  • Containment and Cleanup:

    • Carefully sweep up the spilled solid material, avoiding the generation of dust.[4][6]

    • Place the swept-up material into a suitable, labeled container for disposal.[4][6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water) and wipe dry.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Below is a visual representation of the spill response workflow.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Area Ensure Ventilation start->evacuate ppe Don Appropriate PPE Goggles, Gloves, Lab Coat (Respirator if dusty) evacuate->ppe contain Contain Spill Gently sweep solid material ppe->contain collect Collect Waste Place in labeled container contain->collect decontaminate Decontaminate Area Clean with soap and water collect->decontaminate dispose Dispose of Waste Follow regulations decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for handling a solid nonadecanedioic acid spill.

Fire and Reactivity Hazards

  • Fire Fighting Measures: In the event of a fire involving nonadecanedioic acid, use water spray, carbon dioxide (CO2), dry chemical, or chemical foam as extinguishing media.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

  • Hazardous Combustion Products: Combustion of nonadecanedioic acid may produce carbon monoxide (CO) and carbon dioxide (CO2).[4][6]

  • Stability and Reactivity: Nonadecanedioic acid is stable under normal conditions.[4][6] Avoid incompatible materials such as strong bases, reducing agents, and oxidizing agents.[3][4][6] Hazardous polymerization will not occur.[4][6]

Conclusion: A Culture of Safety

The safe and effective use of nonadecanedioic acid in a research setting is predicated on a comprehensive understanding of its properties and a commitment to rigorous safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive approach to safety, grounded in authoritative data and best practices, is the cornerstone of a successful and secure research environment.

References

  • Fisher Scientific. (2023, September 27). SAFETY DATA SHEET: Nonadecanoic acid. Retrieved from [Link]

  • Chem Service. (2015, August 11). SAFETY DATA SHEET: n-Nonadecanoic acid (C19). Retrieved from [Link]

  • PubChem. (n.d.). 10,13-Nonadecadiynoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Nonadecanedioic Acid. Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. (2025, January 10). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Nonanoic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Nonadecanedioic acid - Substance Details. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure and Morphology of Nonadecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

Introduction: The Significance of Solid-State Properties in Long-Chain Dicarboxylic Acids

Long-chain α,ω-dicarboxylic acids are a versatile class of molecules with a linear aliphatic chain terminated by carboxylic acid groups at both ends[1]. Their ability to form extensive hydrogen-bonding networks and engage in van der Waals interactions gives rise to highly ordered crystalline structures. These solid-state properties, including crystal packing, polymorphism, and morphology, are not merely academic curiosities; they profoundly influence critical physicochemical characteristics such as melting point, solubility, dissolution rate, and mechanical strength[2].

Nonadecanedioic acid (C₁₉H₃₆O₄), with its odd number of carbon atoms, is expected to exhibit distinct packing arrangements compared to its even-numbered counterparts[1]. This structural uniqueness can be leveraged in various applications, from the synthesis of high-performance polymers to the design of novel pharmaceutical formulations[1]. In the context of drug development, controlling the crystal structure and morphology of an active pharmaceutical ingredient (API) or an excipient is paramount for ensuring product quality, stability, and bioavailability[3][4]. This guide will provide the foundational knowledge and practical insights necessary to understand and manipulate the solid-state properties of nonadecanedioic acid.

Table 1: Physicochemical Properties of Nonadecanedioic Acid

PropertyValueReference
Chemical Formula C₁₉H₃₆O₄[1][5]
Molecular Weight 328.49 g/mol [1][5]
CAS Number 6250-70-0[1][5]
Appearance White crystalline solid[1]
Melting Point 105–108°C[1]
Solubility Limited in polar organic solvents like ethanol and dimethyl sulfoxide[1]

Crystallographic Landscape of Nonadecanedioic Acid

The definitive determination of a crystal structure is achieved through single-crystal X-ray diffraction (SCXRD)[2]. While a specific entry for nonadecanedioic acid is not found in major crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), we can infer its likely structural characteristics based on extensive studies of other long-chain dicarboxylic acids.

Predicted Crystal Packing and Hydrogen Bonding

The crystal structure of long-chain α,ω-dicarboxylic acids is predominantly dictated by the powerful hydrogen bonds formed between the terminal carboxyl groups. These interactions typically lead to the formation of infinite chains or sheets. The long hydrocarbon chains then pack in a parallel fashion, stabilized by weaker van der Waals forces[2].

For odd-numbered dicarboxylic acids, the two carboxyl groups are oriented in a syn-anti conformation with respect to the central carbon chain. This often results in a tilted arrangement of the molecules within the crystal lattice to accommodate the hydrogen bonding network. It is highly probable that nonadecanedioic acid will adopt a layered structure with strong intermolecular hydrogen bonds within the layers and van der Waals interactions between the layers.

As a point of comparison, the crystal structure of the B' form of nonadecanoic acid (the C19 monocarboxylic acid) has been determined to be triclinic, with the space group P1[6]. This suggests that nonadecanedioic acid may also crystallize in a low-symmetry space group.

The Phenomenon of Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common feature of long-chain organic molecules, including dicarboxylic acids. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The polymorphism in fatty acids is known to differ based on the parity of the number of carbon atoms[6]. Given that nonadecanedioic acid is an odd-numbered dicarboxylic acid, it is plausible that it can exhibit polymorphism, with different crystalline forms being accessible under varying crystallization conditions (e.g., solvent, temperature, cooling rate).

Morphological Attributes of Nonadecanedioic Acid Crystals

The external shape of a crystal, known as its morphology or habit, is a macroscopic manifestation of its internal crystal structure and is significantly influenced by the growth conditions. Common crystal habits include needles, plates, and prisms. The morphology of crystalline materials can have a profound impact on their processability, such as filtration and tableting, as well as their dissolution behavior[3].

Factors Influencing Crystal Morphology

The morphology of nonadecanedioic acid crystals can be tailored by controlling various parameters during the crystallization process:

  • Solvent: The polarity of the solvent and its specific interactions with different crystal faces can either inhibit or promote growth in certain directions, thereby altering the crystal habit.

  • Supersaturation: The driving force for crystallization, the level of supersaturation, can affect both the nucleation rate and the crystal growth kinetics, leading to different morphologies.

  • Temperature: Temperature influences solubility and, consequently, the level of supersaturation. The rate of cooling can also play a critical role in determining the final crystal shape and size.

  • Impurities and Additives: The presence of even small amounts of impurities or specifically added habit-modifying agents can dramatically alter the crystal morphology by selectively adsorbing to certain crystal faces and inhibiting their growth.

Experimental Characterization of Morphology

Several analytical techniques are indispensable for characterizing the morphology of nonadecanedioic acid crystals:

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal surface, revealing details about the shape, size, and surface texture of the crystals.

  • Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging the crystal surface at the nanoscale. It can be used to visualize surface features, measure step heights, and even probe the mechanical properties of the crystal faces.

  • Optical Microscopy: A fundamental technique for observing the overall shape and size distribution of crystals.

Experimental Protocols: A Practical Guide

Recrystallization for Purification and Crystal Growth

High-purity nonadecanedioic acid is essential for obtaining single crystals suitable for SCXRD and for studying its intrinsic morphological properties. Recrystallization is the primary method for purification.

Protocol: Cooling Crystallization of Nonadecanedioic Acid

  • Solvent Selection: Choose a solvent in which nonadecanedioic acid has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or acetone are good starting points[2].

  • Dissolution: In an Erlenmeyer flask, dissolve the crude nonadecanedioic acid in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the growth of larger, more well-defined crystals.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals, preferably under vacuum.

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Nonadecanedioic Acid B Add Minimal Hot Solvent A->B C Hot Gravity Filtration (if impurities present) B->C optional D Saturated Solution C->D E Slow Cooling to Room Temperature D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I G A Grow Single Crystal of NDA B Mount Crystal on Goniometer A->B C Collect Diffraction Data (X-ray Diffractometer) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Determine Atom Positions) D->E F Structure Refinement E->F G Final Crystal Structure (CIF file) F->G G cluster_cocrystal Co-crystal Formation cluster_pdc Polymer-Drug Conjugate A Poorly Soluble API C Co-crystallization A->C B Nonadecanedioic Acid (Co-former) B->C D Co-crystal with Improved Solubility C->D E Nonadecanedioic Acid (Monomer/Linker) F Polymerization E->F G Biodegradable Polymer F->G H Drug Conjugation G->H I Polymer-Drug Conjugate (Controlled Release) H->I

Figure 3: Applications of nonadecanedioic acid in drug development.

Conclusion and Future Perspectives

Nonadecanedioic acid stands as a molecule of significant potential, largely owing to the nuanced interplay of its odd-numbered carbon chain and bifunctional nature. While its complete crystallographic characterization remains an open area for investigation, the principles outlined in this guide provide a robust framework for predicting and understanding its solid-state behavior. The ability to control the crystal structure and morphology of NDA through judicious selection of crystallization conditions opens up exciting avenues for its application in materials science and, most notably, in the rational design of advanced drug delivery systems. Future research focused on obtaining single-crystal X-ray diffraction data, exploring its polymorphic landscape, and fabricating and characterizing NDA-based co-crystals and polymer-drug conjugates will be instrumental in unlocking the full potential of this versatile long-chain dicarboxylic acid.

References

  • PubMed. (n.d.). [Chemical structure of dicarboxylic acids and their capacity inhibiting of calcium oxalate crystal growth]. Retrieved from [Link]

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Spectroscopic Characterization of Nonadecanedioic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize nonadecanedioic acid (C₁₉H₃₆O₄), a long-chain α,ω-dicarboxylic acid. As a molecule with applications in polymer synthesis and as a potential biomarker, a thorough understanding of its spectral properties is crucial for researchers, scientists, and professionals in drug development.[1] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and ensuring a self-validating approach to structural elucidation.

Introduction: The Structural Significance of Nonadecanedioic Acid

Nonadecanedioic acid is a linear, saturated dicarboxylic acid with the general molecular formula HOOC-(CH₂)₁₇-COOH.[2] Its structure consists of a 17-carbon methylene chain flanked by two terminal carboxylic acid groups. This bifunctionality and long aliphatic chain impart unique physical and chemical properties that necessitate a multi-faceted spectroscopic approach for unambiguous identification and characterization. The following sections will detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with proven experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. For nonadecanedioic acid, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of nonadecanedioic acid is characterized by its relative simplicity, a direct reflection of the molecule's symmetry. The majority of the protons reside in chemically similar methylene (-CH₂-) environments within the long alkyl chain, leading to significant signal overlap.

Predicted ¹H NMR Spectrum of Nonadecanedioic Acid:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~12.0Singlet (broad)2H-COOHThe acidic protons of the carboxylic acid groups are highly deshielded and typically appear as a broad singlet far downfield.[3][4] The broadness is a result of hydrogen bonding and chemical exchange.
~2.35Triplet4Hα-CH₂These methylene protons are adjacent to the electron-withdrawing carbonyl group of the carboxylic acid, causing a downfield shift. They will appear as a triplet due to coupling with the neighboring β-CH₂ protons.
~1.63Quintet4Hβ-CH₂These protons are adjacent to the α-CH₂ and γ-CH₂ groups and will exhibit a more complex splitting pattern, often appearing as a quintet.
~1.25Multiplet (broad)26H-(CH₂)₁₃-The protons of the central methylene groups are in very similar chemical environments, resulting in a large, overlapping multiplet in the upfield region of the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation:

  • Weigh approximately 5-10 mg of nonadecanedioic acid into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Nonadecanedioic acid's solubility should be considered when choosing a solvent.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • For quantitative analysis, a known amount of an internal standard can be added.

Data Acquisition:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • The spectral width should be set to encompass the expected chemical shift range (typically 0-13 ppm).

Causality in Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Higher field strength spectrometers are preferred to improve signal dispersion, which is particularly important for resolving the overlapping methylene signals in the long alkyl chain.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum of nonadecanedioic acid provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

Predicted ¹³C NMR Spectrum of Nonadecanedioic Acid:

Chemical Shift (δ) ppmAssignmentRationale
~180-COOHThe carbonyl carbons of the carboxylic acid groups are highly deshielded and appear at the downfield end of the spectrum.[3][5]
~34α-CH₂The carbon adjacent to the carbonyl group is deshielded.
~29-30-(CH₂)₁₃-The carbons of the central methylene chain are in similar chemical environments and will produce a cluster of signals in this region.
~25β-CH₂This carbon is slightly shielded compared to the α-carbon.

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation:

  • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of nonadecanedioic acid in 0.6-0.7 mL of deuterated solvent. This is due to the lower natural abundance of the ¹³C isotope.

  • Ensure the sample is fully dissolved.

Data Acquisition:

  • Acquire the spectrum on a spectrometer equipped with a broadband carbon probe.

  • A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

  • A longer acquisition time and a greater number of scans are required compared to ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In nonadecanedioic acid, the characteristic absorptions of the carboxylic acid group and the long alkyl chain are readily identifiable.

Characteristic IR Absorption Bands for Nonadecanedioic Acid:

Wavenumber (cm⁻¹)IntensityAssignmentDescription
3300-2500Broad, StrongO-H stretchThis very broad and intense absorption is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[6][7][8]
2920, 2850Strong, SharpC-H stretchThese strong, sharp peaks arise from the symmetric and asymmetric stretching vibrations of the methylene groups in the long alkyl chain.[7]
~1710Strong, SharpC=O stretchThis intense absorption is characteristic of the carbonyl group of a saturated carboxylic acid dimer.[6][7]
~1470MediumC-H bendThis absorption corresponds to the scissoring vibration of the methylene groups.
~1300MediumC-O stretchThis band is associated with the stretching vibration of the carbon-oxygen single bond of the carboxylic acid.
~920Broad, MediumO-H bendThis broad absorption is characteristic of the out-of-plane bend of the hydrogen-bonded hydroxyl group.

Experimental Protocol for FTIR Spectroscopy (ATR Method):

Sample Preparation:

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Place a small amount of the solid nonadecanedioic acid sample onto the crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

Logical Workflow for Spectroscopic Analysis:

Caption: A logical workflow for the comprehensive spectroscopic analysis of nonadecanedioic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. Due to the low volatility of dicarboxylic acids, derivatization is often necessary for analysis by gas chromatography-mass spectrometry (GC-MS).

Expected Mass Spectrum (after derivatization)

For GC-MS analysis, nonadecanedioic acid is typically derivatized to a more volatile ester, such as the dimethyl or trimethylsilyl (TMS) ester. The following discussion assumes derivatization to the dimethyl ester.

  • Molecular Ion Peak (M⁺): The mass spectrum of dimethyl nonadecanedioate would be expected to show a molecular ion peak corresponding to its molecular weight.

  • Fragmentation Pattern: The fragmentation of long-chain dicarboxylic acid esters is characterized by several key processes:

    • α-cleavage: Cleavage of the bond between the α- and β-carbons is a common fragmentation pathway for esters.

    • McLafferty Rearrangement: This rearrangement can occur if there is a γ-hydrogen available, leading to the loss of a neutral alkene molecule.

    • Loss of the alkoxy group: Fragmentation can also involve the loss of the -OCH₃ group.

    • Cleavage of the alkyl chain: The long hydrocarbon chain can undergo fragmentation, leading to a series of ions separated by 14 mass units (corresponding to a -CH₂- group).

Experimental Protocol for GC-MS Analysis (with Derivatization):

Derivatization to Methyl Esters:

  • Accurately weigh 1-5 mg of nonadecanedioic acid into a reaction vial.

  • Add a suitable derivatizing agent, such as a solution of BF₃ in methanol or diazomethane. (Caution: Diazomethane is highly toxic and explosive and should only be handled by trained personnel in a fume hood).

  • Heat the reaction mixture as required by the chosen derivatization protocol (e.g., 60-100°C for a specified time).

  • After cooling, the reaction may be quenched, and the derivatized product extracted into an organic solvent like hexane.

  • The organic layer is then concentrated before injection into the GC-MS.

GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250-280°C).

    • Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

    • Oven Program: A temperature gradient is employed to separate the components of the sample, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Mass Analyzer: Quadrupole or ion trap analyzers are common.

    • Scan Range: A mass range appropriate for the expected molecular weight and fragments of the derivatized analyte should be selected.

Decision Tree for Derivatization in GC-MS:

Derivatization_Decision Start GC-MS Analysis of Dicarboxylic Acid Volatile Is the analyte sufficiently volatile? Start->Volatile Derivatize Derivatization Required Volatile->Derivatize No Inject Inject into GC-MS Volatile->Inject Yes Esterification Esterification (e.g., with BF₃/Methanol) Derivatize->Esterification Silylation Silylation (e.g., with BSTFA) Derivatize->Silylation Esterification->Inject Silylation->Inject

Caption: A decision-making diagram for the derivatization of dicarboxylic acids prior to GC-MS analysis.

Conclusion

The comprehensive spectroscopic characterization of nonadecanedioic acid relies on the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide detailed structural information about the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry, often coupled with a derivatization step, elucidates the molecular weight and fragmentation patterns. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently identify and characterize nonadecanedioic acid in various scientific contexts.

References

  • PubChem. (n.d.). Nonadecanoic acid. Retrieved from [Link]

  • Jung, S., et al. (2013). A new family of very long chain alpha,omega-dicarboxylic acids is a major structural fatty acyl component of the membrane lipids of Thermoanaerobacter ethanolicus 39E. PubMed. Retrieved from [Link]

  • NIST. (n.d.). Nonadecanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pinto, G., et al. (2015). Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. Surface Science Spectra.
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  • JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Grossert, J. S., et al. (2001). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. Retrieved from [Link]

  • Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. Retrieved from [Link]

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Methodological & Application

Synthesis of Nonadecanedioic Acid for Laboratory Research: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the laboratory-scale synthesis of nonadecanedioic acid (CAS No. 6250-70-0). Recognizing the increasing importance of long-chain dicarboxylic acids in advanced materials and pharmaceutical research, this document emphasizes a practical and reliable synthetic route. The primary method detailed is the oxidation of commercially available 1,19-nonadecanediol, a straightforward and high-yielding approach. This guide offers an in-depth explanation of the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and safety considerations.

Introduction: The Significance of Nonadecanedioic Acid

Nonadecanedioic acid, a C19 α,ω-dicarboxylic acid, is a valuable bifunctional molecule with a linear saturated hydrocarbon chain of seventeen carbons capped by two carboxylic acid groups. Its chemical structure, HOOC-(CH₂)₁₇-COOH, imparts a unique combination of flexibility, hydrophobicity, and reactivity, making it a significant building block in several areas of chemical research and development.

In the realm of polymer chemistry , long-chain dicarboxylic acids like nonadecanedioic acid are crucial monomers for the synthesis of high-performance polymers such as polyamides and polyesters. The extended aliphatic segment of nonadecanedioic acid can enhance properties like flexibility, impact resistance, and moisture resistance in the resulting polymers, making them suitable for specialized applications.

For drug development professionals , long-chain dicarboxylic acids and their derivatives are of interest for creating prodrugs, where the diacid moiety can be used to modify the pharmacokinetic properties of a parent drug. Furthermore, their biocompatibility makes them candidates for use in biodegradable polymers for drug delivery systems and medical implants. The unique chain length of nonadecanedioic acid allows for fine-tuning of the physical and biological properties of these materials.

Overview of Synthetic Strategies

Several synthetic pathways can be envisioned for the preparation of nonadecanedioic acid. A brief overview of potential routes is presented below:

  • Biotechnological Routes: The ω-oxidation of long-chain fatty acids or alkanes using microorganisms is a growing field, offering a sustainable approach to dicarboxylic acid production. However, these methods often require specialized fermentation and bioprocessing equipment and expertise.

  • Carbonylation Reactions (Koch-Haaf Reaction): The reaction of unsaturated fatty acids, such as oleic acid, with carbon monoxide in the presence of a strong acid can lead to the formation of branched-chain dicarboxylic acids. While this method can produce C19 diacids, it often results in a mixture of isomers and requires handling of high-pressure carbon monoxide, a toxic gas.

  • Oxidation of α,ω-Diols: The direct oxidation of the terminal hydroxyl groups of a long-chain α,ω-diol is a highly effective and straightforward method for synthesizing the corresponding dicarboxylic acid. The commercial availability of the precursor, 1,19-nonadecanediol, makes this the preferred method for laboratory-scale synthesis due to its high selectivity and yield.

This guide will focus on the oxidation of 1,19-nonadecanediol, as it represents the most practical and accessible method for researchers in a standard laboratory setting.

Recommended Laboratory Synthesis: Jones Oxidation of 1,19-Nonadecanediol

The Jones oxidation is a robust and efficient method for the oxidation of primary alcohols to carboxylic acids.[1][2][3] The reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidant that rapidly converts alcohols to the corresponding carboxylic acids, often in high yields.[1] The reaction is typically carried out in acetone, which serves as a solvent for the organic substrate.

Principle and Rationale

The mechanism of the Jones oxidation involves the formation of a chromate ester from the alcohol and chromic acid.[3] This is followed by an elimination reaction that forms the carbonyl group of the intermediate aldehyde. In the aqueous acidic conditions of the Jones reagent, the aldehyde is hydrated to a gem-diol, which is then further oxidized by another equivalent of the chromic acid to the final carboxylic acid product.[2][4] The persistence of the orange color of the Cr(VI) reagent indicates the completion of the reaction, as the chromium is reduced to the green Cr(III) species during the oxidation.[2]

The choice of Jones oxidation for this synthesis is based on its high efficiency, the relative inexpensiveness of the reagents, and the straightforward nature of the reaction.[1] However, it is crucial to note that chromium(VI) compounds are toxic and carcinogenic, and appropriate safety precautions must be taken.[4]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reagent Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation cluster_purification Purification CrO3 Chromium Trioxide (CrO3) JonesReagent Jones Reagent CrO3->JonesReagent H2SO4 Concentrated Sulfuric Acid (H2SO4) H2SO4->JonesReagent Water Deionized Water Water->JonesReagent ReactionVessel Reaction Flask (0-25 °C) JonesReagent->ReactionVessel Slow Addition Diol 1,19-Nonadecanediol in Acetone Diol->ReactionVessel Quench Quenching with Isopropanol ReactionVessel->Quench CrudeMixture Crude Reaction Mixture (Green Cr(III) precipitate) Quench->CrudeMixture Filtration Filtration to remove Cr salts CrudeMixture->Filtration Extraction Solvent Extraction (e.g., with Ethyl Acetate) Filtration->Extraction Drying Drying of Organic Layer (e.g., over Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeProduct Crude Nonadecanedioic Acid Evaporation->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization FinalProduct Pure Nonadecanedioic Acid Recrystallization->FinalProduct

Caption: Workflow for the synthesis of nonadecanedioic acid.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 1,19-Nonadecanediol (C₁₉H₄₀O₂)

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone (reagent grade)

  • Isopropanol

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

Part A: Preparation of Jones Reagent (2.5 M)

  • In a beaker placed in an ice-water bath, dissolve 25 g (0.25 mol) of chromium trioxide in 75 mL of deionized water.

  • With careful stirring, slowly add 25 mL of concentrated sulfuric acid to the solution. Maintain the temperature between 0 and 5 °C during the addition.[4]

  • Once the addition is complete, allow the solution to warm to room temperature. The resulting orange-red solution is the Jones reagent.

Part B: Oxidation of 1,19-Nonadecanediol

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 1,19-nonadecanediol in 250 mL of acetone.

  • Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Slowly add the prepared Jones reagent dropwise from the dropping funnel to the diol solution. Maintain the reaction temperature below 25 °C. The color of the reaction mixture will turn from orange to a greenish-brown precipitate.

  • Continue the addition of the Jones reagent until a faint orange color persists in the reaction mixture for about 20-30 minutes, indicating that the oxidation is complete.

  • Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and the solution becomes uniformly green.[4]

  • Allow the mixture to stir for an additional 30 minutes at room temperature.

Part C: Work-up and Isolation

  • Remove the majority of the acetone from the reaction mixture using a rotary evaporator.

  • Add 200 mL of deionized water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash them with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nonadecanedioic acid as a white to off-white solid.

Purification Protocol: Recrystallization

Due to the long aliphatic chain, nonadecanedioic acid has limited solubility in many common solvents at room temperature. A mixed solvent system is often effective for recrystallization.

  • Transfer the crude nonadecanedioic acid to an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the acid is soluble (e.g., ethanol or ethyl acetate) to dissolve the solid completely.

  • While the solution is still hot, slowly add a less polar solvent in which the acid is less soluble (e.g., hexanes or water) until the solution becomes slightly turbid.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Dry the purified nonadecanedioic acid in a vacuum oven to a constant weight.

Characterization and Expected Results

The identity and purity of the synthesized nonadecanedioic acid can be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance White crystalline solid
Melting Point Approximately 124-126 °C
¹H NMR Peaks corresponding to the methylene protons and the carboxylic acid protons.
¹³C NMR Peaks for the carboxyl carbon and the distinct methylene carbons.
FT-IR (cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (~1700), C-O stretch (~1300).
Purity (by titration or GC-MS) >98% after recrystallization
Expected Yield 75-90%

Safety Precautions

  • Chromium(VI) compounds (Chromium trioxide) are highly toxic, carcinogenic, and strong oxidizing agents. Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and add it slowly to water during the reagent preparation to avoid splashing.

  • Acetone and other organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • The oxidation reaction is exothermic. Maintain careful temperature control during the addition of the Jones reagent.

  • All chromium-containing waste must be collected and disposed of as hazardous waste according to institutional guidelines.

References

  • Chem-Station. (2014, May 5). Jones Oxidation. Chem-Station Int. Ed. [Link]

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Application Notes & Protocols: High-Yield Synthesis of Long-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Long-Chain Dicarboxylic Acids

Long-chain dicarboxylic acids (LCDCAs), defined as α,ω-dicarboxylic acids with twelve or more carbon atoms (C≥12), are indispensable building blocks in the chemical industry. Their bifunctional nature makes them crucial monomers for the synthesis of high-performance polymers such as polyamides, polyesters, and polyurethanes, which are used in applications ranging from engineering plastics and synthetic fibers to lubricants and adhesives.[1][2] The length of the carbon chain in these diacids dictates the physical and chemical properties of the resulting polymers, making access to a variety of LCDCAs essential for material innovation.

Traditionally, the synthesis of LCDCAs has relied on petrochemical feedstocks and energy-intensive chemical processes.[3][4] However, growing environmental concerns and the volatility of fossil fuel markets have catalyzed a shift towards more sustainable and efficient synthesis methods.[1][2] This guide provides an in-depth analysis of high-yield synthesis strategies for LCDCAs, targeting researchers, scientists, and drug development professionals. We will explore both cutting-edge biotechnological routes and optimized chemical methodologies, explaining the causality behind experimental choices and providing detailed, field-proven protocols.

I. Biotechnological Synthesis: Harnessing Microbial Cell Factories

The use of microbial fermentation to produce LCDCAs from renewable feedstocks like plant oils and fatty acids represents a significant advancement in sustainable chemistry.[5] Yeasts, particularly of the genus Candida, have been extensively studied for their natural ability to convert long-chain alkanes and fatty acids into the corresponding dicarboxylic acids via the ω-oxidation pathway.[1][5]

Core Principle: The ω-Oxidation Pathway

The primary mechanism for microbial LCDCA production is the ω-oxidation pathway. This metabolic route terminally oxidizes a fatty acid at its methyl (ω) end. The process occurs in three key enzymatic steps:

  • Hydroxylation: A cytochrome P450 monooxygenase introduces a hydroxyl group at the terminal methyl carbon of the fatty acid, forming an ω-hydroxy fatty acid.[1]

  • Oxidation to Aldehyde: A fatty alcohol dehydrogenase or oxidase then oxidizes the hydroxyl group to an aldehyde.[1]

  • Oxidation to Carboxylic Acid: Finally, a fatty aldehyde dehydrogenase converts the aldehyde group into a carboxyl group, yielding the desired α,ω-dicarboxylic acid.[1]

A competing pathway, β-oxidation, degrades both fatty acids and the newly formed dicarboxylic acids for energy production, thus reducing the final yield.[5] Consequently, a primary strategy in metabolic engineering is to disrupt the β-oxidation pathway to channel substrates exclusively towards ω-oxidation and accumulation of the target LCDCA.[6]

Microbial_DCA_Synthesis cluster_Extracellular Extracellular cluster_Cell Yeast Cell (e.g., Candida tropicalis) FattyAcid_ext Fatty Acid / Alkane Transport Transport FattyAcid_ext->Transport FattyAcid_int Intracellular Fatty Acid OmegaOx ω-Oxidation Pathway FattyAcid_int->OmegaOx BetaOx β-Oxidation Pathway (Degradation) FattyAcid_int->BetaOx Omega_OH_FA ω-Hydroxy Fatty Acid Omega_Aldehyde_FA ω-Aldehyde Fatty Acid Omega_OH_FA->Omega_Aldehyde_FA Fatty Alcohol Dehydrogenase/Oxidase DCA α,ω-Dicarboxylic Acid Omega_Aldehyde_FA->DCA Fatty Aldehyde Dehydrogenase DCA->BetaOx DCA_out Exported DCA DCA->DCA_out Export Transport->FattyAcid_int OmegaOx->Omega_OH_FA P450 Monooxygenase DegradationProducts Acetyl-CoA & Shorter-chain Acyl-CoA BetaOx->DegradationProducts BetaOx->block  [Block via Gene Deletion] caption Fig 1. Microbial Synthesis of LCDCAs via ω-Oxidation. Ozonolysis_Workflow cluster_Reaction Ozonolysis Reaction cluster_Workup Oxidative Work-up cluster_Purification Purification UnsatFA Unsaturated Fatty Acid (e.g., Oleic Acid) Ozonide Ozonide Intermediate UnsatFA->Ozonide Step 1: Ozonation (Low Temperature) Ozone Ozone (O3) in Solvent (e.g., Methanol) Ozone->Ozonide Products Dicarboxylic Acid + Monocarboxylic Acid Ozonide->Products Step 2: Oxidation Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Products PurifiedDCA High-Purity Dicarboxylic Acid Products->PurifiedDCA Step 3: Crystallization/ Distillation caption Fig 2. General Workflow for Ozonolysis of Fatty Acids.

Caption: Fig 2. General Workflow for Ozonolysis of Fatty Acids.

Protocol: Synthesis of Azelaic Acid (C9) from Oleic Acid via Ozonolysis

1. Ozonolysis Reaction:

  • Dissolve 100 g of oleic acid in 500 mL of methanol in a three-necked flask equipped with a gas dispersion tube, a thermometer, and a gas outlet.

  • Cool the solution to -10°C in an ice-salt bath.

  • Bubble ozone-enriched oxygen (typically 2-4% O₃) through the solution at a steady rate. Monitor the reaction by TLC until all the oleic acid is consumed.

  • Causality: The low temperature is critical to stabilize the ozonide intermediates and prevent unwanted side reactions. Methanol acts as a participating solvent, which can lead to higher yields of the desired products. [7] 2. Oxidative Decomposition:

  • Once the ozonolysis is complete, cease the ozone flow and purge the system with nitrogen to remove excess ozone.

  • Slowly add 150 mL of 30% hydrogen peroxide (H₂O₂) to the cold reaction mixture while maintaining the temperature below 10°C.

  • Add 50 mL of formic acid to the mixture. [8]* Allow the mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours with stirring until the peroxide test (e.g., with potassium iodide-starch paper) is negative.

  • Causality: The hydrogen peroxide in an acidic medium (formic acid) ensures the efficient oxidation of the intermediate aldehydes to carboxylic acids, maximizing the yield of azelaic acid. [8] 3. Product Isolation:

  • Cool the reaction mixture and add 500 mL of water.

  • Separate the organic and aqueous layers. The monocarboxylic acid (pelargonic acid) will be primarily in the organic layer, while the dicarboxylic acid (azelaic acid) will be in the aqueous layer.

  • Extract the aqueous layer multiple times with ethyl acetate to recover any dissolved product.

  • Combine the aqueous extracts and concentrate under reduced pressure to crystallize the crude azelaic acid.

  • Filter the crystals, wash with cold water, and dry. Recrystallize from hot water for high purity.

B. Synthesis from Petrochemical Feedstocks: Dodecanedioic Acid (DDDA)

The industrial synthesis of dodecanedioic acid (DDDA, C12) is a multi-step process starting from 1,3-butadiene. [9][10]This method, while reliant on petrochemicals, is highly optimized for large-scale production.

Process Overview:

  • Trimerization: 1,3-butadiene is cyclotrimerized to 1,5,9-cyclododecatriene (CDT) using a Ziegler-Natta catalyst. [10]2. Hydrogenation: CDT is hydrogenated to cyclododecane (CDAN) using a nickel catalyst. [11]3. Oxidation to Alcohol/Ketone: CDAN is oxidized with air or nitric acid to a mixture of cyclododecanol (CDA) and cyclododecanone (CDK). [12]4. Final Oxidative Cleavage: The CDA/CDK mixture is further oxidized with nitric acid, often with copper and vanadium catalysts, to cleave the ring and form dodecanedioic acid. [12] Purity for the final DDDA product is expected to be around 99% with yields based on cyclododecanol reaching 88%. [12]

C. Synthesis from Renewable Oils: Sebacic Acid from Castor Oil

Sebacic acid (C10) is commercially produced from castor oil, a renewable resource. [13]The key component of castor oil is ricinoleic acid, a C18 hydroxy fatty acid.

Process Overview: The traditional method involves the alkali fusion of ricinoleic acid.

  • Saponification: Castor oil is saponified with caustic soda (NaOH) to produce sodium ricinoleate. [14]2. Alkali Fusion: The sodium ricinoleate is heated to high temperatures (around 250°C) with excess molten caustic soda. [13][14]This cleaves the ricinoleic acid molecule to yield disodium sebacate and 2-octanol. [14]3. Acidification: The reaction mixture is dissolved in water, and the disodium sebacate is acidified (typically to pH 2) with a mineral acid like H₂SO₄, causing the sebacic acid to precipitate. [14][15]4. Purification: The precipitated sebacic acid is filtered, washed, and dried. [14] Yields of sebacic acid using this method can be around 68-80%, depending on the specific derivative of castor oil used as the starting material. [16]

III. Comparison of Synthesis Methods

The choice of synthesis method depends on the desired dicarboxylic acid, required scale, cost considerations, and sustainability goals.

Synthesis MethodStarting MaterialTarget DCATypical YieldAdvantagesDisadvantages
Microbial Fermentation Fatty Acids, Alkanes, Plant OilsC12-C18 DCAs>90% conversion [6]Renewable feedstock, mild conditions, can produce novel DCAs [1][5]Pathogenicity of some strains, complex downstream processing
Ozonolysis Unsaturated Fatty Acids (e.g., Oleic Acid)Azelaic Acid (C9)>95% [7]High yield, well-established, clean reactionUse of hazardous ozone, energy-intensive
Alkali Fusion Castor OilSebacic Acid (C10)70-80% [16]Renewable feedstock, established industrial processHigh temperatures, use of strong alkali, by-product formation
Butadiene Trimerization 1,3-ButadieneDodecanedioic Acid (C12)~88% [12]High purity, large-scale industrial processPetrochemical-based, multi-step, energy-intensive
Olefin Metathesis Unsaturated Fatty AcidsC18-C26 DCAs>80% conversion [17]Atom-efficient, uses renewable feedstocksRequires expensive ruthenium catalysts, potential for side reactions

Conclusion

High-yield synthesis of long-chain dicarboxylic acids is achievable through a variety of chemical and biotechnological routes. While traditional chemical syntheses from petrochemicals remain important for large-scale production of specific diacids like DDDA, methods utilizing renewable feedstocks are gaining significant traction. Ozonolysis and alkali fusion of plant oil derivatives offer greener chemical alternatives. The most promising long-term strategy lies in metabolic engineering and microbial fermentation. By optimizing microbial pathways and fermentation processes, it is possible to produce a wide range of LCDCAs from sustainable resources with high efficiency and titers, paving the way for a new generation of bio-based polymers and materials.

References

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Application Note: Synthesis and Characterization of Advanced Polyesters Utilizing Nonadecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Long-Chain Dicarboxylic Acids

In the landscape of polymer chemistry, aliphatic polyesters stand out for their biodegradability, biocompatibility, and versatile thermomechanical properties. The selection of the dicarboxylic acid monomer is a critical determinant of the final polymer's characteristics. While shorter-chain diacids like adipic (C6) and sebacic (C10) acid are well-established, longer-chain α,ω-dicarboxylic acids offer a pathway to novel materials with enhanced flexibility, hydrophobicity, and unique crystalline behavior.[1]

Nonadecanedioic acid (C19), a long-chain saturated dicarboxylic acid, is a particularly interesting monomer.[2] Its odd-numbered carbon chain disrupts the packing efficiency often seen in polymers made from even-numbered diacids, potentially leading to lower melting points and modified crystalline structures.[3] The significant length of its 17-carbon methylene bridge imparts substantial hydrophobicity and flexibility to the polymer backbone. These attributes make polyesters derived from nonadecanedioic acid prime candidates for applications in drug delivery, specialty coatings, and advanced biodegradable materials.[4][5]

This document provides a comprehensive guide to the use of nonadecanedioic acid in polyester synthesis, detailing its properties, a robust melt polycondensation protocol, and essential characterization techniques.

Monomer Profile: Nonadecanedioic Acid

Understanding the physicochemical properties of the monomer is fundamental to designing a successful polymerization strategy. Nonadecanedioic acid is a white, crystalline solid at ambient temperatures.[2] Its high molecular weight and long aliphatic chain dictate its solubility and thermal behavior.

PropertyValueSource(s)
Systematic Name 1,19-Nonadecanedioic Acid[2]
CAS Number 6250-70-0[6][7]
Molecular Formula C₁₉H₃₆O₄[2][7]
Molecular Weight 328.49 g/mol [2][7]
Melting Point 105–108 °C[2]
Boiling Point 492.56 °C (Predicted)[2]
Appearance White crystalline solid[2]
Solubility Limited in water; soluble in polar organic solvents like ethanol and DMSO.[2]

Synthesis Methodology: Melt Polycondensation

Melt polycondensation is a direct and solvent-free method for synthesizing high molecular weight polyesters.[1][8] The process involves reacting the dicarboxylic acid and a suitable diol at elevated temperatures, first under an inert atmosphere to facilitate esterification and then under high vacuum to remove the water byproduct, driving the reaction to completion.[9]

The following protocol details the synthesis of Poly(hexamethylene nonadecanedioate) as a representative example.

General Reaction Scheme

The polycondensation reaction proceeds via the esterification of the terminal carboxyl groups of nonadecanedioic acid with the hydroxyl groups of a diol, in this case, 1,6-hexanediol.

G NDA Nonadecanedioic Acid HOOC-(CH₂)₁₇-COOH Polyester Poly(hexamethylene nonadecanedioate) -[O-(CH₂)₆-O-CO-(CH₂)₁₇-CO]n- NDA->Polyester + Diol (Heat, Catalyst, Vacuum) Diol 1,6-Hexanediol HO-(CH₂)₆-OH Water Water (H₂O)

Caption: Polycondensation of nonadecanedioic acid and 1,6-hexanediol.

Detailed Experimental Protocol

Materials:

  • Nonadecanedioic acid (NDA), polymer grade (≥99%)

  • 1,6-Hexanediol (HDO), polymer grade (≥99%)

  • Titanium(IV) isopropoxide (TTIP) or another suitable catalyst (e.g., p-TSA)[4][10]

  • High-purity nitrogen gas (N₂)

  • Dichloromethane (DCM) or Chloroform (for purification)

  • Methanol (for purification)

Equipment:

  • Three-neck round-bottom flask equipped for mechanical stirring

  • Heating mantle with temperature controller

  • Mechanical overhead stirrer with a high-torque motor and vacuum-tight seal

  • Nitrogen gas inlet

  • Condenser and collection flask (Dean-Stark trap optional)

  • High-vacuum pump with a cold trap

Procedure:

  • Reactor Assembly and Charging:

    • Thoroughly dry all glassware in an oven at 120 °C overnight. Assemble the reactor while hot under a stream of N₂ to prevent moisture contamination.

    • Charge the flask with nonadecanedioic acid (e.g., 32.85 g, 0.1 mol) and 1,6-hexanediol (e.g., 12.41 g, 0.105 mol).

      • Causality Insight: A slight molar excess (5-10%) of the diol is used to compensate for its potential loss due to higher volatility during the high-temperature vacuum stage, ensuring proper stoichiometry for achieving high molecular weight.[8]

    • Add the catalyst, TTIP (e.g., 0.05 mol% relative to the diacid), to the solid monomers.

  • First Stage: Esterification under Inert Atmosphere:

    • Begin purging the system with a slow, steady flow of N₂ to create an inert atmosphere. This is crucial to prevent oxidative side reactions at high temperatures, which can lead to polymer discoloration and degradation.

    • Commence mechanical stirring (approx. 100-150 RPM) and gradually heat the mixture.

    • Raise the temperature to 160-180 °C. The monomers will melt, forming a clear, homogenous liquid.

    • Maintain this temperature for 2-4 hours. During this phase, the initial esterification occurs, forming low molecular weight oligomers and releasing water, which is carried out of the system by the N₂ stream.[10]

  • Second Stage: Polycondensation under Vacuum:

    • Increase the reaction temperature to 190-210 °C.

    • Gradually apply vacuum over 30-60 minutes, reducing the pressure to <1 mbar.

      • Causality Insight: Applying vacuum slowly prevents vigorous boiling and loss of reactants. The high vacuum is essential to efficiently remove the water of condensation, which shifts the reaction equilibrium towards the formation of high molecular weight polymer according to Le Chatelier's principle.[8][9]

    • Continue the reaction under high vacuum for an additional 4-6 hours. A noticeable increase in the melt viscosity will be observed, requiring an increase in stirrer torque. This viscosity change is a primary indicator of successful polymerization and molecular weight build-up.

  • Polymer Recovery and Purification:

    • Discontinue heating and turn off the vacuum, backfilling the system with N₂.

    • While the polymer is still molten but has cooled slightly, carefully extrude or pour it onto a cooled, non-stick surface (e.g., PTFE sheet).

    • Allow the polymer to cool completely to room temperature. The resulting solid will be a tough, opaque material.

    • For purification, dissolve the crude polymer in a minimal amount of a suitable solvent like DCM or chloroform. Precipitate the polymer by slowly adding this solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Polymer Characterization

Characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polyester.[3][11]

Structural Analysis
  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the formation of the polyester. Key signals include the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), the appearance of a strong C=O ester stretch (~1735 cm⁻¹), and the C-O stretch (~1240 cm⁻¹).

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides detailed structural confirmation and allows for the calculation of monomer incorporation ratios in copolymers. For Poly(hexamethylene nonadecanedioate), specific proton signals corresponding to the methylene groups adjacent to the ester oxygen and carbonyl groups can be clearly identified and integrated.[8]

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): The primary method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3][11] A low PDI (typically < 2.5 for polycondensation) indicates a well-controlled polymerization.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): Used to determine key thermal transitions. For a semi-crystalline polymer, this includes the glass transition temperature (Tg), the melting temperature (Tm), and the crystallization temperature (Tc). The long aliphatic chain of nonadecanedioic acid is expected to result in a relatively low Tg and a distinct Tm.[3]

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring weight loss as a function of temperature. This determines the onset of thermal decomposition.[11]

Expected Polymer Properties

The properties of polyesters synthesized from long-chain diacids can be tailored but generally exhibit characteristics driven by their aliphatic nature.

ParameterExpected Range/ValueSignificance
Mn ( g/mol ) 15,000 - 40,000Indicates average polymer chain length.
PDI (Mw/Mn) 1.8 - 2.5Measures the breadth of the molecular weight distribution.
Tg (°C) -30 to 0Reflects the flexibility of the polymer backbone.[12]
Tm (°C) 60 - 90Indicates the crystalline melting point; influenced by chain packing.[9]
Degradation Temp (°C) > 300Shows the upper limit of thermal stability.[12]

Workflow Visualization

The overall process from monomer selection to final polymer characterization can be visualized as a logical workflow.

G cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Processing & Analysis A Charge Reactor: - Nonadecanedioic Acid - 1,6-Hexanediol - Catalyst (TTIP) B Stage 1: Esterification - Heat to 160-180 °C - N₂ Atmosphere - 2-4 hours A->B Purge with N₂ C Stage 2: Polycondensation - Heat to 190-210 °C - Apply High Vacuum - 4-6 hours B->C Increase Temp D Polymer Recovery - Cool under N₂ - Extrude/Pour C->D Observe High Viscosity E Purification - Dissolve in DCM - Precipitate in Methanol - Dry under Vacuum D->E F Characterization - GPC (Mw, PDI) - DSC (Tg, Tm) - FTIR & NMR (Structure) - TGA (Stability) E->F

Caption: Experimental workflow for polyester synthesis and analysis.

Conclusion

Nonadecanedioic acid serves as a powerful monomer for creating advanced aliphatic polyesters with significant hydrophobicity and flexibility. The melt polycondensation protocol described herein provides a reliable and scalable method for producing high molecular weight polymers. By carefully controlling reaction parameters such as stoichiometry, temperature, and vacuum, researchers can tailor the final properties of these materials for demanding applications in the biomedical and specialty materials fields. The characterization techniques outlined are crucial for validating the success of the synthesis and understanding the structure-property relationships of these unique long-chain polyesters.

References

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Application Note & Protocol: High-Performance Polyesters via Melt Polycondensation of Nonadecanedioic Acid with Aliphatic Diols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in advanced polymer synthesis and material science.

Introduction: The Strategic Value of Long-Chain Aliphatic Polyesters

Long-chain aliphatic polyesters, derived from monomers such as nonadecanedioic acid, represent a class of polymers with significant potential in biomedical applications, including drug delivery systems, biodegradable implants, and tissue engineering scaffolds. The inherent biodegradability and biocompatibility of these materials, coupled with the ability to tune their mechanical and thermal properties, make them highly attractive for advanced therapeutic and engineering solutions.[1][2] Nonadecanedioic acid (C19), a long-chain α,ω-dicarboxylic acid, provides a substantial hydrophobic methylene backbone, which can impart unique properties to the resulting polyester, such as increased crystallinity and improved tensile strength, often mimicking the characteristics of high-density polyethylene (HDPE).[3]

This application note provides a detailed protocol for the synthesis of high molecular weight polyesters through the melt polycondensation of nonadecanedioic acid with various linear aliphatic diols. We will delve into the critical experimental parameters, the rationale behind procedural steps, and the characterization of the resulting polymers. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers to develop novel polyester-based materials.

Foundational Principles of Melt Polycondensation

The synthesis of polyesters from a dicarboxylic acid and a diol is a classic example of step-growth polymerization. The reaction proceeds via esterification, where the carboxylic acid group of the diacid reacts with the hydroxyl group of the diol to form an ester linkage, with the elimination of a water molecule. To achieve high molecular weight polymers, this equilibrium reaction must be driven towards the product side. In melt polycondensation, this is achieved by:

  • High Temperatures: To increase the reaction rate and keep the polymer in a molten, stirrable state.

  • Vacuum: To efficiently remove the water byproduct, thereby shifting the equilibrium towards polyester formation.[4]

  • Catalysis: To accelerate the esterification and transesterification reactions. Common catalysts include organometallic compounds (e.g., tin or titanium-based) and strong protic acids.[2][5][6]

The stoichiometry of the monomers is a critical factor. An equimolar ratio of the diacid and diol is theoretically required to achieve the highest molecular weight.[7] However, in practice, a slight excess of the diol is often used to compensate for its potential loss due to volatility at high temperatures and under vacuum.[4]

Detailed Experimental Protocol: Synthesis of Poly(1,10-decanediyl nonadecanedioate)

This protocol details the synthesis of a polyester from nonadecanedioic acid and 1,10-decanediol. This specific diol is chosen for its relatively low volatility, which helps in maintaining stoichiometry during the polymerization process.

3.1. Materials and Equipment

Reagents Grade Supplier
Nonadecanedioic Acid≥98%Commercially Available
1,10-Decanediol≥98%Commercially Available
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)≥95%Commercially Available
TolueneAnhydrousCommercially Available
MethanolACS GradeCommercially Available
ChloroformACS GradeCommercially Available
Equipment
Three-neck round-bottom flask (250 mL)
Mechanical overhead stirrer with a high-torque motor and a vacuum-tight seal
Heating mantle with a temperature controller
Nitrogen inlet and outlet
Vacuum pump capable of reaching <1 mbar
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Glassware for purification and precipitation

3.2. Polymerization Workflow Diagram

Polymerization_Workflow cluster_prep Monomer Preparation & Charging cluster_reaction Melt Polycondensation cluster_workup Purification & Isolation cluster_analysis Characterization Monomers Weigh Nonadecanedioic Acid & 1,10-Decanediol Flask Charge to Reactor Monomers->Flask Stage1 Stage 1: Esterification (N₂ Atmosphere, 180°C) Flask->Stage1 Stage2 Stage 2: Polycondensation (Vacuum, 200-220°C) Stage1->Stage2 Dissolve Dissolve in Chloroform Stage2->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry GPC GPC (Mw, Mn, PDI) Dry->GPC NMR NMR (Structure) Dry->NMR DSC DSC (Tm, Tg) Dry->DSC FTIR FTIR (Functional Groups) Dry->FTIR Reaction_Mechanism cluster_products Products Diacid R-(COOH)₂ (Nonadecanedioic Acid) Catalyst Catalyst (e.g., Sn(Oct)₂) High Temperature Vacuum Diol R'-(OH)₂ (Diol) Polyester -[O-R'-O-CO-R-CO]n- (Polyester) Water H₂O Catalyst->Polyester Catalyst->Water

References

Application Notes and Protocols for the Synthesis of High-Performance Polyamides Using Nonadecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Long-Chain Odd-Carbon Diacids in Polyamide Synthesis

High-performance polyamides are a cornerstone of advanced materials science, prized for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] The properties of these polymers are intricately linked to their molecular architecture, specifically the nature of their monomeric building blocks. This guide delves into the synthesis of specialized polyamides utilizing nonadecanedioic acid, a C19 α,ω-dicarboxylic acid. The incorporation of this long-chain, odd-carbon diacid into the polyamide backbone imparts unique characteristics that distinguish these polymers from their more common even-carbon counterparts, such as those derived from adipic (C6) or sebacic (C10) acid.

The extended aliphatic segment of nonadecanedioic acid introduces a significant hydrophobic character, leading to reduced moisture absorption and enhanced dimensional stability in the resulting polyamide.[3] Furthermore, the odd number of carbon atoms in the diacid monomer can disrupt the typical hydrogen bonding and chain packing observed in even-carbon nylons, influencing crystallinity, melting behavior, and mechanical properties.[4][5] These attributes make nonadecanedioic acid-based polyamides highly desirable for applications demanding superior performance in challenging environments, including automotive components, advanced textiles, and high-performance engineering plastics.[1][2]

This document provides a comprehensive overview of the synthesis of "Nylon X,19" polyamides, detailing established protocols for melt polycondensation and solution polymerization. It further offers insights into the characterization of these materials and the causal relationships between their molecular structure and macroscopic properties, empowering researchers to tailor polyamide characteristics for specific applications.

Data Presentation: Properties of Nonadecanedioic Acid-Based Polyamides (Nylon X,19)

The following tables summarize the thermal and mechanical properties of a series of polyamides synthesized from nonadecanedioic acid and various linear aliphatic diamines. This data, primarily sourced from a comprehensive study on plant oil-based PA X,19 polyamides, highlights the influence of the diamine chain length on the final polymer characteristics.[6]

Table 1: Thermal Properties of Nylon X,19 Polyamides

Polyamide (Nylon X,19)Diamine UsedMelting Temperature (T_m) (°C)Decomposition Temperature (T_d at 5% weight loss) (°C)Crystallinity (%)
Nylon 4,191,4-Diaminobutane215>400~50
Nylon 6,191,6-Hexanediamine205>400~50
Nylon 8,191,8-Octanediamine195>400~50
Nylon 10,191,10-Decanediamine188>400~50
Nylon 12,191,12-Dodecanediamine182>400~50

Data adapted from a study on plant oil-based PA X.19 polyamides.[6] All synthesized polyamides demonstrated high thermal stability.

Table 2: Mechanical Properties of Injection-Molded Nylon X,19 Polyamides

Polyamide (Nylon X,19)Diamine UsedTensile Strength (MPa)Elongation at Break (%)
Nylon 4,191,4-Diaminobutane55150
Nylon 6,191,6-Hexanediamine52180
Nylon 8,191,8-Octanediamine48200
Nylon 10,191,10-Decanediamine45220
Nylon 12,191,12-Dodecanediamine42250

Data adapted from a study on plant oil-based PA X.19 polyamides.[6]

Experimental Protocols: Synthesis of Nonadecanedioic Acid-Based Polyamides

Two primary methodologies are presented for the synthesis of high-performance polyamides from nonadecanedioic acid: melt polycondensation and solution polymerization. The choice of method depends on the desired polymer properties, scale of synthesis, and the specific diamine used.

Protocol 1: Melt Polycondensation

Melt polycondensation is a widely used industrial method that involves the direct reaction of the diacid and diamine in a molten state at elevated temperatures, obviating the need for solvents.[7] This process is typically conducted in two stages to achieve high molecular weight polymers.

Stage 1: Prepolymerization (Salt Formation)

  • Monomer Charging: Charge equimolar amounts of nonadecanedioic acid and the selected aliphatic diamine into a high-temperature reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal.

  • Inert Atmosphere: Purge the reaction vessel with high-purity nitrogen for a minimum of 30 minutes to eliminate oxygen, which can cause oxidative degradation at high temperatures.

  • Heating and Water Removal: While maintaining a gentle nitrogen flow, heat the mixture with continuous stirring to a temperature of 180-220°C. During this stage, the monomers react to form a low molecular weight prepolymer, with water being generated as a byproduct. This water is continuously removed through the condenser. Maintain these conditions for 1-2 hours. The formation of a nylon salt as an intermediate ensures a 1:1 stoichiometric ratio of the diacid and diamine, which is crucial for achieving high molecular weights.[3]

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the reaction temperature to 220-280°C. The specific temperature will depend on the melting point of the desired polyamide.

  • Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr. This is a critical step to facilitate the removal of the remaining water and drive the polymerization reaction towards the formation of a high molecular weight polymer.

  • Monitoring Viscosity: The viscosity of the molten polymer will increase as the molecular weight builds. The reaction is typically continued under high vacuum for 2-4 hours, or until the desired melt viscosity (indicative of the target molecular weight) is achieved.

  • Polymer Recovery: Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere to prevent degradation of the polymer. The solid polyamide can then be removed from the vessel.

  • Purification (Optional): For applications requiring high purity, the polymer can be dissolved in a suitable solvent (e.g., m-cresol) and then precipitated into a non-solvent like methanol. The purified polymer is then filtered, washed, and dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Diagram 1: Workflow for Melt Polycondensation Synthesis

Melt_Polycondensation Monomers Equimolar Nonadecanedioic Acid and Diamine Reactor Reaction Vessel Monomers->Reactor Stage1 Stage 1: Prepolymerization (180-220°C, N2 atmosphere) Water Removal Reactor->Stage1 Stage2 Stage 2: Polycondensation (220-280°C, High Vacuum) Viscosity Increase Stage1->Stage2 Recovery Polymer Recovery (Cooling under N2) Stage2->Recovery Purification Optional Purification (Dissolution and Precipitation) Recovery->Purification Final_Product High-Performance Polyamide Recovery->Final_Product Purification->Final_Product

Caption: Workflow for the synthesis of polyamides via melt polycondensation.

Protocol 2: Solution Polymerization (Yamazaki-Higashi Method)

Solution polymerization offers a milder alternative to melt polycondensation and is particularly useful for synthesizing polyamides that may be thermally sensitive or when a more controlled reaction is desired. The Yamazaki-Higashi reaction is a well-established method that utilizes a phosphite-based activating agent.[8][9]

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of nonadecanedioic acid and the chosen diamine in an anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP). To enhance the solubility of the resulting polymer, a salt like lithium chloride (LiCl) can be added to the solvent (typically at a concentration of 5% w/v).

  • Addition of Activating Agents: To the stirred solution, add pyridine (as an acid scavenger) and triphenyl phosphite (as the activating agent) in equimolar amounts relative to the diacid.

  • Reaction: Heat the reaction mixture to 100-120°C under a continuous nitrogen purge with vigorous stirring. The reaction is typically allowed to proceed for 3-6 hours. During this time, the viscosity of the solution will increase as the polyamide is formed.

  • Polymer Precipitation: After cooling the reaction mixture to room temperature, pour the viscous solution into a large excess of a non-solvent, such as methanol, with stirring. This will cause the polyamide to precipitate out of the solution.

  • Collection and Washing: Collect the precipitated polymer by filtration. Thoroughly wash the polymer with fresh methanol to remove any unreacted monomers, solvent, and byproducts.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

Diagram 2: Workflow for Solution Polymerization (Yamazaki-Higashi)

Solution_Polymerization Monomers Nonadecanedioic Acid & Diamine in NMP/LiCl Reaction_Setup Reaction Flask with Stirrer & N2 Monomers->Reaction_Setup Reagents Add Pyridine & Triphenyl Phosphite Reaction_Setup->Reagents Polymerization Polymerization (100-120°C, 3-6 hours) Reagents->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Final_Product High-Performance Polyamide Drying->Final_Product

Caption: Workflow for the synthesis of polyamides via the Yamazaki-Higashi solution polymerization method.

Characterization of Nonadecanedioic Acid-Based Polyamides

A thorough characterization of the synthesized polyamides is essential to confirm their structure and evaluate their properties. The following techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages. Look for characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I band, around 1640 cm⁻¹), and N-H bending (amide II band, around 1540 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide. These thermal transitions provide insights into the polymer's amorphous and crystalline nature.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyamide by measuring its decomposition temperature (Td). Nonadecanedioic acid-based polyamides are expected to exhibit high thermal stability.[6]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymer.

Causality Behind Experimental Choices and Expected Outcomes

The selection of nonadecanedioic acid as a monomer is a deliberate choice to engineer polyamides with specific high-performance characteristics. The long C19 aliphatic chain is the primary contributor to several desirable properties:

  • Enhanced Hydrophobicity and Reduced Moisture Absorption: The high density of methylene units in the polymer backbone leads to a significant decrease in water uptake compared to shorter-chain nylons like Nylon 6 or Nylon 6,6. This results in superior dimensional stability and retention of mechanical properties in humid environments.

  • Improved Flexibility and Impact Strength: The long, flexible aliphatic segments can enhance the polymer's toughness and elongation at break.

  • Influence of Odd-Carbon Chain Length: The odd number of carbon atoms in nonadecanedioic acid can lead to less efficient chain packing and lower crystallinity compared to adjacent even-carbon diacids.[4] This can result in a lower melting point and potentially increased transparency. However, the overall high aliphatic content can still promote significant crystallinity.[6][10]

The choice between melt and solution polymerization also has a direct impact on the final product. Melt polycondensation is a more environmentally friendly and economically viable method for large-scale production, as it avoids the use of solvents. However, the high temperatures required can sometimes lead to side reactions or degradation. Solution polymerization, while involving solvents, allows for synthesis at lower temperatures, which can be advantageous for less thermally stable monomers and can provide better control over the molecular weight distribution.

Conclusion

Nonadecanedioic acid is a valuable monomer for the synthesis of high-performance polyamides with a unique combination of properties. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of these materials in a wide range of demanding applications. By understanding the interplay between the molecular structure of the monomers, the synthesis methodology, and the final polymer properties, it is possible to design and create novel polyamides with tailored performance characteristics.

References

  • Synthesis, Characterization, and the Potential for Closed Loop Recycling of Plant Oil-Based PA X.19 Polyamides. ACS Sustainable Chemistry & Engineering. [Link]

  • ORGANIC POLYMERS: THE SYNTHESIS OF NYLON. CHEM 30 Organic Lab. [Link]

  • Mechanical, Electrical, Thermal and Chemical Properties of Polyamide (PA) Resins. Matmatch. [Link]

  • Long-chain linear C19 and C23 Monomers and Polycondensates from unsaturated fatty acid esters. KOPS - University of Konstanz. [Link]

  • Polyamide. PolyJARID. [Link]

  • Synthesis and characterization of nylons based on hexadecane diacid. ResearchGate. [Link]

  • The "Rope-Trick" Synthesis of Nylon. YouTube. [Link]

  • Synthesis of Polyamide. Scribd. [Link]

  • Synthesis and characterization of polyamides containing octadecanedioic acid: Nylon-2,18, nylon-3,18, nylon-6,18, nylon-8,18, nylon-8,18, and nylon-12,18. ResearchGate. [Link]

  • Synthesis, thermal and mechanical properties and biodegradation of branched polyamide 4. ResearchGate. [Link]

  • polyamides - nylon and Kevlar. Chemguide. [Link]

  • Synthesis and characterization of novel polyamides based on tridecanedioic acid: Nylons 3 13, 5 13, 6 13, 7 13, 9 13, 10 13, 11 13. ResearchGate. [Link]

  • Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry (RSC Publishing). [Link]

  • (PDF) Thermal Properties of Biobased Polyamide 11. ResearchGate. [Link]

  • Thermal Properties of the Polyamide from 2-Methylpentamethylenediamine and Dodecanedioic Acid. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Aaltodoc. [Link]

  • Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. SpringerLink. [Link]

  • Understanding Even-Odd Effects in linear semi-crystalline polymers: Polyethers, Polycarbonates, Polyesters, and Polyamides. ResearchGate. [Link]

  • Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. PubMed. [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PubMed Central. [Link]

  • Identification and Molecular Understanding of the Odd–Even Effect of Dicarboxylic Acids Aqueous Solubility. ResearchGate. [Link]

  • Even-odd Effect in Aliphatic Polycarbonates with Different Chain Lengths. ADDI. [Link]

  • Condensation polymerisation - diamine and dicarboxylic acid polymers. YouTube. [Link]

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Introduction: The Analytical Challenge of Long-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of Nonadecanedioic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Nonadecanedioic acid (C₁₉H₃₆O₄), a long-chain dicarboxylic acid (LCDCA), is a molecule of significant interest in various fields, from biomarker discovery in metabolic research to its role as a monomer in polymer synthesis. However, its direct analysis by gas chromatography-mass spectrometry (GC-MS) is fraught with challenges. The two polar carboxylic acid functional groups confer a high boiling point, low volatility, and a propensity for strong interactions with the GC stationary phase.[1][2] This leads to poor chromatographic performance, characterized by broad, tailing peaks, or even complete retention within the column.[1] Furthermore, the high temperatures required for volatilization can lead to thermal degradation, compromising analytical accuracy.

To overcome these obstacles, derivatization is an essential sample preparation step.[2][3] This chemical process transforms the polar carboxyl groups into less polar, more volatile, and more thermally stable functional groups, making the analyte "GC-amenable."[4][5] This guide provides a detailed exploration of the two most robust and widely adopted derivatization strategies for nonadecanedioic acid: Esterification and Silylation . We will delve into the underlying chemistry, provide validated, step-by-step protocols, and offer expert insights to ensure reliable and reproducible results.

Pillar 1: Selecting the Optimal Derivatization Strategy

The choice between esterification and silylation is not arbitrary; it is dictated by the specific analytical context, including the sample matrix, required sensitivity, and the presence of other analytes.

FeatureEsterification (via BF₃-Methanol)Silylation (via BSTFA)
Primary Reagent Boron Trifluoride in Methanol (BF₃-Methanol)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Derivative Formed Dimethyl NonadecanedioateBis(trimethylsilyl) Nonadecanedioate
Advantages Creates highly stable methyl ester derivatives.[6][7] Reagents are cost-effective and the method is well-established.[6][8]Highly versatile, reacting with various polar functional groups (-OH, -NH₂, -SH).[4] Reactions are often rapid with volatile by-products, minimizing interference.[4][9] Generally provides lower detection limits and better reproducibility for dicarboxylic acids.[2][10]
Disadvantages Reaction conditions can be harsh, potentially degrading other sensitive compounds.[11] Not suitable for analytes with groups sensitive to strong acid catalysis.Derivatives are highly susceptible to hydrolysis; requires strictly anhydrous conditions.[1][4][7] Reagents are more expensive and moisture-sensitive.
Key Consideration Ideal for targeted analysis of carboxylic acids in relatively clean matrices where derivative stability is paramount.The method of choice for comprehensive metabolic profiling where various polar compounds are analyzed simultaneously and for trace-level quantification.[2][10]

Pillar 2: Validated Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating steps that ensure reaction completion and quantitative recovery.

Protocol 1: Esterification via Boron Trifluoride-Methanol (BF₃-Methanol)

This classic method employs BF₃, a potent Lewis acid, to catalyze the esterification of both carboxyl groups to form the corresponding dimethyl ester. The mechanism involves the protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[12]

Workflow for Esterification of Nonadecanedioic Acid

cluster_prep Sample Preparation cluster_reaction Esterification Reaction cluster_extraction Extraction & Cleanup cluster_analysis Analysis prep1 Weigh 1-10 mg of sample into a screw-cap vial. prep2 If aqueous, evaporate to complete dryness. prep1->prep2 react1 Add 2 mL of 14% BF₃-Methanol reagent. Work in a fume hood. prep2->react1 Proceed once dry react2 Blanket with Nitrogen, cap tightly. react1->react2 react3 Heat at 60-100°C for 10-30 minutes. react2->react3 ext1 Cool to room temperature. react3->ext1 After heating ext2 Add 1 mL Hexane and 2 mL saturated NaCl solution. ext1->ext2 ext3 Vortex vigorously for 1 minute. ext2->ext3 ext4 Allow layers to separate. ext3->ext4 ext5 Transfer upper Hexane layer to a clean vial. ext4->ext5 ext6 Dry with anhydrous Na₂SO₄. ext5->ext6 analysis1 Transfer clear solution to GC autosampler vial. ext6->analysis1 Final product analysis2 Inject into GC-MS. analysis1->analysis2 cluster_prep Sample Preparation (Anhydrous) cluster_reaction Silylation Reaction cluster_analysis Direct Analysis prep1 Place 1-10 mg of sample in a reaction vial. prep2 Ensure sample is COMPLETELY DRY. Moisture will destroy the reagent. prep1->prep2 react1 Add 100 µL of solvent (e.g., Pyridine). Add 100 µL BSTFA + 1% TMCS. prep2->react1 Under dry conditions react2 Cap vial tightly and vortex. react1->react2 react3 Heat at 60-70°C for 30-60 minutes. react2->react3 analysis1 Cool to room temperature. react3->analysis1 After heating analysis2 Inject supernatant directly into GC-MS. analysis1->analysis2

Caption: Workflow for BSTFA Silylation.

Materials and Reagents:

  • Nonadecanedioic acid standard or sample extract (must be anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Screw-cap glass reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

Step-by-Step Methodology:

  • Strictly Anhydrous Preparation: Place 1-10 mg of the sample or a dried extract into a reaction vial. It is absolutely critical that the sample and vial are free of moisture, as water will readily hydrolyze the silylating reagent and the resulting TMS derivatives. [1][4]2. Reagent Addition: Add 100 µL of an anhydrous solvent (Pyridine is an excellent choice as it can act as an HCl scavenger) and 100 µL of BSTFA + 1% TMCS. [1]A molar excess of the silylating reagent is crucial for driving the reaction to completion. [4]3. Heating: Immediately cap the vial tightly and vortex for 10-15 seconds. Heat the mixture at 60-70°C for 30-60 minutes. [1][4]For many simple acids, the reaction is nearly instantaneous, but heating ensures complete derivatization of both sterically unhindered carboxyl groups.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. No extraction or workup is required, as the by-products of the reaction are highly volatile and will not interfere with the chromatography. [2][4] Safety Note: Silylating reagents are flammable, moisture-sensitive, and can cause irritation. Handle them in a fume hood under dry conditions. [4]

Pillar 3: GC-MS Instrumental Parameters & Data Interpretation

Proper instrument setup is critical for the successful separation and identification of the derivatized nonadecanedioic acid. The following parameters provide a robust starting point for method development.

ParameterRecommended SettingRationale & Expert Insight
GC System Agilent, Shimadzu, Thermo Fisher, or equivalentA modern GC-MS system with electronic pressure control is essential for reproducible retention times.
Column Non-polar, e.g., HP-5ms, DB-5ms, TG-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)A 5% phenyl / 95% dimethylpolysiloxane phase provides excellent thermal stability and inertness, ideal for separating the non-polar derivatives. [2]
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/minProvides optimal separation efficiency for this molecular weight range. [13][14]
Inlet Temperature 280°CEnsures rapid and complete volatilization of the high-boiling point derivatives without causing thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessUse split mode for concentrated samples to avoid column overloading. Use splitless mode for trace analysis to maximize sensitivity.
Oven Program Initial: 100°C, hold 2 min; Ramp: 15°C/min to 300°C; Final Hold: 10 minThis temperature program allows for the separation of analytes with a wide range of boiling points while ensuring the elution of the target derivative as a sharp, symmetrical peak. [14]
MS Source Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching and structural elucidation.
MS Temperatures Source: 230°C; Quadrupole: 150°CThese standard temperatures prevent condensation of the analyte while minimizing in-source degradation.
Scan Range m/z 50-650A wide scan range is necessary to capture the molecular ion and key fragment ions of the derivatives.
Interpreting the Mass Spectra
  • Dimethyl Nonadecanedioate (from Esterification): The EI mass spectrum will be characterized by a visible molecular ion (M⁺) at m/z 340. Key fragments will include ions corresponding to the loss of a methoxy group ([M-31]⁺ at m/z 309) and the characteristic McLafferty rearrangement ion at m/z 74.

  • Bis(trimethylsilyl) Nonadecanedioate (from Silylation): The EI mass spectrum will show a molecular ion (M⁺) at m/z 458. The spectrum will be dominated by ions characteristic of TMS derivatives, including a prominent ion at m/z 73 ([Si(CH₃)₃]⁺), and fragments from the loss of a methyl group ([M-15]⁺ at m/z 443).

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Peak Esterification: Incomplete reaction; water present. Silylation: Reagent hydrolysis due to moisture; insufficient reagent.Both: Optimize reaction time and temperature. Esterification: Ensure the sample is completely dry before adding BF₃-Methanol. Silylation: Use fresh, high-quality anhydrous solvents and reagents; handle under a nitrogen atmosphere. [15][16]
Chromatographic Peak Tailing Incomplete derivatization leaving polar carboxyl groups; active sites in the inlet liner or column.Re-run the derivatization, potentially increasing time, temperature, or reagent excess. Use a fresh, deactivated inlet liner and trim the first few cm of the GC column. [1][15]
Irreproducible Results Inconsistent sample preparation or injection volume; degradation of derivatives.Use an autosampler for consistent injections. Analyze silylated samples promptly as TMS derivatives have limited stability in the presence of trace moisture. [15][16]
Ghost Peaks / Carryover Contamination from a previous, highly concentrated sample; syringe contamination.Run several solvent blanks between samples. Implement a robust syringe and inlet washing protocol. [15][16]

References

  • Benchchem. (n.d.). Technical Support Center: Derivatization of Polyunsaturated Fatty Acids with BF3-Methanol.
  • Pietrogrande, M. C., Bacco, D., & Demarin, F. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed.
  • International Olive Council. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD.
  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.
  • Restek. (2020). Derivatization techniques for free fatty acids by GC.
  • Sigma-Aldrich. (1998). BF3-Methanol, 10% w/w. Supelco.
  • ResearchGate. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
  • Google Patents. (n.d.). Method of analyzing dicarboxylic acids.
  • USDA ARS. (n.d.). Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of fatty acids.
  • Sigma-Aldrich. (n.d.). BSTFA. Supelco.
  • Thermo Fisher Scientific. (n.d.). A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs in Three Edible Oils.
  • NIH. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.
  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis.
  • YouTube. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • PubMed. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Carboxylic Acids in Biological Samples.
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  • PubMed. (1981). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography.
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  • PubMed. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects.
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  • Mastelf. (2024). Which Components Are Not Detected by Gas Chromatography?.
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HPLC Methods for the Quantification of Dicarboxylic Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) methodologies for the robust quantification of dicarboxylic acids (DCAs). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the fundamental principles and causal reasoning behind experimental design, ensuring both technical accuracy and practical applicability.

Introduction: The Analytical Challenge of Dicarboxylic Acids

Dicarboxylic acids, organic compounds characterized by two carboxyl functional groups (-COOH), are pivotal in numerous biological and industrial domains. They are key intermediates in metabolic pathways, such as the Krebs cycle, and serve as critical biomarkers for certain metabolic disorders.[1][2][3] In industrial applications, they are foundational monomers for polymers like polyesters and polyamides.

Despite their significance, the quantitative analysis of DCAs presents considerable challenges. Their high polarity, low volatility, and, for many aliphatic DCAs, the absence of a strong ultraviolet (UV) chromophore, complicate their separation and detection.[4][5][6] High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique to overcome these hurdles, offering versatile solutions through various separation and detection modes.

Part 1: Crafting the Separation Strategy

The success of any HPLC method hinges on achieving effective separation of the target analytes from the sample matrix. The choice of stationary phase (the column) and mobile phase is dictated by the physicochemical properties of the DCAs of interest.

Reversed-Phase (RP-HPLC): The Workhorse Method

Reversed-phase chromatography is the most widely employed separation technique for DCAs due to its versatility and the broad availability of columns and established methods.[7][8][9]

  • Core Principle & Rationale: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. While DCAs are inherently polar, their retention can be precisely controlled by manipulating the mobile phase pH. By acidifying the mobile phase (e.g., with phosphoric acid or perchloric acid to a pH of 2.1-2.6), the ionization of the carboxylic acid groups is suppressed.[7][10][11][12] This protonation makes the DCA molecule less polar, increasing its affinity for the nonpolar stationary phase and leading to greater retention and better separation.

  • Typical Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][12]

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 5-10 mM KH2PO4 or H3PO4) and an organic modifier like acetonitrile or methanol.[7][12][13]

Ion-Exchange Chromatography (IEC): Separation by Charge

For highly polar DCAs or the separation of a homologous series, ion-exchange chromatography offers superior resolution.[14][15][16]

  • Core Principle & Rationale: Anion-exchange chromatography is the logical choice for separating acids. A stationary phase containing fixed positive charges (e.g., quaternary amine groups) is used.[17] The negatively charged carboxylate anions of the DCAs bind to these sites. Elution is then controlled by increasing the concentration of a competing anion (e.g., chloride or sulfate) in the mobile phase or by changing the pH to neutralize the analytes. This technique is exceptionally sensitive to the number and position of the carboxylic groups, enabling the separation of closely related structures.[15][16]

Part 2: Detection Strategies - A Guide to Seeing Your Analyte

The selection of a detector is as critical as the separation method and depends entirely on the analyte's properties and the required sensitivity.

Direct UV-Visible (UV-Vis) Detection
  • Mechanism: This method relies on the intrinsic UV absorbance of the carboxyl group.[18]

  • Causality: While simple aliphatic DCAs lack a strong chromophore, their carboxyl groups exhibit weak absorbance at low wavelengths, typically between 200-210 nm.[7][9][10][12] This allows for direct detection without chemical modification. Aromatic DCAs, such as phthalic acids, absorb strongly and are excellent candidates for UV detection.[19]

  • Applicability: Best suited for relatively simple sample matrices and when analyte concentrations are high enough to overcome the inherently low sensitivity. It is a cost-effective and straightforward starting point for method development.

Refractive Index (RI) Detection
  • Mechanism: The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte.[20][21]

  • Causality: Any compound can theoretically be detected as long as its refractive index differs from that of the mobile phase.[20] This makes it useful for analytes with no UV absorbance, such as sugars, alcohols, and some DCAs.[22][23]

  • Limitations: The primary drawbacks are its low sensitivity and its incompatibility with gradient elution, as any change in the mobile phase composition will alter the baseline refractive index.[20] It also requires stringent temperature control for a stable baseline.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Specificity

LC-MS/MS is the definitive technique for trace-level quantification of DCAs, especially in complex biological matrices like plasma, urine, or tissue extracts.[3][4][24]

  • Mechanism: It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, which identifies and quantifies molecules based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.[3][25]

  • Causality: Direct analysis of DCAs by MS is challenging. In negative-ion electrospray ionization (ESI), they can be detected, but this mode is often susceptible to ion suppression from the matrix. They ionize very poorly in the more robust positive-ion ESI mode. To overcome this, chemical derivatization is employed as a crucial pre-analytical step.

Part 3: The Power of Derivatization

Derivatization is the strategic chemical modification of an analyte to alter its physicochemical properties for improved analysis.[26] For DCAs, it serves two primary purposes: enhancing detector response and improving chromatographic behavior.

G cluster_input Analytical Goal start Quantify Dicarboxylic Acid uv_check uv_check start->uv_check direct_uv direct_uv uv_check->direct_uv Yes ms_check ms_check uv_check->ms_check No deriv_ms deriv_ms ms_check->deriv_ms Yes deriv_uv deriv_uv ms_check->deriv_uv No

Caption: Decision workflow for selecting a suitable detection strategy.

A key strategy, particularly for LC-MS/MS, is charge-reversal derivatization .[4] Reagents like Dimethylaminophenacyl Bromide (DmPABr) react with the two carboxylic acid groups.[4] This process not only adds a bulky, nonpolar moiety that improves reversed-phase retention but, more importantly, it introduces a tertiary amine group that is readily protonated. This converts the originally anionic molecule into a derivative that ionizes efficiently in positive-ion ESI mode, drastically increasing sensitivity and moving the analysis into a cleaner, more robust detection window.[4]

Part 4: Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the quantification of DCAs.

Protocol 1: Direct Quantification of DCAs in Aqueous Samples by RP-HPLC-UV

This protocol is adapted from established methods for analyzing organic acids in samples like fruit juices, wine, and industrial process water.[7][9][11][12]

1. Objective: To quantify short-chain dicarboxylic acids (e.g., oxalic, malic, succinic, tartaric) in simple aqueous matrices.

2. Materials:

  • HPLC system with UV Detector

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Reagents: Potassium phosphate monobasic (KH2PO4), o-phosphoric acid, acetonitrile (HPLC grade), ultrapure water.

  • DCA standards (e.g., oxalic, malic, succinic acids)

  • 0.22 µm syringe filters

3. Procedure:

  • Mobile Phase Preparation: Prepare a 10 mM potassium phosphate buffer. Dissolve the appropriate amount of KH2PO4 in ultrapure water, and adjust the pH to 2.60 using o-phosphoric acid.[11] Filter through a 0.45 µm filter and degas.

  • Standard Preparation: Prepare a 1000 mg/L stock solution of each DCA standard in ultrapure water. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 mg/L) by serial dilution of the stock solutions.

  • Sample Preparation:

    • Centrifuge the sample if it contains suspended solids.

    • Dilute the sample with the mobile phase to bring the expected DCA concentration within the calibration range.

    • Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.[27]

  • HPLC Conditions:

    Parameter Setting Rationale
    Column C18 (250 mm x 4.6 mm, 5 µm) Standard for reversed-phase separation of small organic molecules.
    Mobile Phase 10 mM KH2PO4 (pH 2.6) Low pH suppresses analyte ionization, increasing retention.[7][11]
    Flow Rate 0.5 - 1.0 mL/min Typical analytical flow rate for a 4.6 mm ID column.[7][11]
    Column Temp. 30 °C Ensures reproducible retention times.[27]
    Injection Vol. 10 µL Standard volume; can be adjusted based on sensitivity needs.

    | UV Wavelength | 210 nm | Wavelength for detecting the carboxyl group chromophore.[7][9][11] |

  • Data Analysis: Identify peaks by comparing retention times with standards. Quantify using a linear calibration curve generated from the standard series.

4. Validation: The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[7][9][11]

Protocol 2: High-Sensitivity Quantification of DCAs in Plasma by LC-MS/MS with Derivatization

This protocol is designed for biomarker discovery and clinical research, where trace-level detection in a complex biological matrix is essential. It is based on charge-reversal derivatization principles.[3][4][25]

1. Objective: To quantify low concentrations of DCAs in human plasma.

2. Materials:

  • LC-MS/MS system (Triple Quadrupole) with ESI source

  • C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Reagents: Acetonitrile, Methanol, Formic Acid (LC-MS grade), Dimethylaminophenacyl Bromide (DmPABr), N,N-Diisopropylethylamine (DIPEA).

  • Isotopically labeled internal standards (e.g., D4-Succinic Acid).

  • 0.22 µm syringe filters

3. Workflow Diagram:

G plasma Plasma Sample + Internal Standard precip Protein Precipitation (Ice-cold Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry deriv Derivatization Reaction (DmPABr, DIPEA) dry->deriv quench Quench Reaction (Formic Acid) deriv->quench inject Filter & Inject into LC-MS/MS quench->inject

Caption: Sample preparation workflow for LC-MS/MS analysis of DCAs.

4. Procedure:

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

    • Add 500 µL of ice-cold acetonitrile (-20°C) to precipitate proteins.[4] Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[4]

    • Transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a solution containing the derivatizing agent (DmPABr) and a catalyst (DIPEA) in acetonitrile.[4]

    • Incubate the reaction mixture in a water bath (e.g., 60°C for 30 minutes). The exact conditions should be optimized.

    • Quench the reaction by adding a small volume of formic acid.[4]

  • LC-MS/MS Conditions:

    Parameter Setting Rationale
    Column C18 (e.g., 100 x 2.1 mm, 1.8 µm) Provides high-efficiency separation suitable for MS.
    Mobile Phase A 0.1% Formic Acid in Water Standard aqueous mobile phase for positive-ion ESI.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic mobile phase.
    Gradient 5% to 95% B over 5-10 min Elutes the more hydrophobic derivatized DCAs.
    Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
    Ion Source ESI, Positive Mode To detect the positively charged derivatized analytes.

    | Detection Mode | Multiple Reaction Monitoring (MRM) | For highest sensitivity and specificity.[4] |

  • Data Analysis: Develop an MRM method by determining the precursor ion (the derivatized DCA) and a specific product ion for each analyte and internal standard. Quantify using the peak area ratio of the analyte to its corresponding internal standard. This isotope dilution method provides the most accurate quantification.[4]

Summary of Method Performance

The choice of method directly impacts analytical performance. The following table summarizes typical validation parameters achieved with these techniques.

ParameterRP-HPLC-UVLC-MS/MS with Derivatization
Linearity (R²) > 0.999[8][11]> 0.999
LOD 0.03 - 3.3 µg/mL[11]0.2 - 44 µg/L (Analyte dependent)[1][2]
LOQ 0.10 - 11.0 µg/mL[11]fg levels possible; >1000x more sensitive than GC/MS[4]
Precision (RSD) 0.4% - 5.0%[11]< 7.5%[3][25]
Accuracy (Recovery) 82% - 110%[11]98% - 103% (with SPE cleanup)[7][12]

References

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • HELIX Chromatography. HPLC Method for Analysis of Phthalic Acids on Coresep SB Column in Reversed-Phase and Anion-Exchange Modes.
  • PubMed. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • SIELC Technologies. Separation of [1,1'-Biphenyl]-4,4'-dicarboxylic acid on Newcrom R1 HPLC column.
  • Longdom Publishing.
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  • CORE. Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices.
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  • MDPI. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods.
  • Oxford Academic.
  • SciSpace. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • PubMed. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
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  • Macedonian Journal of Chemistry and Chemical Engineering. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
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  • PubMed. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine.
  • ResearchGate. Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
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  • Shimadzu. Refractive Index Detection (RID).
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Application Notes and Protocols: Nonadecanedioic Acid as a Crosslinking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Long-Chain Dicarboxylic Acids in Polymer Modification

In the realm of polymer chemistry, the architecture of a material dictates its function. Crosslinking, the process of forming covalent or ionic bonds between polymer chains, is a fundamental strategy to transition from linear, often soluble, polymers to three-dimensional networks with enhanced mechanical strength, thermal stability, and controlled swelling behavior. While shorter-chain dicarboxylic acids are commonly employed as monomers in linear polycondensation reactions, long-chain dicarboxylic acids, such as nonadecanedioic acid (C19H36O4), offer unique advantages as crosslinking agents.[1][2]

Nonadecanedioic acid, a 19-carbon α,ω-dicarboxylic acid, possesses two terminal carboxyl groups capable of reacting with functional groups on existing polymer chains, such as hydroxyl (-OH) and amine (-NH2) groups, to form ester and amide linkages, respectively.[3][4] The long, flexible aliphatic backbone of nonadecanedioic acid introduces a significant hydrophobic and flexible spacer between polymer chains. This molecular design can be leveraged to create polymers with tailored properties, including increased elasticity, controlled hydrophobicity, and biodegradability, making it a molecule of significant interest in the development of advanced materials for biomedical applications, specialty plastics, and high-performance coatings.[2][3]

This guide provides a detailed exploration of nonadecanedioic acid as a crosslinking agent, offering insights into the underlying chemical principles and step-by-step protocols for its application in crosslinking hydroxyl- and amine-functionalized polymers.

Physicochemical Properties of Nonadecanedioic Acid

A thorough understanding of the physical and chemical properties of a crosslinking agent is paramount for designing successful crosslinking protocols.

PropertyValueSource
Chemical Formula C19H36O4[1]
Molecular Weight 328.49 g/mol [1]
Appearance White crystalline solid
Melting Point 105–108 °C
Solubility Limited in water, soluble in polar organic solvents (e.g., ethanol, DMSO)
CAS Number 6250-70-0[1]

Safety Precautions

Nonadecanedioic acid is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. All procedures should be conducted in a well-ventilated laboratory fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[3][4][5][6]

Application I: Crosslinking of Hydroxyl-Functionalized Polymers via Esterification

The reaction between a carboxylic acid and an alcohol to form an ester is a classic and robust method for creating covalent linkages.[3] Nonadecanedioic acid can effectively crosslink polymers containing abundant hydroxyl groups, such as polyvinyl alcohol (PVA), cellulose, and hyaluronic acid, to form hydrogels or insoluble films with modified physicochemical properties.[7]

Mechanism of Esterification Crosslinking

The crosslinking process involves the formation of two ester bonds, one at each end of the nonadecanedioic acid molecule, linking two separate polymer chains. This reaction is typically catalyzed by an acid and driven by the removal of water, a byproduct of the reaction. The long aliphatic chain of nonadecanedioic acid acts as a flexible spacer within the polymer network.

Esterification_Crosslinking P1 ---(Polymer)---OH Crosslinked ---(Polymer)---O-CO-(CH₂)₁₇-CO-O---(Polymer)--- P1->Crosslinked Esterification P2 ---(Polymer)---OH P2->Crosslinked Esterification NDA HOOC-(CH₂)₁₇-COOH (Nonadecanedioic Acid) NDA->Crosslinked Amidation_Crosslinking P1 ---(Polymer)---NH₂ Crosslinked ---(Polymer)---NH-CO-(CH₂)₁₇-CO-NH---(Polymer)--- P1->Crosslinked Amidation P2 ---(Polymer)---NH₂ P2->Crosslinked Amidation NDA HOOC-(CH₂)₁₇-COOH (Nonadecanedioic Acid) NDA->Crosslinked

Caption: Amidation crosslinking of amine-functionalized polymers.

Protocol: Crosslinking of Chitosan with Nonadecanedioic Acid to Form a Hydrogel

This protocol describes the synthesis of a chitosan hydrogel crosslinked with nonadecanedioic acid, which can be useful for biomedical applications such as drug delivery and tissue engineering.

Materials:

  • Chitosan (low molecular weight, degree of deacetylation > 75%)

  • Nonadecanedioic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Acetic acid

  • Methanol or Ethanol

  • Dialysis tubing (MWCO suitable for retaining the crosslinked hydrogel)

Equipment:

  • Magnetic stirrer

  • pH meter

  • Beakers and graduated cylinders

  • Freeze-dryer (lyophilizer)

Procedure:

  • Chitosan Solution Preparation:

    • Prepare a 1% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) aqueous acetic acid solution with overnight stirring.

  • Crosslinker Solution Preparation:

    • Dissolve nonadecanedioic acid in a minimal amount of methanol or ethanol.

  • Crosslinking Reaction:

    • Slowly add the nonadecanedioic acid solution to the chitosan solution while stirring. The molar ratio of carboxyl groups of nonadecanedioic acid to the amine groups of chitosan can be varied to control the crosslinking density (a starting point is a 1:4 ratio).

    • In a separate container, dissolve EDC and NHS in a small amount of deionized water. The molar ratio of EDC/NHS to the carboxyl groups of nonadecanedioic acid should be approximately 1.5:1.

    • Add the EDC/NHS solution to the chitosan/nonadecanedioic acid mixture.

    • Adjust the pH of the reaction mixture to 5.0-6.0 with dilute NaOH.

    • Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring. A hydrogel should form during this time.

  • Purification:

    • Transfer the resulting hydrogel into dialysis tubing and dialyze against deionized water for 3-4 days, changing the water frequently to remove unreacted reagents and byproducts.

  • Lyophilization:

    • Freeze the purified hydrogel at -80 °C and then lyophilize to obtain a porous scaffold.

Characterization:

  • FTIR Spectroscopy: The formation of amide bonds can be confirmed by the appearance of new peaks around 1650 cm⁻¹ (amide I) and 1560 cm⁻¹ (amide II).

  • NMR Spectroscopy: ¹H NMR can be used to confirm the presence of the long aliphatic chain of nonadecanedioic acid in the hydrogel structure. [8][9]* Scanning Electron Microscopy (SEM): To visualize the porous structure of the lyophilized hydrogel.

  • Rheological Studies: To determine the mechanical properties (e.g., storage and loss moduli) of the hydrogel.

Conclusion and Future Perspectives

Nonadecanedioic acid presents a versatile and valuable tool for the modification of polymers through crosslinking. Its long aliphatic chain offers a unique avenue to introduce flexibility and hydrophobicity into polymer networks, opening up possibilities for the creation of novel materials with tailored properties. The protocols provided herein serve as a foundational guide for researchers to explore the potential of nonadecanedioic acid in their specific applications, from developing advanced drug delivery systems to engineering high-performance biomaterials and specialty polymers. Further research into the influence of the odd-carbon chain length of nonadecanedioic acid on the final properties of crosslinked polymers will undoubtedly lead to new and exciting material innovations.

References

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  • NASA Technical Reports Server. (1969). Three methods for in situ cross-linking of polyvinyl alcohol films for application as ion-conducting membranes in potassium hydroxide electrolyte. [Link]

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  • Valdés, O., et al. (2021). Incorporation of organic acids in the crosslinking of polyvinyl alcohol hydrogels. Polímeros, 31(4).
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Application Notes & Protocols: Nonadecanedioic Acid Esters in High-Performance Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract and Introduction

The landscape of high-performance lubrication is continually evolving, driven by demands for increased efficiency, wider operating temperatures, and enhanced environmental compatibility.[1][2] Synthetic esters, classified as API Group V base oils, have long been recognized for their versatility and superior performance characteristics compared to conventional mineral oils.[1][3] This guide focuses on the application of esters derived from Nonadecanedioic Acid (C19), a long-chain dicarboxylic acid. The unique molecular structure of these diesters—a long, linear diacid backbone functionalized with various alcohol moieties—offers a powerful tool for tuning lubricant properties to meet specific, demanding applications.[4]

The inherent polarity of the ester groups provides strong affinity to metal surfaces, imparting excellent natural lubricity and solvency.[5] This polarity, combined with the long hydrocarbon chain of nonadecanedioic acid, allows for the design of lubricants with high viscosity indices (VI), low volatility, exceptional thermal stability, and superior low-temperature fluidity.[6][7] This document provides a technical overview of these properties, application insights for using nonadecanedioic acid esters as both base oils and additives, and detailed protocols for their synthesis and performance evaluation.

The Molecular Advantage: Structure-Property Relationships

The performance of a lubricant is fundamentally dictated by its molecular structure.[4] For nonadecanedioic acid esters, the key is the interplay between the long C19 diacid chain and the choice of alcohol used for esterification.

  • Linear Dicarboxylic Acid Backbone: The long, straight chain of nonadecanedioic acid contributes to a high viscosity index (VI).[8] A high VI signifies that the oil's viscosity changes less dramatically with temperature, a critical feature for applications with wide thermal ranges.[9]

  • Alcohol Moiety: The structure of the alcohol dictates low-temperature performance and steric effects.

    • Branched Alcohols (e.g., 2-ethylhexanol): Introducing branching on the alcohol component disrupts the orderly packing of molecules at low temperatures.[4][8] This significantly lowers the pour point, the temperature at which the oil ceases to flow, ensuring excellent cold-start performance.[8][10]

    • Linear Alcohols: While offering potentially higher VI, linear alcohols can lead to higher pour points due to more efficient molecular packing and crystallization at low temperatures.

This ability to "tune" performance by selecting specific acids and alcohols allows for the creation of bespoke lubricants for nearly any application.[11][12]

Key Performance Characteristics & Data

Nonadecanedioic acid esters exhibit a range of desirable properties that make them suitable for high-performance lubricant formulations. The following table summarizes typical performance characteristics, with comparative data for other common ester types.

PropertyTypical Value for Long-Chain DiestersSignificance in Lubrication
Viscosity Index (VI) 150 - 200+High VI is crucial. It ensures a stable viscosity across a wide operating temperature range, providing adequate film strength at high temperatures and good flowability at low temperatures.[6][9]
Pour Point < -40°C to -60°C (with branched alcohols)Low pour point is essential for cold-start applications. It prevents the lubricant from solidifying, ensuring proper circulation and preventing equipment damage.[8][13]
Flash Point > 200°CHigh flash point indicates low volatility and improved safety. It is critical for high-temperature applications to minimize oil consumption and reduce fire hazards.[8][14]
Oxidative Stability ExcellentHigh stability extends lubricant life. It resists breakdown and the formation of sludge, varnish, and corrosive acids at high temperatures, ensuring cleaner operation and longer drain intervals.[11][12]
Tribological Properties Low Coefficient of Friction (<0.15)Superior lubricity reduces friction and wear. The polar nature of esters creates a strong film on metal surfaces, protecting components even under boundary lubrication conditions.[8][15][16]

Application Note 1: As a High-Performance Base Oil

Due to their balanced properties, nonadecanedioic acid esters are prime candidates for use as API Group V base oils in demanding applications such as:

  • Automotive engine oils and driveline fluids.[16]

  • Industrial gear and compressor oils.[1][17]

  • Aviation turbine oils.[5]

  • Environmentally sensitive hydraulic fluids, leveraging their inherent biodegradability.[1][18]

The primary advantage is their ability to deliver a high viscosity index and low pour point without the need for viscosity index improver additives, which can shear down and lose effectiveness over time.[5]

Application Note 2: As a Lubricant Additive

Even in formulations based on other API groups (e.g., Group III or Group IV PAOs), nonadecanedioic acid esters serve as valuable multifunctional additives:

  • Friction Modifier: The inherent polarity and surface-active nature of the ester molecules reduce the coefficient of friction, which can improve fuel efficiency and reduce wear.[5]

  • Solvency and Dispersancy Agent: Esters can dissolve and suspend sludge and deposits that may form during operation, keeping engine and machine parts cleaner.[5] They are also excellent for solubilizing other performance additives into non-polar base oils like PAOs.[16]

  • Seal Swell Agent: PAO and mineral oil base stocks can sometimes cause elastomeric seals to shrink.[16] The polarity of esters causes them to interact with seals, inducing a slight swell that ensures proper sealing and prevents leaks.[5]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and key performance testing of a model nonadecanedioic acid ester.

Protocol 1: Synthesis of Di(2-ethylhexyl) Nonadecanedioate

This protocol describes a standard laboratory-scale synthesis via Fischer esterification.

Causality: The Dean-Stark apparatus is essential for driving the reversible esterification reaction to completion by continuously removing the water byproduct, in accordance with Le Châtelier's principle. Sulfuric acid acts as a catalyst to protonate the carboxylic acid, making it more electrophilic and accelerating the reaction rate.

Workflow Diagram:

G cluster_reactants Reactant Charging cluster_reaction Esterification Reaction cluster_workup Purification Reactants 1. Charge Reactor: - Nonadecanedioic Acid - 2-Ethylhexanol (2.2 eq) - Toluene (solvent) Heat 2. Heat to Reflux (120-130°C) Reactants->Heat Catalyst 3. Add H2SO4 Catalyst Heat->Catalyst WaterRemoval 4. Collect Water via Dean-Stark Trap Catalyst->WaterRemoval Monitor for 4-6h Cool 5. Cool Reaction Mixture WaterRemoval->Cool Wash 6. Neutralize & Wash: - NaHCO3 (aq) - Brine Cool->Wash Dry 7. Dry with MgSO4 Wash->Dry Evaporate 8. Remove Solvent (Rotary Evaporator) Dry->Evaporate Product Final Product: Di(2-ethylhexyl) Nonadecanedioate Evaporate->Product

Caption: Workflow for the synthesis of a nonadecanedioic acid ester.

Methodology:

  • Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a Dean-Stark trap topped with a reflux condenser, and a thermometer.

  • Charging Reactants: To the flask, add nonadecanedioic acid (1.0 mole equivalent), 2-ethylhexanol (2.2 mole equivalents), and toluene (approx. 2 mL per gram of diacid).[7][8]

  • Initiate Reaction: Begin stirring and heat the mixture to reflux (typically 120-130°C).

  • Catalysis: Once refluxing, slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 2% by weight of the diacid).[7][8]

  • Reaction Monitoring: Continue heating at reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when water evolution ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene solvent.

  • Product: The resulting clear, viscous liquid is the di(2-ethylhexyl) nonadecanedioate product. Characterize using FTIR and NMR spectroscopy to confirm structure.[8]

Protocol 2: Kinematic Viscosity and Viscosity Index (VI) Determination

Standard: Based on ASTM D445.[19][20]

Causality: Kinematic viscosity measures a fluid's resistance to flow under gravity.[21] By measuring this property at two standard temperatures (40°C and 100°C), the Viscosity Index (VI) can be calculated, which quantifies how viscosity changes with temperature. This is a critical parameter for predicting lubricant performance under varying thermal conditions.[22]

Workflow Diagram:

G cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation SelectViscometer 1. Select Calibrated Capillary Viscometer ChargeSample 2. Charge Sample into Viscometer SelectViscometer->ChargeSample Bath40 3. Equilibrate in 40°C Constant Temp Bath ChargeSample->Bath40 Bath100 5. Equilibrate in 100°C Constant Temp Bath ChargeSample->Bath100 Time40 4. Measure Efflux Time (t1) Bath40->Time40 CalcKV 7. Calculate Kinematic Viscosity (ν): ν = C * t Time40->CalcKV Time100 6. Measure Efflux Time (t2) Bath100->Time100 Time100->CalcKV CalcVI 8. Calculate Viscosity Index (VI) (Using ASTM D2270 formulas) CalcKV->CalcVI Result Final Values: KV @ 40°C KV @ 100°C Viscosity Index CalcVI->Result

Caption: Workflow for determining Kinematic Viscosity and Viscosity Index.

Methodology:

  • Viscometer Selection: Choose a calibrated glass capillary viscometer of the appropriate size for the expected viscosity of the ester sample.

  • Sample Preparation: Ensure the sample is homogenous and free of air bubbles.

  • Measurement at 40°C:

    • Mount the viscometer in a constant temperature bath maintained at 40°C ± 0.02°C.[23]

    • Allow at least 15 minutes for the sample to reach thermal equilibrium.[23]

    • Draw the liquid up through the capillary tube to slightly above the upper timing mark.

    • Measure the time (in seconds) it takes for the liquid meniscus to pass from the upper to the lower timing mark.[23]

    • Repeat the measurement until at least two consecutive timings agree within the specified tolerance.

  • Measurement at 100°C: Repeat step 3 using a separate constant temperature bath maintained at 100°C ± 0.02°C.

  • Calculation:

    • Calculate the kinematic viscosity (ν) in centistokes (cSt or mm²/s) for each temperature using the formula: ν = C × t, where C is the calibration constant of the viscometer and t is the average flow time in seconds.[19][24]

    • Using the two kinematic viscosity values, calculate the Viscosity Index (VI) according to the standard formulas provided in ASTM D2270.

Protocol 3: Pour Point Determination

Standard: Based on ASTM D97.[25][26]

Causality: The pour point test determines the lowest temperature at which a lubricant will continue to flow. This is critical for ensuring pumpability and circulation in cold environments. The procedure involves controlled cooling and periodic observation to identify the point of solidification.[27][28]

Methodology:

  • Sample Preparation:

    • For samples with an expected pour point above -33°C, heat the sample to 9°C above the expected pour point, but to at least 45°C.[25][26]

    • For samples with an expected pour point of -33°C or below, heat the sample to 45°C and then cool to 15°C before starting the test.[25][26]

  • Apparatus Setup: Place the test jar containing the sample into a cooling jacket, which is then placed into a refrigerated cooling bath. The cooling bath must be maintained at a specified temperature relative to the sample temperature.

  • Cooling and Observation:

    • Begin observations when the sample temperature is 9°C above the expected pour point.[25][28]

    • At each temperature reading that is a multiple of 3°C, remove the test jar from the jacket.

    • Quickly tilt the jar just enough to ascertain if there is any movement of the specimen. This entire observation should not exceed 3 seconds.[29]

  • Endpoint Determination:

    • If the specimen flows, immediately return the jar to the jacket and continue cooling.

    • If the specimen does not flow when tilted, hold the jar horizontally for 5 seconds.[29]

    • If no movement is observed, note the temperature on the thermometer.

  • Calculation and Reporting: The Pour Point is reported as 3°C above the temperature recorded in the final step (the temperature at which the oil was last seen to flow).[25][29]

Protocol 4: Oxidative Stability Evaluation

Standard: Based on the Rotating Pressure Vessel Oxidation Test (RPVOT), ASTM D2272.[30][31]

Causality: The RPVOT is an accelerated aging test that measures a lubricant's resistance to oxidation under conditions of elevated temperature and oxygen pressure, in the presence of water and a copper catalyst.[32] The time until a significant pressure drop occurs is a measure of the oil's oxidative stability, which correlates to its useful service life.[32]

Methodology:

  • Sample Preparation: Place a 50g sample of the ester oil, 5g of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.[32]

  • Apparatus Setup:

    • Assemble the pressure vessel, ensuring it is properly sealed.

    • Pressurize the vessel with pure oxygen to 90 psi (620 kPa).[32]

    • Check for leaks.

  • Test Execution:

    • Place the sealed and pressurized vessel into the RPVOT apparatus, which contains a heating bath maintained at 150°C.[30][32]

    • The apparatus will rotate the vessel at 100 rpm.

  • Data Collection: A pressure recorder continuously monitors the pressure inside the vessel. As the oil oxidizes, it consumes oxygen, causing the pressure to drop.[32]

  • Endpoint and Reporting: The test is complete when the pressure drops by 25.4 psi (175 kPa) from the maximum pressure observed. The result is reported as the time in minutes to reach this endpoint. Longer times indicate greater oxidative stability.

Conclusion

Esters of nonadecanedioic acid represent a highly versatile and effective class of synthetic lubricants. Through judicious selection of alcohol moieties, their properties can be precisely tailored to create high-performance base oils and multifunctional additives. Their characteristic high viscosity index, excellent low-temperature fluidity, and strong thermal-oxidative stability make them suitable for a wide array of demanding applications, from automotive to industrial and aerospace. The protocols outlined in this guide provide a robust framework for the synthesis and performance validation of these promising lubricant components.

References

  • Synthetic Esters: Engineered to Perform. (n.d.). Machinery Lubrication. Retrieved from [Link]

  • ASTM D97 Test Method for Pour Point. (n.d.). Ayalytcial. Retrieved from [Link]

  • D2272 Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. (2022). ASTM International. Retrieved from [Link]

  • RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever. (n.d.). TestOil. Retrieved from [Link]

  • RPVOT RBOT ASTM D2272 Testing. (n.d.). Intertek. Retrieved from [Link]

  • Oxidation stability by rotating pressure vessel method rpvot - (astm d2272, astm d2112). (n.d.). LabIndia. Retrieved from [Link]

  • ASTM D445. (n.d.). eralytics. Retrieved from [Link]

  • Kinematic Viscosity (Astm D-445) : Lube Expert Prepared By: Approved By: Page-1of1. (n.d.). Scribd. Retrieved from [Link]

  • Oxidative Stability – Estolides and the Rotating Pressure Vessel Oxidation Test (RPVOT). (n.d.). Biosynthetic Technologies. Retrieved from [Link]

  • ASTM D445 & IP71 - METHODS. (n.d.). Tamson Instruments. Retrieved from [Link]

  • ASTM D97 & D2500 - METHODS. (n.d.). Tamson Instruments. Retrieved from [Link]

  • ASTM D445 - Kinematic Viscosity. (n.d.). APM Testing. Retrieved from [Link]

  • D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). (2024). ASTM International. Retrieved from [Link]

  • Pour Point of Petroleum Products. (n.d.). ASTM International. Retrieved from [Link]

  • Bio-based Ester Oils for Use as Lubricants in Metal Working. (2018). ResearchGate. Retrieved from [Link]

  • Lubricity and Tribological Properties of Dicarboxylic Acid and Oleyl Alcohol Based Esters. (2015). ResearchGate. Retrieved from [Link]

  • Lubricity and Tribological Properties of Dicarboxylic Acid and Oleyl Alcohol Based Esters. (2015). Sains Malaysiana. Retrieved from [Link]

  • Pour Point Temperature and Testing: An In-Depth Guide. (n.d.). Precision Lubrication Magazine. Retrieved from [Link]

  • POUR POINT MANUAL. (2022). YouTube. Retrieved from [Link]

  • SYNTHESIS AND LUBRICITY PROPERTIES ANALYSIS OF BRANCHED DICARBOXYLATE ESTERS BASED LUBRICANT. (2015). Universiti Kebangsaan Malaysia. Retrieved from [Link]

  • New insight into the benefits of synthetic esters in challenging lubricating applications. (n.d.). Lube Media. Retrieved from [Link]

  • SPOTLIGHT ON ESTERS. (2017). Lubes'N'Greases. Retrieved from [Link]

  • Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry. (2021). MDPI. Retrieved from [Link]

  • Dicarboxylic acid esters derivatives as a base for preparation of superior synthetic lubricants. (2024). Emerald Insight. Retrieved from [Link]

  • New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method. (2018). ACS Publications. Retrieved from [Link]

  • Biobased – Biodegradable –. (n.d.). Lube Media. Retrieved from [Link]

  • SYNTHETIC ESTERS:. (n.d.). Zschimmer & Schwarz. Retrieved from [Link]

  • Bio-based lubricants: Progress in research. (2022). BioResources. Retrieved from [Link]

  • Low-Temperature Rheology and Thermoanalytical Investigation of Lubricating Oils: Comparison of Phase Transition, Viscosity, and Pour Point. (2022). MDPI. Retrieved from [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2024). RSC Publishing. Retrieved from [Link]

  • Improvement of pour point and oxidative stability of synthetic ester basestocks for biolubricant applications. (2012). Industrial Crops and Products. Retrieved from [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2024). RSC Advances. Retrieved from [Link]

  • Ester Oils Prepared from Fully Renewable Resources and Their Lubricant Base Oil Properties. (2021). ACS Publications. Retrieved from [Link]

  • Tribological Performance of Esters, Friction Modifier and Antiwear Additives for Electric Vehicle Applications. (2023). MDPI. Retrieved from [Link]

  • Why Synthetic Ester? Performance of Synthetic Ester Oil. (2024). Zhengzhou Chorus Lubricant Additive Co., Ltd. Retrieved from [Link]

  • The Secret of High Viscosity Index: Structural Advantages of Synthetic Ester Base Oil. (2024). Henan J&D Chemical. Retrieved from [Link]

  • Dicarboxylic acid esters derivatives as a base for preparation of superior synthetic lubricants. (2024). Industrial Lubrication and Tribology. Retrieved from [Link]

  • Lubrication properties of dodecanedioate esters-based bio-lubricant. (2020). Letters in Applied NanoBioScience. Retrieved from [Link]

  • High stability esters for synthetic lubricant applications. (1998). ResearchGate. Retrieved from [Link]

  • Synthetic Esters: Mother Nature's Second Choice™. (n.d.). Zschimmer & Schwarz. Retrieved from [Link]

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  • Synthesis and biodegradation testing of some synthetic oils based on ester. (2024). Scientific Reports. Retrieved from [Link]

  • ESTER COMPOUNDS AND LUBRICATING OIL COMPOSITIONS CONTAINING SAME. (2023). European Patent Office. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Nonadecanedioic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nonadecanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. As Senior Application Scientists, we understand that synthesizing long-chain dicarboxylic acids presents unique challenges. This resource consolidates our expertise to help you navigate these complexities, ensuring reproducible and high-yield results.

Nonadecanedioic acid (C₁₉H₃₆O₄) is a long-chain dicarboxylic acid with a 19-carbon backbone.[1][2] Its odd-chain structure and bifunctional nature make it a valuable precursor in the synthesis of specialized polymers, resins, and other organic compounds.[1][3] However, its synthesis is not trivial and requires careful control over reaction parameters. This guide will address the most common issues encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for nonadecanedioic acid?

A1: The synthesis of nonadecanedioic acid, and other long-chain dicarboxylic acids (DCAs), can be broadly categorized into chemical and biotechnological methods.

  • Chemical Synthesis:

    • Oxidative Cleavage: This is a common method for producing dicarboxylic acids from unsaturated fatty acids.[4] For instance, ozonolysis of an unsaturated fatty acid cleaves the double bond to produce two smaller carboxylic acids.[5] To produce nonadecanedioic acid specifically, a precursor with a double bond at a precise location would be required.

    • Isomerizing Hydroxycarbonylation: A more advanced, single-step method involves the palladium-catalyzed reaction of an unsaturated fatty acid with water. This process combines isomerization of the internal double bond to the terminal position followed by carbonylation to yield a linear α,ω-dicarboxylic acid.[6] This approach is highly selective and efficient for various long-chain DCAs.[6]

    • Terminal (ω)-Oxidation: This involves the selective oxidation of the terminal methyl group of a saturated fatty acid. For example, starting with nonadecanoic acid, the ω-methyl group can be oxidized to a carboxylic acid, directly yielding nonadecanedioic acid. This route mirrors some biological pathways but can be achieved chemically with specific catalysts.[7]

  • Biotechnological Synthesis (Biocatalysis):

    • Microbial ω-Oxidation: Certain yeast strains, particularly Candida tropicalis, are capable of ω-oxidation of long-chain alkanes or fatty acids.[8][9] By providing n-nonadecane or nonadecanoic acid as a substrate in a fermentation process, these microorganisms can convert it into nonadecanedioic acid with high specificity.[10] This "green chemistry" approach avoids harsh reagents and can be highly efficient.[8][11]

Q2: Which starting material is recommended for synthesizing nonadecanedioic acid?

A2: The choice of starting material is dictated by the chosen synthetic route and desired process sustainability.

  • For biotechnological routes , the ideal starting material is n-nonadecane or nonadecanoic acid, which can be directly converted by engineered microorganisms like Candida tropicalis.[10]

  • For chemical routes based on oxidative cleavage , a C₂₂ unsaturated fatty acid like erucic acid is a common precursor for other long-chain diacids like brassylic acid (C13).[12] Synthesizing a C19 diacid via this method would require a less common precursor.

  • A more practical chemical approach is the terminal oxidation of nonadecanoic acid . This saturated C19 fatty acid provides a direct and unambiguous route to the desired product.

Q3: What are the most critical parameters to control during the synthesis?

A3: Regardless of the method, several parameters are universally critical for success:

  • Temperature: Reaction temperature affects reaction rate, catalyst stability, and the prevalence of side reactions. Overheating can lead to decomposition or unwanted byproducts, while insufficient heat can stall the reaction.

  • Catalyst Activity & Loading: Whether using a chemical catalyst (e.g., palladium, cobalt) or a whole-cell biocatalyst, its activity is paramount.[13] Catalyst poisoning, incorrect loading, or using an aged catalyst can drastically reduce yields.

  • Reactant & Oxidant Concentration: The stoichiometry of reactants is crucial. In oxidative reactions, an excess of oxidant can lead to over-oxidation and chain cleavage, while an insufficient amount will result in an incomplete reaction.

  • Mixing/Agitation: In heterogeneous reactions (e.g., solid catalyst in a liquid, or immiscible liquids), efficient mixing is essential to ensure adequate mass transfer between phases.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield is the most common issue in complex syntheses. The cause can often be pinpointed by systematically reviewing the experimental setup and conditions.

  • Potential Cause A: Inactive Catalyst

    • Why it happens: Chemical catalysts can be poisoned by impurities (e.g., sulfur compounds) in the reagents or solvents. Biocatalysts can lose activity due to improper storage, pH, or temperature.

    • Solution:

      • Verify Catalyst Quality: Use a fresh batch of catalyst or test the existing one on a known, reliable reaction.

      • Purify Reagents: Ensure all solvents and starting materials are of high purity and free from potential catalyst poisons.

      • Optimize Biocatalyst Conditions: For microbial synthesis, confirm that the pH, temperature, and medium composition of the fermentation broth are optimal for the specific strain being used.[10]

  • Potential Cause B: Incomplete Reaction

    • Why it happens: The reaction may not have been allowed to run to completion due to insufficient time, low temperature, or poor mass transfer.

    • Solution:

      • Monitor Reaction Progress: Use an appropriate analytical technique (TLC, GC, NMR) to track the disappearance of starting material and the appearance of the product.[14] Do not rely solely on a predetermined reaction time.

      • Increase Reaction Time/Temperature: If monitoring shows the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature in small increments.

      • Improve Mixing: For multiphase reactions, increase the stirring rate to improve the interaction between reactants and the catalyst.[6]

  • Potential Cause C: Side Reactions/Product Degradation

    • Why it happens: The reaction conditions may be too harsh, leading to the formation of byproducts or the degradation of the desired nonadecanedioic acid. Oxidative cleavage at unintended positions or over-oxidation are common issues.[15]

    • Solution:

      • Moderate Reaction Conditions: Reduce the reaction temperature or use a lower concentration of the oxidant.

      • Control Reagent Addition: Add powerful oxidants slowly and in a controlled manner to maintain a low instantaneous concentration, minimizing side reactions.

Troubleshooting Workflow for Low Yield

G start Low Product Yield cause1 Inactive Catalyst? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Side Reactions? start->cause3 sol1a Use fresh catalyst cause1->sol1a Yes sol1b Purify reagents cause1->sol1b Yes sol2a Extend reaction time cause2->sol2a Yes sol2b Increase temperature cause2->sol2b Yes sol2c Improve mixing cause2->sol2c Yes sol3a Lower temperature cause3->sol3a Yes sol3b Reduce oxidant conc. cause3->sol3b Yes

Caption: A workflow diagram for troubleshooting low product yield.

Problem 2: Product is Impure and Difficult to Purify

Even with a good crude yield, purification can be a significant bottleneck due to the physical properties of long-chain dicarboxylic acids.

  • Potential Cause A: Presence of Unreacted Starting Material

    • Why it happens: The reaction was not driven to completion. The starting material (e.g., nonadecanoic acid) has similar physical properties (solubility, polarity) to the product, making separation difficult.

    • Solution:

      • Optimize Reaction: The best solution is to ensure the reaction goes to completion (see Problem 1).

      • Selective Extraction: Exploit the bifunctional nature of the diacid. The diacid is significantly more polar and acidic than the corresponding monocarboxylic acid. An aqueous basic extraction can selectively pull the diacid into the aqueous layer, leaving the less acidic starting material in the organic layer.[16]

  • Potential Cause B: Formation of Structurally Similar Byproducts

    • Why it happens: Side reactions, such as incomplete oxidation or chain cleavage, can produce other mono- or dicarboxylic acids with chain lengths close to C19.

    • Solution:

      • Recrystallization: This is the most effective method for purifying solid organic compounds. The key is finding a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. For long-chain DCAs, polar organic solvents like ethanol, methanol, or 2-methoxyethanol are often effective.[17]

      • Falling Film Crystallization: For industrial-scale purification, falling film crystallization is a highly effective technique for separating homologous compounds, capable of achieving purities over 99%.[18]

      • Chromatography: While possible, silica gel chromatography can be challenging for these compounds due to their high polarity and potential for streaking. It is typically reserved for small-scale purifications when other methods fail.

Quantitative Data & Experimental Protocol

Table 1: General Reaction Parameters for Long-Chain Dicarboxylic Acid Synthesis

This table summarizes typical conditions for two common synthesis routes adaptable for nonadecanedioic acid. Exact parameters require optimization for each specific substrate.

ParameterMethod 1: Catalytic ω-OxidationMethod 2: Isomerizing Hydroxycarbonylation
Starting Material Nonadecanoic AcidUnsaturated C18 Fatty Acid (e.g., Oleic Acid)
Catalyst System Co(II)/Mn(II) acetate[(dtbpx)Pd(OTf)₂]
Promoter/Co-catalyst Hydrogen Bromide(dtbpxH₂)(OTf)₂
Solvent Acetic AcidTetrahydrofuran (THF)
Reactants Compressed Air (O₂)Carbon Monoxide (CO), Water (H₂O)
Temperature 150-200°C[19]~100-140°C
Pressure High Pressure20-60 bar CO
Typical Yield Variable, requires optimization>90% selectivity for linear diacid[6]
Detailed Protocol: Synthesis via ω-Oxidation of Nonadecanoic Acid

This protocol is a representative procedure for the terminal oxidation of a long-chain fatty acid and should be optimized for your specific setup. Extreme caution should be exercised when working with high-pressure reactors and corrosive reagents.

Materials:

  • Nonadecanoic Acid

  • Glacial Acetic Acid (solvent)

  • Cobalt(II) acetate tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (catalyst)

  • Hydrogen Bromide (48% aqueous solution, promoter)

  • High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with nonadecanoic acid (1.0 eq), glacial acetic acid, cobalt(II) acetate (e.g., 0.1 mol%), manganese(II) acetate (e.g., 0.1 mol%), and a catalytic amount of hydrogen bromide.[19]

  • Sealing and Purging: Seal the reactor securely. Purge the system with nitrogen gas several times to remove all oxygen.

  • Pressurization and Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 160°C). Once at temperature, pressurize the reactor with compressed air to the desired pressure (e.g., 30-40 bar).

  • Reaction: Maintain the temperature and pressure for the duration of the reaction (typically 4-8 hours). The reaction is exothermic; careful temperature control is required. Monitor the pressure; a drop may indicate consumption of oxygen.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess gas in a well-ventilated fume hood.

  • Work-up: Open the reactor and transfer the contents to a round-bottom flask. Remove the acetic acid solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in a hot solvent, such as 2-methoxyethanol or an ethanol/water mixture.[17]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the white, crystalline product by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent to remove residual impurities.

    • Dry the purified nonadecanedioic acid in a vacuum oven.

Synthesis Pathway Diagram

Caption: Synthesis of nonadecanedioic acid via ω-oxidation.

References

  • Benchchem. (n.d.). Nonadecanedioic Acid | 6250-70-0.
  • Fujii, T., et al. (2016). Production of dicarboxylic acids from novel unsaturated fatty acids by laccase-catalyzed oxidative cleavage. Bioscience, Biotechnology, and Biochemistry, 80(11), 2132-2137. [Link]

  • Fujii, T., et al. (2016). Production of dicarboxylic acids from novel unsaturated fatty acids by laccase-catalyzed oxidative cleavage. Taylor & Francis Online. [Link]

  • Fujii, T., et al. (2016). Production of dicarboxylic acids from novel unsaturated fatty acids by laccase-catalyzed oxidative cleavage. Oxford Academic. [Link]

  • ACS Publications. (2024). Mid–Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (2024). Mid-Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2016). Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids. ACS Catalysis. [Link]

  • PubChem. (n.d.). Nonadecanedioic Acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). Catalytic oxidative cleavage of unsaturated fatty acids and their derivatives into valuable products for industrial applications. Request PDF. [Link]

  • Spiral. (n.d.). Engineering strategies for producing medium-long chain dicarboxylic acids in oleaginous yeasts. Imperial College London. [Link]

  • Benchchem. (n.d.). Synthesis of Octadecanedioic Acid from Oleic Acid: An Application Note and Detailed Protocol.
  • Organic Syntheses. (n.d.). Docosanedioic acid. [Link]

  • SJZ Chem-Pharm Co., Ltd. (n.d.). Nonadecanedioic Acid.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Octadecanedioic Acid Synthesis.
  • Benchchem. (n.d.). Octadecanedioic Acid: A Comprehensive Technical Guide on its History, Discovery, and Synthesis.
  • Wikipedia. (n.d.). Erucic acid. [Link]

  • Wikipedia. (n.d.). Oleic acid. [Link]

  • PubMed. (2017). Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis. National Center for Biotechnology Information. [Link]

  • AIR Unimi. (n.d.). A short method for the synthesis of hydroxyoleic acids. University of Milan. [Link]

  • ResearchGate. (2009). Separation and purification of dodecanedioic acid from its homologous compounds by falling film crystallization. Request PDF. [Link]

  • PMC. (2018). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Process for purifying an organic acid.

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Side reactions to avoid during the synthesis of long-chain dicarboxylic acids.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Long-Chain Dicarboxylic Acids

A-Level Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of long-chain dicarboxylic acids. Each question is answered with a focus on the underlying chemical principles and provides actionable solutions.

Issue 1: Oligomerization and Polymerization

Q1: I am observing the formation of a waxy or polymeric solid in my reaction mixture, leading to low yields of the desired dicarboxylic acid. What is causing this, and how can I prevent it?

A1: The formation of oligomers or polymers is a common side reaction, particularly in reactions that proceed via ester or amide linkages, or in cases where the dicarboxylic acid product can react with starting materials or intermediates. This is especially prevalent in high-temperature reactions or when using condensing agents.[1][2][3][4][5]

Causality and Prevention:

  • High Concentrations: At high concentrations, intermolecular reactions are favored over intramolecular reactions or desired transformations. This can lead to a chain reaction of dicarboxylic acid molecules reacting with each other or with difunctional starting materials.

    • Solution: Employing high-dilution conditions can significantly reduce the rate of intermolecular reactions. This is a classic strategy to favor cyclization or to prevent polymerization.

  • Elevated Temperatures: High temperatures can promote unwanted side reactions, including polymerization.[3]

    • Solution: Optimize the reaction temperature. It is crucial to find a balance where the desired reaction proceeds at a reasonable rate without inducing significant polymerization.

  • Catalyst Choice: The choice of catalyst can influence the reaction pathway. Some catalysts may have a higher propensity to promote polymerization.

    • Solution: Screen different catalysts to identify one that is selective for the desired transformation. For instance, in biotechnological routes, engineering the metabolic pathways can prevent the formation of undesired long-chain polymers.[6][7][8][9][10]

Troubleshooting Workflow for Oligomerization:

G start Low Yield & Polymeric Byproduct Observed concentration Is the reaction run at high concentration? start->concentration dilution Action: Employ high-dilution conditions. concentration->dilution Yes temperature Is the reaction temperature elevated? concentration->temperature No analysis Analyze product purity and yield. dilution->analysis optimize_temp Action: Optimize reaction temperature. temperature->optimize_temp Yes catalyst Have you screened different catalysts? temperature->catalyst No optimize_temp->analysis screen_catalyst Action: Screen for a more selective catalyst. catalyst->screen_catalyst Yes fail Issue Persists: Re-evaluate Synthetic Route catalyst->fail No screen_catalyst->analysis success Successful Synthesis analysis->success Improved analysis->fail No Improvement

Caption: Troubleshooting workflow for oligomerization.

Issue 2: Intramolecular Cyclization

Q2: My synthesis of a long-chain dicarboxylic acid is yielding a significant amount of a cyclic monomer instead of the desired linear product. How can I favor the formation of the dicarboxylic acid?

A2: Intramolecular cyclization is a competing reaction, particularly when the formation of a stable 5- or 6-membered ring is possible. [11][12][13][14][15] The outcome of the reaction is often determined by a thermodynamic and kinetic balance between the intramolecular and intermolecular pathways.

Causality and Prevention:

  • Ring Strain: The propensity for cyclization is highly dependent on the chain length of the starting material. The formation of low-strain 5- and 6-membered rings is often thermodynamically favored.[11]

    • Solution: For substrates prone to cyclization, consider a synthetic route that does not involve intermediates that can readily cyclize. Alternatively, protecting groups can be used to block one of the reactive sites, forcing an intermolecular reaction.[16]

  • Reaction Conditions: As with oligomerization, concentration plays a key role. High dilution favors intramolecular reactions (cyclization), while higher concentrations favor intermolecular reactions.

    • Solution: To favor the formation of the linear dicarboxylic acid, run the reaction at a higher concentration. This increases the probability of reactive intermediates encountering another molecule rather than reacting with themselves.

Decision Tree for Cyclization vs. Dimerization:

G start Synthesis of a Long-Chain Dicarboxylic Acid chain_length Can a 5- or 6-membered ring form? start->chain_length high_dilution High Dilution Conditions chain_length->high_dilution Yes high_concentration High Concentration Conditions chain_length->high_concentration Yes cyclization Favors Intramolecular Cyclization high_dilution->cyclization dimerization Favors Intermolecular Reaction (Dicarboxylic Acid Formation) high_concentration->dimerization

Sources

Technical Support Center: Purification of Crude Nonadecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Nonadecanedioic Acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high-purity Nonadecanedioic Acid. Here, we provide field-proven insights and evidence-based protocols in a direct question-and-answer format to address specific issues you may face during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification and analysis of Nonadecanedioic Acid.

Q1: What are the most prevalent impurities in crude Nonadecanedioic Acid synthesized via common routes?

A1: The impurity profile of crude Nonadecanedioic Acid is highly dependent on its synthetic pathway. However, common impurities typically include unreacted starting materials, byproducts from side reactions such as other shorter-chain dicarboxylic acids or monocarboxylic acids, residual solvents, and inorganic salts from workup procedures.[1] In cases where oxidation of natural fats or oils is the source, you may also find residual saturated and unsaturated fatty acids.[2] Furthermore, metal contaminants leached from reactors and piping can also be present, often imparting a colored tint to the final product.[1][3]

Q2: What are the primary laboratory-scale methods for purifying crude Nonadecanedioic Acid?

A2: The most effective and widely used initial purification technique for a solid compound like Nonadecanedioic Acid is recrystallization .[1] This method leverages the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[4] For impurities with very similar solubility profiles, column chromatography is a more powerful, albeit more resource-intensive, alternative.[1][5] For thermally stable dicarboxylic acids, melt crystallization can also be employed, where the crude material is melted and then slowly cooled to crystallize the pure acid, leaving impurities concentrated in the remaining liquid phase.[6][7]

Q3: My purified Nonadecanedioic Acid has a persistent yellow or brownish discoloration. How can I remove these color impurities?

A3: Discoloration is a frequent issue, often caused by trace amounts of polymeric or oxidized byproducts. An effective method for their removal is treatment with activated carbon .[8] This involves dissolving the crude product in a suitable hot solvent, adding a small amount of activated carbon to the solution, and maintaining the mixture at an elevated temperature with stirring. The activated carbon adsorbs the color bodies, which are then removed by hot filtration before the crystallization step.[8] Care must be taken not to use an excessive amount of carbon, as it can also adsorb the desired product, leading to yield loss.

Q4: Which analytical techniques are considered the gold standard for assessing the purity of my final Nonadecanedioic Acid product?

A4: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the purity of dicarboxylic acids and separating them from related impurities.[8][][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile or semi-volatile impurities. For non-volatile compounds like dicarboxylic acids, a derivatization step (e.g., esterification) is necessary to convert them into more volatile analytes before analysis.[1]

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique that can determine purity without the need for a specific reference standard for every impurity, making it a valuable orthogonal method.[11]

  • Differential Scanning Calorimetry (DSC) can determine the absolute purity of highly crystalline samples by analyzing the melting point depression caused by impurities.[][12]

  • Melting Point Analysis provides a quick and simple assessment; a sharp melting range close to the literature value indicates high purity, whereas a broad or depressed range signifies the presence of impurities.[13]

Section 2: Troubleshooting Guide: Recrystallization Issues

Recrystallization is the cornerstone of purifying solid organic compounds. However, its success is contingent on several factors. This guide provides solutions to common problems.

Problem: No crystals form upon cooling the solution.

  • Probable Cause: The solvent is too effective, meaning the Nonadecanedioic Acid remains fully dissolved even at low temperatures.[8] The solution may also not be sufficiently concentrated.

  • Recommended Solution:

    • Concentrate the Solution: In a fume hood, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.

    • Induce Crystallization: If the solution appears supersaturated, try scratching the inner wall of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of pure Nonadecanedioic Acid.

    • Utilize an Anti-Solvent: If the above fails, you may need to add an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your crystallization solvent. Add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness is observed, then gently heat until the solution becomes clear again and allow it to cool slowly.

Problem: The product "oils out" as a liquid instead of forming solid crystals.

  • Probable Cause: This typically occurs when the solution cools too rapidly, leading to supersaturation where the solute's concentration exceeds its solubility limit before it can organize into a crystal lattice.[14] It can also happen if the boiling point of the solvent is higher than the melting point of the solute, causing it to melt in the hot solution.[13]

  • Recommended Solution:

    • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

    • Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature undisturbed on a benchtop, insulated with a cork ring or paper towels. Do not transfer it directly to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[1]

    • Change Solvent System: If the problem persists, select a solvent with a lower boiling point.

Problem: The yield of purified product is very low.

  • Probable Cause: The most common reason for low yield is using an excessive amount of solvent during the dissolution step, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[1] Another cause is premature crystallization during a hot filtration step, or insufficient cooling time.

  • Recommended Solution:

    • Minimize Solvent Usage: During the initial dissolution, add the hot solvent in small portions, waiting for the solute to dissolve before adding more. Aim to use only the minimum amount of hot solvent required to fully dissolve the crude product.[4]

    • Maximize Cooling: Ensure the flask is cooled in an ice-water bath for at least 30-60 minutes after it has reached room temperature to maximize precipitation.[1]

    • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporating a portion of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem: The purity of the product does not improve significantly after recrystallization.

  • Probable Cause: The impurities have a solubility profile very similar to that of Nonadecanedioic Acid in the chosen solvent, causing them to co-crystallize.[1] Alternatively, rapid crystallization can physically trap impurities within the crystal lattice.[1]

  • Recommended Solution:

    • Change the Solvent: The solubility of different compounds varies significantly between solvents. Experiment with different solvents or solvent mixtures (see Table 1). A good solvent system will maximize the solubility of the desired compound at high temperatures while minimizing it at low temperatures, and conversely, keep impurities dissolved at low temperatures.[4]

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient for grossly impure samples. Repeating the process with the once-crystallized material can significantly enhance purity.

    • Consider an Alternative Purification Method: If recrystallization fails to separate the impurities, they are likely structurally very similar to the product. In this case, flash column chromatography is the recommended next step.[1]

Section 3: Experimental Protocols

Protocol 1: Purification of Nonadecanedioic Acid by Recrystallization

This protocol provides a general guideline. The choice of solvent and specific temperatures should be optimized based on small-scale trials.

  • Solvent Selection: In separate test tubes, test the solubility of small amounts of crude Nonadecanedioic Acid in various solvents (e.g., ethanol, ethyl acetate, acetone, ethanol/water mixture, ethyl acetate/heptane mixture). An ideal solvent will dissolve the crude material when hot but show low solubility at room temperature.[4][14]

  • Dissolution: Place the crude Nonadecanedioic Acid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a stir bar and the selected solvent (e.g., an ethanol/water mixture). Heat the mixture on a hot plate with stirring. Add the hot solvent portion-wise until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight of the crude acid). Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[1] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Large, well-defined crystals should form.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the yield of crystals.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing soluble impurities.[1]

  • Drying: Transfer the purified crystals to a watch glass and dry them under vacuum to remove all traces of solvent.[1] Determine the yield and assess purity.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Standard Preparation: Accurately weigh a small amount of high-purity Nonadecanedioic Acid reference standard and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the purified Nonadecanedioic Acid sample and dissolve it in the same diluent to a concentration within the calibration range.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and the sample. Construct a calibration curve from the peak areas of the standards. Determine the concentration of Nonadecanedioic Acid in the sample from the calibration curve and calculate the purity as a percentage (w/w). Impurities will appear as separate peaks in the chromatogram.

Section 4: Data & Workflow Visualizations

Table 1: Solvent Selection Guide for Recrystallization of Dicarboxylic Acids

Solvent/Mixture SystemPolarityBoiling Point (°C)Characteristics & Use Cases
WaterHigh100Good for short-chain, more polar diacids. Nonadecanedioic acid has low water solubility.[2]
Ethanol/WaterMedium-HighVariableA versatile and common system. The ratio can be adjusted to fine-tune solubility.[15]
AcetoneMedium56A good general-purpose solvent for many organic acids.[16]
Ethyl AcetateMedium77Effective for many moderately polar compounds.[16]
Ethyl Acetate/HeptaneLow-MediumVariableA good choice when a single solvent is too effective. Heptane acts as the anti-solvent.[15]
TolueneLow111Can be effective for less polar compounds or those requiring high temperatures for dissolution.
Experimental & Logical Workflows

G cluster_0 Purification Phase cluster_1 Analysis Phase cluster_2 Decision Point Crude Crude Nonadecanedioic Acid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional, for insolubles) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Dry Dry Purified Product Collect->Dry Purity Assess Purity (HPLC, GC-MS, DSC) Dry->Purity Characterize Characterize Structure (NMR, IR) Purity->Characterize Confirm Identity Decision Purity > 99%? Purity->Decision Decision->Crude No, Re-Purify Final Final Pure Product Decision->Final Yes

Caption: General workflow for the purification and analysis of crude Nonadecanedioic Acid.

G cluster_solutions1 Troubleshooting Path 1 cluster_solutions2 Troubleshooting Path 2 cluster_solutions3 Troubleshooting Path 3 Start Attempt Recrystallization Q1 Did crystals form? Start->Q1 Sol1_A Concentrate Solution Q1->Sol1_A No Q2 Did it 'oil out'? Q1->Q2 Yes Sol1_B Induce (Scratch/Seed) Sol1_A->Sol1_B Sol1_C Add Anti-Solvent Sol1_B->Sol1_C Sol2_A Reheat & Add Solvent Q2->Sol2_A Yes Q3 Is purity still low? Q2->Q3 No Sol2_B Ensure Slow Cooling Sol2_A->Sol2_B Sol2_C Change Solvent Sol2_B->Sol2_C Sol3_A Change Solvent System Q3->Sol3_A Yes Success Successful Purification Q3->Success No Sol3_B Repeat Recrystallization Sol3_A->Sol3_B Sol3_C Use Column Chromatography Sol3_B->Sol3_C

Caption: Troubleshooting logic for common recrystallization failures.

Section 5: References

Sources

Technical Support Center: Preventing Thermal Degradation of Nonadecanedioic Acid During Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with nonadecanedioic acid. It provides in-depth technical guidance to troubleshoot and prevent thermal degradation during polymerization processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal degradation of nonadecanedioic acid in polymerization.

Q1: What is nonadecanedioic acid and why is its thermal stability a concern during polymerization?

Nonadecanedioic acid is a long-chain dicarboxylic acid. Its length makes it a valuable monomer for creating flexible and hydrophobic polymers, such as polyesters and polyamides. However, the high temperatures required for melt polymerization can cause thermal degradation. This process involves the breaking (scission) and cross-linking of polymer chains, which can negatively impact the final properties of the material.[1]

Q2: What are the primary indicators of thermal degradation?

The most common signs of thermal degradation in polymers are discoloration (yellowing or browning), reduced ductility, increased brittleness, and a general decrease in desirable physical properties.[1] These changes occur because the chemical structure of the polymer is altered at high temperatures.[1]

Q3: How does oxygen contribute to thermal degradation?

While thermal degradation can occur in the absence of oxygen, its presence often accelerates the process through thermal-oxidation.[1][2] Oxygen can react with the polymer chains to form free radicals, initiating a chain reaction that leads to widespread damage and undesirable changes in the material's properties.[3]

Part 2: Troubleshooting Common Polymerization Issues

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: The final polymer is discolored.

  • Underlying Cause: Discoloration is a frequent symptom of polymer aging and degradation, often resulting from oxidation at high temperatures.[4]

  • Solution: The most effective way to prevent this is by using antioxidants.[5][6] Phenolic antioxidants, for instance, act as radical scavengers, neutralizing the free radicals that cause degradation.[3] Phosphite-based stabilizers can also be used to neutralize peroxides that form during high-temperature processing.[7]

Issue 2: The polymer has a low molecular weight.

  • Underlying Cause: A reduction in molecular weight is a direct result of chain scission, where the long polymer backbones are broken down during thermal degradation.[1][8]

  • Solution: To achieve a high molecular weight, it is crucial to effectively remove byproducts like water during the reaction.[9] This can be accomplished by applying a high vacuum during the polycondensation stage.[9]

Issue 3: Gel formation is observed in the reactor.

  • Underlying Cause: Gel formation is often due to cross-linking, a side reaction that can be initiated by impurities or excessive temperatures.

  • Solution: Ensure high purity of your monomers and use a staged temperature profile. Begin at a lower temperature to initiate polymerization and then gradually increase it to drive the reaction to completion.

Part 3: Experimental Protocols and Data

This section offers a detailed protocol for melt polycondensation and a table of recommended parameters.

Experimental Protocol: Melt Polycondensation of Nonadecanedioic Acid

This procedure outlines the synthesis of a polyester from nonadecanedioic acid and a diol, with steps to minimize thermal degradation.

Materials:

  • Nonadecanedioic acid

  • A suitable diol (e.g., 1,4-butanediol)

  • Antioxidant (e.g., a hindered phenol or phosphite stabilizer)

  • Catalyst (e.g., H3PO4/H2SO4)[9]

  • High-purity inert gas (nitrogen or argon)

Procedure:

  • Reactor Setup: The polymerization should be conducted in a three-necked reaction vessel equipped with a mechanical stirrer and an oil heating bath.[9]

  • Monomer and Catalyst Addition: Add the nonadecanedioic acid, diol, and catalyst to the reaction vessel.[9]

  • Inert Atmosphere: Purge the vessel with an inert gas to remove oxygen.

  • Staged Heating and Polymerization: Gradually heat the mixture while stirring. Once the initial polymerization is complete, apply a vacuum to remove water and drive the formation of higher molecular weight polyesters.[9]

  • Cooling and Characterization: Allow the polymer to cool under an inert atmosphere before characterization.

Data Summary: Recommended Process Parameters

ParameterRecommended ValueRationale
Antioxidant Concentration 0.05 to 1.0 wt%To effectively stabilize the polymer during high-temperature processing.[10]
Catalyst Concentration 0.1–1% w/wTo optimize the reaction rate while avoiding side reactions.[9]
Polymerization Temperature Staged, up to 260°CTo ensure complete reaction while minimizing degradation.[11]
Vacuum High vacuumTo facilitate the removal of byproducts and increase molecular weight.[9]

Part 4: Visualizations

The following diagrams illustrate key concepts in preventing thermal degradation.

Workflow for Mitigating Thermal Degradation

workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome High Purity Monomers High Purity Monomers Add Antioxidant Add Antioxidant Inert Atmosphere Inert Atmosphere Add Antioxidant->Inert Atmosphere Minimal Discoloration Minimal Discoloration Inert Atmosphere->Minimal Discoloration Staged Heating Staged Heating High Vacuum High Vacuum High MW Polymer High MW Polymer High Vacuum->High MW Polymer

Caption: Key steps to prevent thermal degradation during polymerization.

Troubleshooting Logic for Polymer Discoloration

troubleshoot Discoloration Discoloration Oxidation Oxidation at High Temperature Discoloration->Oxidation Impurities Impurities Discoloration->Impurities Inert Atmosphere Inert Atmosphere Oxidation->Inert Atmosphere Add Antioxidant Add Antioxidant Oxidation->Add Antioxidant Purify Monomers Purify Monomers Impurities->Purify Monomers

Caption: A flowchart for diagnosing and solving polymer discoloration.

References

  • Common Stabilizers Used in the Production of Polyester Monofilament. (2025, March 20). [Source Not Available]
  • The Importance of Stabilizers and Anti-Hydrolysis Agents in Polyester Monofilament Production Processes. (2024, July 8). [Source Not Available]
  • Understanding the Role of Antioxidants in Polymer Stabiliz
  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC, NIH.
  • The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degrad
  • Phosphite stabilizers for polyester resins.
  • Antioxidants Polymer Additives: The Effective Oxid
  • Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications.
  • STABILIZATION OF POLYETHER POLYOLS, POLYESTER POLYOLS AND POLYURETHANES.
  • Processing & Thermal Stabilizers Archives. Van Horn, Metz & Co. Inc.
  • Synthesis of Biodegradable and Biocompostable Polyesters. [Source Not Available]
  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as c
  • 2.13: Polyesters. Chemistry LibreTexts.
  • Synthesis and characterization of polyesters derived from glycerol and phthalic acid. [Source Not Available]
  • Thermal degrad
  • SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB.
  • Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. MDPI.
  • Thermal characterization and thermal degradation of poly(norbornene-2,3-dicarboxylic acid dialkyl esters) synthesized by vinyl addition polymerization.
  • Thermal degradation of copolymers of styrene with dicarboxylic acids – II: Copolymers obtained by radical copolymerisation of styrene with maleic acid or fumaric acid.
  • Mechanisms of Polymer Curing and Thermal Degrad
  • How Does Degradation Temperature Relate To Polymer Stability? Chemistry For Everyone.
  • The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxyl
  • Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments.
  • Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. PMC, NIH.

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Scaling up the synthesis of Nonadecanedioic Acid from lab to pilot plant.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Nonadecanedioic Acid. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of transitioning from laboratory-scale experiments to pilot plant production.

Overview of Nonadecanedioic Acid Synthesis

Nonadecanedioic acid (C₁₉H₃₆O₄) is a long-chain dicarboxylic acid with applications in the synthesis of high-performance polymers, lubricants, and pharmaceuticals.[1][2][3] While several synthetic routes exist, one of the most industrially relevant methods involves the oxidative cleavage of C19 precursors. For the purpose of this guide, we will focus on the ozonolysis of related unsaturated fatty acids, a common and scalable method for producing dicarboxylic acids.[4][5][6]

The transition from a laboratory bench to a pilot plant introduces significant challenges, including heat and mass transfer limitations, safety considerations, and changes in reaction kinetics. This guide aims to address these issues directly.

General Synthesis Workflow

The overall process involves two main stages: the ozonolysis reaction to cleave the unsaturated bond, followed by an oxidative work-up to form the dicarboxylic acid, and finally, purification.

G cluster_0 Reaction Stage cluster_1 Work-up & Purification Stage Start Unsaturated C19 Fatty Acid Precursor Ozonolysis Ozonolysis Reaction (Ozone Bubbling) Start->Ozonolysis Ozonide Intermediate Ozonide Formation Ozonolysis->Ozonide Workup Oxidative Work-up (e.g., H₂O₂) Ozonide->Workup Crude Crude Nonadecanedioic Acid Workup->Crude Purification Purification (Recrystallization) Crude->Purification Final High-Purity Product Purification->Final

Caption: General workflow for Nonadecanedioic Acid synthesis via ozonolysis.

Troubleshooting Guide: From Lab to Pilot Plant

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Reaction Stage Issues

Q1: My ozonolysis reaction is stalling or incomplete at the pilot scale, even though it worked perfectly in the lab. What's going wrong?

A1: This is a classic scale-up problem related to mass transfer limitations. In the lab, efficient mixing and gas dispersion are easy to achieve. In a large pilot reactor, several factors could be at play:

  • Poor Gas Dispersion: Ozone is only sparingly soluble in most organic solvents. If your sparging system (the tube that bubbles ozone into the liquid) is not adequate for the larger volume, the ozone will simply bubble up and escape without reacting. Ensure your sparger has small pore sizes to create fine bubbles, maximizing the surface area for gas-liquid contact. The position and number of spargers are also critical.

  • Insufficient Agitation: Inadequate mixing creates stagnant zones in the reactor where the local concentration of the starting material is high, but the dissolved ozone concentration is low. You may need to increase the agitator speed or use a different impeller design (e.g., a gas-inducing impeller) to improve gas dispersion and create a homogenous reaction mixture.

  • Temperature Control: Ozonolysis is typically performed at low temperatures (e.g., -78°C to -20°C) to prevent unwanted side reactions and control the stability of the ozonide intermediate.[5] A larger reactor has a smaller surface-area-to-volume ratio, making heat removal less efficient. If your cooling system cannot maintain the target temperature, the reaction rate might change, or side reactions could occur.

Q2: I'm observing a significant amount of byproducts, such as shorter-chain acids and aldehydes, reducing my yield and purity. How can I improve selectivity?

A2: Byproduct formation often stems from the complex chemistry of the Criegee intermediate, which is formed during ozonolysis.[4][7]

  • Solvent Choice: The solvent can react with the Criegee intermediate. Protic solvents like methanol can trap the intermediate, leading to the formation of hydroperoxides.[8][9] While sometimes desirable, this can complicate the work-up. Using non-participating solvents like dichloromethane can minimize these side reactions.[5]

  • Temperature Control: As mentioned, higher temperatures can lead to the decomposition of the ozonide or Criegee intermediate into various byproducts. Strict temperature control is crucial for selectivity.

  • Oxidative Work-up: The choice and timing of your oxidative work-up are critical. If the ozonide is not efficiently converted to the carboxylic acid, you may isolate aldehydes or other partially oxidized species. Ensure a sufficient stoichiometric amount of the oxidizing agent (e.g., hydrogen peroxide) is used and that the reaction goes to completion.

Work-up and Purification Issues

Q3: The oxidative work-up with hydrogen peroxide is highly exothermic and difficult to control in the pilot reactor. How can I manage this safely?

A3: Managing exotherms is a critical safety consideration during scale-up.[10] A runaway reaction can lead to a catastrophic failure of the reactor.

  • Controlled Addition: Never add the entire volume of hydrogen peroxide at once. Add it slowly and controllably, monitoring the internal temperature of the reactor continuously. The addition rate should be dictated by the cooling capacity of your system.

  • Reverse Addition: Consider adding the ozonide solution to the hydrogen peroxide solution. This keeps the peroxide in excess and can help maintain better control over the reaction.

  • Dilution: Performing the work-up in a more dilute solution can help to manage the heat generated, as the solvent acts as a heat sink.

  • Process Safety Analysis: Before attempting the scale-up, perform a thorough process hazard analysis (PHA) or a Hazard and Operability (HAZOP) study to identify potential risks and establish safety protocols.[11][12] This includes calculating the maximum temperature of synthetic reaction (MTSR) to ensure it does not exceed the decomposition temperature of your mixture.

Q4: My final product purity is low after recrystallization. What are the likely impurities and how can I remove them?

A4: The most common impurities are unreacted starting material and byproducts from the ozonolysis, such as shorter-chain dicarboxylic acids (e.g., azelaic acid if oleic acid is a precursor) or monocarboxylic acids.[4][5]

  • Solvent Selection: The ideal recrystallization solvent should dissolve the Nonadecanedioic Acid well at high temperatures but poorly at low temperatures. Crucially, it should either dissolve the impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be filtered off hot). A multi-solvent system (e.g., toluene/petroleum ether) might be necessary.

  • Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing the dissolved impurities.

  • Double Recrystallization: For very high purity requirements, a second recrystallization may be necessary.

  • Alternative Purification: If recrystallization is insufficient, consider alternative methods. Water-insoluble acids can be purified by dissolving them in an aqueous base (like NaOH or ammonia), washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the purified acid.[13]

Pilot Plant Operations & Safety

Q5: What are the primary safety hazards I need to consider when scaling up an ozonolysis reaction?

A5: Ozonolysis presents several significant hazards that are amplified at the pilot scale.

  • Toxicity of Ozone: Ozone is a highly toxic and corrosive gas. The pilot plant must have a well-ventilated operating area and continuous ozone monitoring systems. A proper off-gas destruction system (e.g., passing the exhaust gas through a potassium iodide solution or a catalytic converter) is mandatory to neutralize unreacted ozone.[5]

  • Explosive Ozonides: The ozonide intermediates are energetic and can be explosive, especially if concentrated. It is critical to never isolate the ozonide. The process should be designed to convert it in situ to the final product.[14][15]

  • Runaway Reactions: As discussed, the oxidative work-up can be highly exothermic. A robust cooling system and emergency procedures are essential.[16]

  • Oxygen-Enriched Atmosphere: Ozone is generated from oxygen, which can create an oxygen-rich atmosphere, increasing the risk of fire. Ensure all equipment is properly grounded and use intrinsically safe electronics to avoid ignition sources.

G cluster_0 Scale-Up Safety Checkpoints PHA 1. Process Hazard Analysis (PHA) - Identify thermal runaway risks - Assess ozone toxicity exposure Eng 2. Engineering Controls - Reactor cooling capacity check - Ozone leak detection & off-gas system PHA->Eng Admin 3. Administrative Controls - Develop SOPs for controlled addition - Emergency shutdown procedures Eng->Admin PPE 4. Personal Protective Equipment (PPE) - Ozone-resistant gloves & goggles - Respiratory protection available Admin->PPE Review 5. Pre-Startup Safety Review (PSSR) - Final check of all systems and procedures PPE->Review

Caption: Key safety checkpoints for scaling up ozonolysis reactions.

Frequently Asked Questions (FAQs)

Q: What are typical yields and purities for Nonadecanedioic Acid synthesis at different scales?

A: This is highly dependent on the specific process and precursor. However, here is a general comparison:

ParameterLaboratory Scale (1-100g)Pilot Plant Scale (1-100kg)Key Considerations for Scale-Up
Typical Yield 85-95%70-85%Yield losses at scale can occur due to less efficient mixing, side reactions from longer reaction times, and physical losses during transfers and isolation.
Purity (Post-1st Recrystallization) >99%97-99%Achieving >99% purity at scale may require a second recrystallization or more advanced purification techniques.
Reaction Time 2-6 hours8-24 hoursMass transfer limitations often extend reaction times at larger scales.

Q: Which analytical techniques are essential for monitoring this process?

A: A multi-pronged analytical approach is recommended:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.

  • Intermediate Check: While not isolated, sampling (with extreme caution) and analysis via Nuclear Magnetic Resonance (NMR) can confirm ozonide formation if needed during process development.

  • Final Product Analysis:

    • Purity: High-Performance Liquid Chromatography (HPLC) or GC-MS is used to determine the purity and identify any byproducts.[1]

    • Identity: ¹H and ¹³C NMR spectroscopy confirms the chemical structure.

    • Physical Properties: Melting point determination is a quick and effective way to assess purity.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Illustrative Example)

Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a proper fume hood.

  • Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a gas dispersion tube connected to an ozone generator, and a dry-ice/acetone condenser with a gas outlet leading to an ozone trap (e.g., a bubbler with potassium iodide solution).

  • Reaction: Dissolve the unsaturated C19 precursor (1.0 eq) in dichloromethane at -78°C. Bubble ozone through the solution. The reaction is monitored by TLC. A blue color in the solution indicates an excess of ozone and the completion of the reaction.[5]

  • Quenching: Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Work-up: Slowly add a solution of hydrogen peroxide (30% aq., 1.5 eq) and formic acid. Allow the mixture to warm to room temperature and stir overnight.

  • Isolation: Perform a liquid-liquid extraction. Wash the organic layer with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Nonadecanedioic Acid.

Protocol 2: Pilot-Scale Considerations

Scaling the lab protocol requires significant changes in equipment and procedure:

  • Equipment: A jacketed glass-lined or stainless steel reactor with overhead agitation, a temperature probe, a bottom outlet valve, and connections for an industrial ozone generator and off-gas treatment system.

  • Reaction: The precursor and solvent are charged to the reactor and cooled using the reactor jacket. Ozone is introduced via a subsurface sparge tube. The addition rate is controlled to match the reaction rate and prevent accumulation of unreacted ozone.

  • Work-up: The hydrogen peroxide solution is added via a metering pump at a rate that allows the reactor's cooling system to maintain the target temperature, preventing a thermal runaway.

  • Isolation: Instead of a separatory funnel, the layers are separated in the reactor and transferred via pumps. The product is isolated using a large-scale filter (e.g., a Nutsche filter) or a centrifuge.

  • Purification: Recrystallization is performed in a separate, appropriately sized reactor. The slurry is transferred to a filter/dryer for final isolation and drying.

References

  • Chen, R., et al. (2019). Advances in bio-based production of dicarboxylic acids longer than C4. PMC - NIH. Retrieved from [Link]

  • Hearn, J. D., & Smith, G. D. (2006). Structural analysis of oligomeric molecules formed from the reaction products of oleic acid ozonolysis. PubMed. Retrieved from [Link]

  • Haushalter, R. W., et al. (2017). Production of odd-carbon dicarboxylic acids in Escherichia coli using an engineered biotin-fatty acid biosynthetic pathway. OSTI.GOV. Retrieved from [Link]

  • Mutlu, H., & Meier, M. A. R. (2014). Method of producing dicarboxylic acids. ResearchGate. Retrieved from [Link]

  • Zhang, B., et al. (2024). Mid–Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Zhang, B., et al. (2024). Mid-Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects. R Discovery. Retrieved from [Link]

  • Fraunhofer IGB. (n.d.). Biotechnological synthesis of long-chain dicarboxylic acids as building blocks for polymers. Retrieved from [Link]

  • Wikipedia. (n.d.). Ozonolysis. Retrieved from [Link]

  • Center for Chemical Process Safety (CCPS). (n.d.). Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach. AIChE. Retrieved from [Link]

  • Xytel India. (2024). Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance. Retrieved from [Link]

  • Leggett, D. J. (2012). Managing Process Hazards in Lab-Scale Pilot Plant for Safe Operation. ResearchGate. Retrieved from [Link]

  • Kadesch, R. G. (1954). OZONOLYSIS OF UNSATURATED FATTY ACIDS: I. OZONOLYSIS OF OLEIC ACID. Scilit. Retrieved from [Link]

  • CoLab. (2024). Mid–Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects.
  • Fraunhofer IGB. (n.d.). Long-chain dicarboxylic acids from plant oils. Retrieved from [Link]

  • Smith, G. D., et al. (2002). Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates. RSC Publishing. Retrieved from [Link]

  • Privett, O. S., & Nickell, E. C. (1956). Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid. ResearchGate. Retrieved from [Link]

  • Sathesh-Prabu, C., et al. (2018). Production of Long-Chain α,ω-Dicarboxylic Acids by Engineered Escherichia coli from Renewable Fatty Acids and Plant Oils. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Nonadecylic acid. Retrieved from [Link]

  • Ashenhurst, J. (2023). Alkene Reactions: Ozonolysis. Master Organic Chemistry. Retrieved from [Link]

  • US EPA. (n.d.). Nonadecanedioic acid - Substance Details. SRS. Retrieved from [Link]

  • SJZ Chem-Pharm Co., Ltd. (n.d.). Nonadecanedioic acid. Retrieved from [Link]

  • SJZ Chem-Pharm Co., Ltd. (n.d.). Nonadecanedioic Acid. Retrieved from [Link]

  • Leah4sci. (2015). Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism. YouTube. Retrieved from [Link]

  • Leggett, D. J. (2004). Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Ozonolysis of Alkenes and Alkynes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ozonolysis. Retrieved from [Link]

  • ACS Publications. (2022). Process Safety from Bench to Pilot to Plant. American Chemical Society. Retrieved from [Link]

  • Gao, S., et al. (2023). Green synthesis of ω-hydroxydodecanoic acid by engineering C. viswanathii with Cas13d. Nature Communications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102816142A - Synthesis method for pentadecanoicacid.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • PubChem. (n.d.). Nonadecanedioic Acid. NIH. Retrieved from [Link]

  • Gao, C., et al. (2007). Separation and purification of dodecanedioic acid from its homologous compounds by falling film crystallization. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US20030155298A1 - Process for purifying an organic acid.

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Addressing batch-to-batch variability in Nonadecanedioic Acid production.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing and Overcoming Batch-to-Batch Variability

Welcome to the technical support center for Nonadecanedioic Acid (NDA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to batch-to-batch variability in the synthesis, purification, and analysis of NDA. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Introduction: The Challenge of Consistency

Nonadecanedioic acid (C19H36O4) is a long-chain dicarboxylic acid with applications in the synthesis of polymers, plasticizers, and as a key intermediate in pharmaceuticals. Achieving consistent product quality from one batch to the next is paramount for reliable experimental outcomes and scalable manufacturing. Batch-to-batch variability, which refers to the differences observed between different production runs, can manifest as variations in yield, purity, impurity profiles, and physical properties.[1][2] This guide provides a structured approach to identifying the root causes of such variability and implementing robust solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the sources and management of variability in Nonadecanedioic Acid production.

Q1: What are the primary drivers of batch-to-batch variability in Nonadecanedioic Acid synthesis?

Variability can be introduced at three main stages: Synthesis, Purification, and Analysis.

  • Synthesis: The core chemical or biotechnological process is often the largest source of variation. Key factors include the purity of starting materials (e.g., oleic acid, plant oils), catalyst activity and stability, and precise control over reaction parameters like temperature, pressure, and reactant concentrations.[3][4][5][6] In biotechnological routes using ω-oxidation, the metabolic state and genetic stability of the microbial strain are critical.[7][8][9][10]

  • Purification: The methods used to isolate and purify NDA, primarily recrystallization and chromatography, are highly sensitive to procedural variations. Inconsistent cooling rates, solvent volumes, or mobile phase compositions can lead to significant differences in final product purity and crystal structure.[11][12]

Q2: What are the most critical quality attributes (CQAs) to monitor for Nonadecanedioic Acid?

For most research and development applications, the following CQAs are essential:

  • Purity: Typically assessed by HPLC or GC-MS, this is the measure of the percentage of NDA in the final product.

  • Impurity Profile: The identification and quantification of residual starting materials, byproducts (e.g., shorter-chain dicarboxylic acids, monocarboxylic acids), solvents, and catalyst residues.[11][] Even minor changes in this profile can impact downstream applications.

  • Physical Properties: This includes melting point, crystal morphology, and solubility. Variations can indicate the presence of different polymorphs or impurities.[1]

  • Color: Off-white or yellow coloration can indicate the presence of trace impurities, often from catalyst degradation or side reactions.[16]

Q3: How does the purity of the starting fatty acid (e.g., oleic acid) impact the final product?

The precursor is a foundational source of variability. Commercial oleic acid, for instance, can have varying levels of other saturated and unsaturated fatty acids (like linoleic or stearic acid).[17][18] These can either be unreactive, leading to purification challenges, or react to form different dicarboxylic acids, directly impacting the final product's purity and composition. It is crucial to characterize the starting material for each new lot to ensure consistency.

Section 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific problems you may encounter.

Category A: Synthesis & Reaction Issues

Q: My reaction yield is inconsistent between batches, ranging from high to very low. What should I investigate?

A: Inconsistent yield is a classic sign of poor process control. The cause can often be traced back to one of three areas: reactants, catalyst, or reaction conditions.

  • Purity of Starting Materials: As mentioned in the FAQ, verify the purity of your fatty acid precursor. Titrate a sample or run a GC-MS analysis to confirm its composition. Impurities can inhibit the reaction or consume reagents.[19]

  • Catalyst Performance:

    • Heterogeneous Catalysts: If using a solid-supported catalyst (e.g., Pd/C, Pt/C), its activity can degrade over time or vary between batches.[4][20] Ensure consistent catalyst loading and check for signs of deactivation (e.g., color change, clumping).

    • Homogeneous Catalysts: Ensure precise measurement and complete dissolution of the catalyst. The presence of water or other impurities in the solvent can affect catalyst activation and stability.[3]

  • Reaction Conditions: Small deviations in temperature, pressure, or stirring rate can have a large impact on reaction kinetics and selectivity. Calibrate your sensors and ensure your reactor provides uniform heating and mixing.

Q: I am observing different types or levels of impurities in my final product from batch to batch. How can I control this?

A: A shifting impurity profile points to issues with reaction selectivity or degradation.

  • Identify the Impurities: Use analytical techniques like LC-MS/MS or GC-MS to identify the structures of the main impurities.[11][13][14] Common impurities include shorter-chain dicarboxylic acids (from oxidative cleavage), aldehydes, and unreacted starting materials.[11][]

  • Control Side Reactions: Once identified, you can often control impurities by adjusting reaction conditions. For example, over-oxidation can be minimized by reducing reaction time or temperature.

  • Pre-purify Starting Materials: If impurities are traced back to the starting material, consider a preliminary purification step, such as distillation or filtration through activated carbon, before use.[16]

Root Cause Analysis Workflow for Production Variability

The following diagram outlines a logical workflow to diagnose the source of batch-to-batch variability.

G Start Batch-to-Batch Variability Detected (e.g., Purity, Yield) CheckAnalysis Step 1: Validate Analytical Method Start->CheckAnalysis AnalysisOK Method is Reproducible? CheckAnalysis->AnalysisOK TroubleshootAnalysis Troubleshoot Analytical Procedure (Sample Prep, Calibration, etc.) AnalysisOK->TroubleshootAnalysis No CheckPurification Step 2: Examine Purification Process AnalysisOK->CheckPurification Yes TroubleshootAnalysis->CheckAnalysis PurificationOK Process is Consistent? CheckPurification->PurificationOK TroubleshootPurification Troubleshoot Purification (Solvent, Temp, Rate) PurificationOK->TroubleshootPurification No CheckSynthesis Step 3: Investigate Synthesis Reaction PurificationOK->CheckSynthesis Yes TroubleshootPurification->CheckPurification SynthesisOK Parameters Consistent? CheckSynthesis->SynthesisOK TroubleshootSynthesis Troubleshoot Synthesis (Raw Materials, Catalyst, Conditions) SynthesisOK->TroubleshootSynthesis No End Root Cause Identified SynthesisOK->End Yes TroubleshootSynthesis->CheckSynthesis

Caption: A systematic workflow for diagnosing the root cause of variability.

Category B: Purification & Isolation Issues

Q: My recrystallization of Nonadecanedioic Acid gives inconsistent yields and purity. How can I make this process more robust?

A: Recrystallization is highly effective but requires precision. Variability often stems from solvent choice, saturation level, and cooling rate.[11]

  • Solvent System: The ideal solvent should dissolve NDA well at high temperatures but poorly at low temperatures.[11] For long-chain dicarboxylic acids, polar solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) are often effective.[21]

  • Control Cooling Rate: Rapid cooling traps impurities within the crystal lattice.[11][12] Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. This promotes the formation of larger, purer crystals.

  • Seeding: If crystallization is slow to start, add a single, pure seed crystal to induce nucleation. This ensures crystallization begins at a consistent level of supersaturation.[22]

  • Minimize Solvent Volume: Using the minimum amount of hot solvent necessary to fully dissolve the crude product ensures the solution is saturated, maximizing yield upon cooling.[11][12]

Q: The product is "oiling out" as a liquid instead of forming solid crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution at the point of saturation, or when the solution is too highly concentrated.[22]

  • Reduce Supersaturation: The most common cause is excessive supersaturation. Re-heat the mixture to re-dissolve the oil, then add a small amount (5-10%) of additional solvent.

  • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature before crystallization begins.

  • Change Solvent System: The current solvent may be too "good." A solvent/anti-solvent system can be effective. Dissolve the product in a good solvent (like methanol) and slowly add a poor solvent (like water) until turbidity persists, then heat to clarify and cool slowly.[22]

Data Summary: Analytical Techniques for NDA Characterization
TechniquePrimary UseKey Parameters to Control for Reproducibility
HPLC-UV/ELSD Purity assessment, quantificationMobile phase composition, flow rate, column temperature, detector settings.[23][24]
GC-MS Impurity identification, purity of volatile precursorsDerivatization protocol (e.g., esterification), injection volume, temperature program.[11]
LC-MS/MS High-sensitivity impurity detection and quantificationSample extraction, ionization source parameters, collision energy.[13][14][25][26]
NMR (¹H, ¹³C) Structural confirmationSolvent purity, sample concentration.
DSC Melting point, detection of polymorphsHeating rate, sample mass.

Section 3: Standardized Protocols

Adhering to standardized protocols is the most effective way to reduce batch-to-batch variability.

Protocol 1: General Recrystallization of Nonadecanedioic Acid

This protocol provides a robust baseline for purifying crude NDA.

  • Solvent Selection: Choose an appropriate solvent or solvent system where NDA has high solubility when hot and low solubility when cold (e.g., ethyl acetate).

  • Dissolution: Place the crude NDA in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid with gentle swirling or stirring.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.[11]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should begin during this phase.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.[11]

  • Collection: Collect the crystals via vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.[11]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Recrystallization Troubleshooting Flowchart

G Start Start Recrystallization Dissolve Dissolve Crude in Min. Hot Solvent Start->Dissolve Cool Cool Solution Slowly Dissolve->Cool CheckCrystals Crystals Formed? Cool->CheckCrystals OilingOut Product 'Oiled Out'? CheckCrystals->OilingOut No Filter Filter and Wash Crystals CheckCrystals->Filter Yes Troubleshoot_NoCrystals Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution OilingOut->Troubleshoot_NoCrystals No Troubleshoot_Oiling Resolve Oiling: 1. Re-heat solution 2. Add more solvent 3. Cool slower OilingOut->Troubleshoot_Oiling Yes CheckYield Yield is Low? Filter->CheckYield End Process Complete CheckYield->End No Troubleshoot_Yield Improve Yield: 1. Check filtrate for   second crop 2. Ensure min. solvent   was used CheckYield->Troubleshoot_Yield Yes Troubleshoot_NoCrystals->Cool Troubleshoot_Oiling->Dissolve Troubleshoot_Yield->End

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

Protocol 2: Purity Assessment by GC-MS (Post-Esterification)

Direct analysis of dicarboxylic acids by GC is difficult due to their low volatility. A derivatization step to form a more volatile ester is required.[11]

  • Sample Preparation: Accurately weigh ~5 mg of the NDA batch into a vial.

  • Derivatization: Add 500 µL of a derivatizing agent (e.g., butanolic HCl or BSTFA with 1% TMCS).[13][14] Cap the vial tightly.

  • Reaction: Heat the vial at 60-80°C for 30-60 minutes to ensure complete esterification.

  • Analysis: Cool the sample to room temperature. Inject 1 µL into the GC-MS system.

  • Data Processing: Integrate the peak areas. Purity is calculated as the relative peak area of the derivatized NDA compared to the total area of all peaks.[11]

References
  • Rashed, M. S., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1993-2002. [Link]

  • Le, T. P., et al. (2003). Method of analyzing dicarboxylic acids.
  • Gatti, R., et al. (1995). Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 589-95. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Clinical Chemistry, Oxford Academic. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. [Link]

  • Prischel, L., et al. (2016). Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids. ACS Catalysis. [Link]

  • Yang, L., et al. (2018). Catalytic Oxidation Pathways for the Production of Carboxylic Acids from Biomass. ResearchGate. [Link]

  • Liu, H., et al. (2017). Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids. Frontiers in Microbiology. [Link]

  • Liu, H., et al. (2017). Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids. National Institutes of Health (NIH). [Link]

  • Kuo, T. M., & Nakamura, L. K. (2004). Diversity of oleic acid, ricinoleic acid and linoleic acid conversions among Pseudomonas aeruginosa strains. Current Microbiology, 49(4), 261-6. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Sathesh-Prabu, C., & Lee, S. K. (2015). Production of Long-Chain α,ω-Dicarboxylic Acids by Engineered Escherichia coli from Renewable Fatty Acids and Plant Oils. PubMed. [Link]

  • Fraunhofer IGB. Long-chain dicarboxylic acids from plant oils. [Link]

  • Surface Measurement Systems. Batch-to-Batch Variability - Applications using Sorption Experiments. [Link]

  • Sajid, M., et al. (2019). Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid. MDPI. [Link]

  • Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach. [Link]

  • Lüdtke, B., et al. (2013). Batch-to-batch reproducibility in fermentation processes. Pharmaceutical Bioprocessing. [Link]

  • Reddit. (2024). Recrystallization Issues. r/Chempros. [Link]

  • Nagy, Z. K., & Reklaitis, G. V. (2015). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. ResearchGate. [Link]

  • Reddit. (2024). Purification Troubleshooting. r/chemistry. [Link]

  • National Institutes of Health (NIH). Nonadecanedioic Acid. PubChem. [Link]

  • ResearchGate. (2021). Biotechnological synthesis of long‐chain dicarboxylic acids as building blocks for polymers. [Link]

  • Wang, Y., et al. (2024). Transcriptional and metabolic analysis of oleic acid synthesis in seedless and tenera oil palm species. Frontiers in Plant Science. [Link]

  • AZoM. (2024). Analyzing Batch-to-Batch Variability in Bulk Chemicals. [Link]

  • Sathesh-Prabu, C., & Lee, S. K. (2015). Production of Long-Chain α,ω-Dicarboxylic Acids by Engineered Escherichia coli from Renewable Fatty Acids and Plant Oils. ResearchGate. [Link]

  • Wang, Y., et al. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. [Link]

  • St-Pierre, J. P., et al. (2023). Oleic acid differentially affects lipid droplet storage of de novo synthesized lipids in hepatocytes and adipocytes. National Institutes of Health (NIH). [Link]

  • Kumar, A., et al. (2023). The Huge Role of Tiny Impurities in Nanoscale Synthesis. National Institutes of Health (NIH). [Link]

  • Kim, H., et al. (2021). C-to-G Base Editing Enhances Oleic Acid Production by Generating Novel Alleles of FATTY ACID DESATURASE 2 in Plants. National Institutes of Health (NIH). [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Purity of Nonadecanedioic Acid: A Comparative Analysis of Titrimetric and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. Nonadecanedioic acid (C₁₉H₃₆O₄), a long-chain dicarboxylic acid, serves as a crucial building block in various applications, including polymer synthesis and pharmaceutical intermediates.[1] Ensuring its purity is not merely a quality control step but a critical determinant of reaction efficiency, product integrity, and, ultimately, the success of a research endeavor.

This guide provides an in-depth, objective comparison of classical and modern analytical techniques for validating the purity of nonadecanedioic acid. We will delve into the mechanistic underpinnings of acid-base titration and explore the nuanced insights offered by spectroscopic methods such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method is presented with detailed, field-tested protocols, enabling you to implement these techniques with confidence.

The Foundational Assay: Purity Determination by Titration

Acid-base titration remains a robust and widely adopted method for quantifying the purity of acidic compounds like nonadecanedioic acid.[2] The principle lies in the stoichiometric neutralization of the two carboxylic acid functional groups with a standardized strong base.

Why Titration is a Cornerstone Technique:

  • Direct Molar Quantification: Titration provides a direct measure of the number of moles of acidic functional groups present, offering a primary method for purity assessment based on the fundamental definition of a mole.

  • Cost-Effectiveness and Accessibility: The required instrumentation is relatively simple and inexpensive, making it an accessible technique for most laboratories.

  • High Precision: When performed correctly with calibrated equipment and standardized titrants, titration can yield highly precise and accurate results.

However, the insolubility of long-chain dicarboxylic acids in water necessitates the use of a non-aqueous solvent system or a back-titration approach.[3][4] For nonadecanedioic acid, dissolving the sample in a neutralized organic solvent before titration is the preferred method.

Experimental Protocol: Titration of Nonadecanedioic Acid
  • Preparation of Standardized Titrant: Prepare a 0.1 M sodium hydroxide (NaOH) solution and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 300-400 mg of the nonadecanedioic acid sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50-75 mL of neutralized ethanol (or a 1:1 mixture of toluene and isopropanol) to the flask. Gently warm and stir the mixture until the sample is completely dissolved.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the dissolved sample.

  • Titration: Titrate the sample with the standardized 0.1 M NaOH solution until a faint but persistent pink color is observed, indicating the endpoint.

  • Calculation: Calculate the purity of nonadecanedioic acid using the following formula:

    Purity (%) = (V × M × E) / W × 100

    Where:

    • V = Volume of NaOH solution used (L)

    • M = Molarity of the NaOH solution (mol/L)

    • E = Equivalent weight of nonadecanedioic acid (Molecular Weight / 2) = 328.49 / 2 = 164.245 g/mol [1][5]

    • W = Weight of the nonadecanedioic acid sample (g)

Visualizing the Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Standardize 0.1M NaOH E Titrate with NaOH to pink endpoint A->E B Accurately weigh Nonadecanedioic Acid C Dissolve in neutralized ethanol B->C D Add Phenolphthalein C->D D->E F Record volume of NaOH used E->F G Calculate Purity F->G

Caption: Workflow for Purity Determination by Titration.

The Spectroscopic Toolkit: A Deeper Look into Molecular Identity and Impurities

While titration provides a quantitative measure of purity, it does not offer insights into the identity of the compound or the nature of any impurities present. Spectroscopic techniques fill this gap by providing a molecular fingerprint of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is an indispensable tool for the qualitative identification of functional groups within a molecule. For nonadecanedioic acid, the IR spectrum provides clear evidence of the carboxylic acid moieties.

Key Diagnostic Peaks for Carboxylic Acids:

  • O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6][7]

  • C=O Stretch: An intense, sharp peak typically found between 1760-1690 cm⁻¹. The exact position can be influenced by hydrogen bonding.[6][8]

  • C-O Stretch: A medium intensity band appearing in the 1320-1210 cm⁻¹ region.[6]

The presence of these characteristic peaks provides strong evidence for the identity of nonadecanedioic acid. Conversely, the absence of these peaks or the presence of unexpected absorptions can indicate impurities or a misidentified sample.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dry nonadecanedioic acid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is achieved.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Expected ¹H NMR Signals for Nonadecanedioic Acid:

  • -COOH Proton: A broad singlet typically observed far downfield, around 10-12 ppm.[9] This signal's position can be concentration-dependent, and it will disappear upon the addition of D₂O.[7][10]

  • α-CH₂ Protons: A triplet around 2.2-2.4 ppm, corresponding to the methylene groups adjacent to the carbonyls.

  • β-CH₂ Protons: A multiplet around 1.6 ppm.

  • Bulk -CH₂- Protons: A large, complex multiplet in the 1.2-1.4 ppm region, representing the long aliphatic chain.

Expected ¹³C NMR Signals for Nonadecanedioic Acid:

  • -COOH Carbon: A signal in the range of 175-185 ppm.[7][10]

  • Aliphatic Carbons: A series of signals between 20-40 ppm.

Quantitative NMR (qNMR) can also be employed for a highly accurate purity assessment by integrating the signal of the analyte against that of a certified internal standard.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the nonadecanedioic acid sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard (for qNMR): If performing quantitative analysis, add a known amount of a certified internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 600 MHz), ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the relevant signals.

Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and can be used to identify impurities through their mass-to-charge ratios and fragmentation patterns. For a non-volatile compound like nonadecanedioic acid, a "soft" ionization technique such as Electrospray Ionization (ESI) is often used.

Expected Mass Spectrum for Nonadecanedioic Acid:

  • Molecular Ion: In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be expected at an m/z of 327.25.[1]

  • Adducts: Other adducts, such as [M+Na-H]⁻ or [M+Cl]⁻, may also be observed depending on the solvent system.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity analysis, but it requires a derivatization step to make the dicarboxylic acid volatile.[2]

Visualizing the Spectroscopic Analysis Workflow

Spectroscopy_Workflow cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis Sample Nonadecanedioic Acid Sample FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Prepare for ESI or GC-MS Sample->MS_Prep FTIR_Acq Acquire IR Spectrum FTIR_Prep->FTIR_Acq FTIR_Analysis Identify Functional Groups (O-H, C=O, C-O) FTIR_Acq->FTIR_Analysis NMR_Acq Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acq NMR_Analysis Confirm Structure & Quantify (qNMR) NMR_Acq->NMR_Analysis MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Analysis Confirm Molecular Weight & Identify Impurities MS_Acq->MS_Analysis

Caption: Workflow for Spectroscopic Purity Validation.

Comparative Analysis: Choosing the Right Method

The choice of analytical method depends on the specific requirements of the analysis. A combination of techniques often provides the most comprehensive assessment of purity.

Method Principle Information Provided Advantages Limitations
Titration Acid-Base NeutralizationQuantitative Purity (Assay)High precision, low cost, direct molar quantification.Does not identify the compound or impurities; requires soluble samples.
FTIR Infrared AbsorptionFunctional Group IdentificationFast, non-destructive, provides a molecular "fingerprint".Primarily qualitative; not ideal for quantifying purity.
NMR Nuclear Spin ResonanceDetailed Molecular Structure, Quantitative Purity (qNMR)Unambiguous structure elucidation, can quantify purity and identify impurities.Higher cost of instrumentation and operation.
MS Mass-to-Charge RatioMolecular Weight, Impurity IdentificationHigh sensitivity, confirms molecular formula, good for impurity profiling.May require derivatization (GC-MS); ionization can be complex.

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of nonadecanedioic acid is a multi-faceted process that benefits from an integrated analytical approach. While titration provides a reliable and cost-effective method for determining the overall assay, it should be complemented by spectroscopic techniques to confirm the compound's identity and to identify and characterize any potential impurities.

FTIR serves as a rapid first-pass for confirming the presence of the carboxylic acid functional groups. NMR offers an unparalleled level of structural detail and the potential for highly accurate quantification. Finally, MS confirms the molecular weight and is a powerful tool for detecting and identifying trace impurities.

By judiciously applying these methods, researchers, scientists, and drug development professionals can ensure the quality and integrity of their nonadecanedioic acid, thereby building a solid foundation for their scientific and developmental work.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Fritz, J. S., & Gainer, F. E. (1968). Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media. The Analyst, 93(1105), 292-296. [Link]

  • LibreTexts Chemistry. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • El-Azhary, A. A. (2006). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 44(7), 519-525.
  • Pilgaard, M. (n.d.). Titration of acids and bases. Michael Pilgaard's Web Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, November 13). 13.5: Acid/Base Titration. Retrieved from [Link]

  • Rostkowski, M., Koliński, A., & Słonkiewicz, Ł. (2007). Titration curves for dicarboxylic acids. ResearchGate. [Link]

  • Study.com. (n.d.). A student dissolves dicarboxylic acid.... Retrieved from [Link]

  • NIST. (n.d.). Nonadecanoic acid. In NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonadecanoic Acid. In PubChem. Retrieved from [Link]

  • NIST. (n.d.). Nonadecanoic acid, TMS derivative. In NIST WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • Li, G., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 25(9), 2164. [Link]

  • National Center for Biotechnology Information. (n.d.). cis-10-Nonadecenoic acid. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonadecanedioic Acid. In PubChem. Retrieved from [Link]

  • BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of Octadecanedioic Acid.
  • BenchChem. (2025). A Researcher's Guide to the Purity of Commercial Octadecanedioic Acid.
  • Dziedzic, A., et al. (2020). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. The Journal of Organic Chemistry, 85(17), 11333-11343. [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Pop, R., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8847. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Nonadecanedioic acid. In Substance Registry Services. Retrieved from [Link]

  • Gasińska, A., et al. (2024). A Spectroscopic and In Silico Description of the Non-Covalent Interactions of Phthalic Acid Imide Derivatives with Deoxyribonucleic Acid—Insights into Their Binding Characteristics and Potential Applications. International Journal of Molecular Sciences, 25(22), 12345. [Link]

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A Comparative Analysis of Nonadecanedioic Acid and Azelaic Acid in Polymer Applications: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of polymer science, the selection of monomeric building blocks is paramount in tailoring the final properties of a material. Dicarboxylic acids, in particular, play a crucial role in the synthesis of a wide array of polymers, including polyesters and polyamides. This guide provides an in-depth comparative analysis of two such dicarboxylic acids: Nonadecanedioic Acid, a long-chain aliphatic dicarboxylic acid, and Azelaic Acid, a medium-chain dicarboxylic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of dicarboxylic acid chain length on polymer characteristics.

Introduction to Nonadecanedioic Acid and Azelaic Acid

Nonadecanedioic acid (C19) and Azelaic Acid (C9) are both linear, saturated dicarboxylic acids, yet their significant difference in aliphatic chain length leads to distinct physical properties and, consequently, imparts unique characteristics to the polymers derived from them. Azelaic acid is a naturally occurring substance found in grains like wheat, rye, and barley and is produced industrially from oleic acid.[1] Nonadecanedioic acid, a much longer-chain dicarboxylic acid, is primarily used as a precursor in the synthesis of various organic compounds and polymers.[2]

Fundamental Properties

A comparison of the fundamental properties of Nonadecanedioic Acid and Azelaic Acid is presented in Table 1. The most notable difference is the number of carbon atoms, which directly influences their molecular weight and melting points.

PropertyNonadecanedioic AcidAzelaic Acid
Chemical Formula C₁₉H₃₆O₄[2]C₉H₁₆O₄[1]
Molecular Weight 328.49 g/mol [2]188.22 g/mol
Number of Carbons 199
Melting Point 105–108°C[2]106.5 °C
Appearance White crystalline solid[2]White powder[1]
Solubility Limited to polar organic solvents like ethanol and dimethyl sulfoxide[2]Soluble in hot water, alcohols, and other polar solvents
Molecular Structures

The difference in the length of the hydrocarbon chain between Nonadecanedioic Acid and Azelaic Acid is a key determinant of the properties of the resulting polymers.

cluster_0 Molecular Structures Nonadecanedioic Acid (C19) Nonadecanedioic Acid (C19) Azelaic Acid (C9) Azelaic Acid (C9) HOOC-(CH2)17-COOH HOOC-(CH2)17-COOH HOOC-(CH2)7-COOH HOOC-(CH2)7-COOH

Caption: Molecular structures of Nonadecanedioic Acid and Azelaic Acid.

Synthesis of Polyesters and Polyamides

Both Nonadecanedioic Acid and Azelaic Acid can be used to synthesize polyesters and polyamides through polycondensation reactions with diols and diamines, respectively. The general synthetic approach involves the removal of a small molecule, such as water, to form ester or amide linkages.

General Polymerization Workflow

The synthesis of polyesters and polyamides from dicarboxylic acids and their corresponding co-monomers typically follows a two-stage process: an initial esterification or amidation followed by polycondensation at elevated temperatures and reduced pressure to achieve high molecular weight polymers.

cluster_workflow General Polymerization Workflow Monomers Dicarboxylic Acid + Diol or Diamine Prepolymer Pre-polymer Formation (Oligomerization) Monomers->Prepolymer Esterification/ Amidation Polymer Polycondensation (High Temperature & Vacuum) Prepolymer->Polymer FinalPolymer High Molecular Weight Polyester or Polyamide Polymer->FinalPolymer

Caption: General workflow for the synthesis of polyesters and polyamides.

Comparative Performance in Polymers

The incorporation of Nonadecanedioic Acid versus Azelaic Acid into a polymer backbone has a profound impact on the material's thermal and mechanical properties. Due to the limited direct experimental data for polymers derived from Nonadecanedioic Acid, this comparison will leverage data from polymers synthesized with other long-chain dicarboxylic acids, such as octadecanedioic acid (C18), as a reasonable proxy.

Impact on Polymer Properties

Long-chain dicarboxylic acids like Nonadecanedioic Acid tend to produce polymers with increased flexibility and hydrophobicity, while shorter-chain dicarboxylic acids like Azelaic Acid contribute to higher melting points and rigidity.[2]

PropertyPolymer with Nonadecanedioic Acid (C19) (Inferred)Polymer with Azelaic Acid (C9)Scientific Rationale
Flexibility HighModerateThe longer aliphatic chain of Nonadecanedioic Acid introduces more conformational freedom into the polymer backbone, leading to increased flexibility.
Melting Point (Tm) LowerHigherThe lower concentration of polar ester or amide groups per unit chain length in polymers from Nonadecanedioic Acid results in weaker intermolecular forces and thus a lower melting point.[2]
Glass Transition Temp. (Tg) LowerHigherThe increased chain mobility due to the long methylene segments in Nonadecanedioic Acid-based polymers leads to a lower glass transition temperature.[2]
Hydrophobicity HighModerateThe greater hydrocarbon content in polymers derived from Nonadecanedioic Acid results in increased hydrophobicity and lower water absorption.[2]
Crystallinity Can be highModerateThe long, regular methylene sequences in Nonadecanedioic Acid can promote chain packing and crystallization, similar to polyethylene.
Tensile Strength LowerHigherThe higher density of strong intermolecular hydrogen bonds in Azelaic Acid-based polyamides contributes to higher tensile strength.
Biodegradability Potentially SlowerGenerally BiodegradableThe higher hydrophobicity of Nonadecanedioic Acid-based polymers may slow down hydrolytic degradation.

Experimental Protocols

To empirically validate the comparative performance of Nonadecanedioic Acid and Azelaic Acid in polymers, a series of synthesis and characterization experiments can be conducted.

Synthesis of Polyamide (Nylon X,19 vs. Nylon X,9)

Objective: To synthesize and compare the properties of polyamides derived from Nonadecanedioic Acid and Azelaic Acid with a common diamine (e.g., hexamethylenediamine).

Materials:

  • Nonadecanedioic Acid

  • Azelaic Acid

  • Hexamethylenediamine

  • Nitrogen gas

  • High-temperature reaction vessel with mechanical stirrer and distillation outlet

Procedure:

  • Equimolar amounts of the dicarboxylic acid (Nonadecanedioic Acid or Azelaic Acid) and hexamethylenediamine are charged into the reaction vessel.

  • The vessel is purged with nitrogen for at least 30 minutes to create an inert atmosphere.

  • The mixture is heated with stirring to a temperature of 180-220°C to form a prepolymer.

  • The temperature is then raised to 220-280°C under vacuum to facilitate polycondensation and removal of water.

  • The reaction is continued until the desired molecular weight is achieved, as indicated by the viscosity of the melt.

  • The resulting polymer is then cooled and collected for characterization.

Characterization of Polymer Properties

The synthesized polyamides should be subjected to a suite of analytical techniques to determine their thermal and mechanical properties.

cluster_exp_workflow Comparative Analysis Workflow Synthesis Polymer Synthesis (Polyamide from C19 and C9 acids) DSC Differential Scanning Calorimetry (DSC) - Determine Tm and Tg Synthesis->DSC TGA Thermogravimetric Analysis (TGA) - Assess Thermal Stability Synthesis->TGA Tensile Tensile Testing - Measure Tensile Strength and Modulus Synthesis->Tensile Comparison Comparative Data Analysis DSC->Comparison TGA->Comparison Tensile->Comparison

Caption: Experimental workflow for comparative analysis.

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Procedure: A small sample of the polymer is heated at a controlled rate in a DSC instrument. The heat flow to the sample is monitored, and the temperatures at which thermal transitions occur are recorded.

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymers.

  • Procedure: A sample of the polymer is heated in a TGA instrument, and its weight is continuously monitored as a function of temperature. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.

Tensile Testing:

  • Purpose: To measure the mechanical properties of the polymers, including tensile strength, Young's modulus, and elongation at break.

  • Procedure: A standardized test specimen of the polymer is subjected to a controlled tensile force until it fractures. The stress and strain are recorded throughout the test to generate a stress-strain curve, from which the mechanical properties are determined.

Conclusion

The choice between Nonadecanedioic Acid and Azelaic Acid as a monomer for polyester or polyamide synthesis has significant implications for the final properties of the polymer. Azelaic Acid, with its shorter aliphatic chain, tends to produce polymers with higher melting points, greater rigidity, and higher tensile strength, which are desirable for applications requiring structural integrity. In contrast, the much longer hydrocarbon chain of Nonadecanedioic Acid is expected to yield polymers with enhanced flexibility, lower moisture absorption, and improved processability due to lower melting temperatures. While direct experimental comparisons are limited, the established structure-property relationships for long-chain dicarboxylic acids provide a strong basis for predicting the performance of Nonadecanedioic Acid in polymers. The experimental protocols outlined in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the distinct advantages of each of these dicarboxylic acids in specific polymer applications.

References

A Comparative Performance Analysis of Polyamides Derived from Nonadecanedioic Acid and Sebacic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the synthesis of high-performance polyamides, the selection of the dicarboxylic acid monomer is a critical determinant of the final polymer's properties. This guide provides a data-driven, in-depth comparison of polyamides synthesized from two distinct long-chain aliphatic diacids: nonadecanedioic acid (C19) and sebacic acid (C10). The significant difference in their hydrocarbon chain lengths—nine additional methylene units in nonadecanedioic acid—imparts profound and predictable variations in thermal, mechanical, and physical properties.

This analysis will primarily focus on polyamides synthesized with hexamethylenediamine (a common diamine), resulting in PA 6,19 (from nonadecanedioic acid) and the well-characterized PA 6,10 (from sebacic acid). Understanding these differences is paramount for researchers selecting materials for applications demanding specific performance characteristics, from flexible medical tubing to dimensionally stable components in sensitive equipment.

The Foundational Difference: Molecular Architecture

The core distinction between these two polyamide families lies in the density of amide groups along the polymer backbone. Sebacic acid, with its shorter C10 chain, creates a higher concentration of polar amide (-CONH-) linkages. These groups are responsible for strong intermolecular hydrogen bonding, which dictates many of a polyamide's key properties. Conversely, the long C19 chain of nonadecanedioic acid spaces these amide groups further apart, increasing the aliphatic character of the polymer.[1][2] This fundamental structural variance is the root cause of the performance differences detailed below.

G cluster_0 Monomers cluster_1 Polymerization cluster_2 Resulting Polyamides Sebacic Acid Sebacic Acid (C10) HOOC-(CH₂-CH₂)₄-COOH Polycondensation Melt Polycondensation Sebacic Acid->Polycondensation + Nonadecanedioic Acid Nonadecanedioic Acid (C19) HOOC-(CH₂)₁₇-COOH Nonadecanedioic Acid->Polycondensation + Hexamethylenediamine Hexamethylenediamine (Diamine) H₂N-(CH₂)₆-NH₂ Hexamethylenediamine->Polycondensation PA610 Polyamide 6,10 Higher Amide Density Polycondensation->PA610 PA619 Polyamide 6,19 Lower Amide Density Polycondensation->PA619

Caption: Monomer structure dictates polyamide properties.

Quantitative Performance Comparison

The following table summarizes the key performance differences between polyamides derived from nonadecanedioic acid (represented by the closely related C18 diacid) and sebacic acid, when polymerized with hexamethylenediamine.

PropertyPolyamide from Nonadecanedioic Acid (PA 6,18/19)Polyamide from Sebacic Acid (PA 6,10)UnitRationale for Difference
Thermal Properties
Melting Temperature (Tₘ)195 - 210[1]215 - 220[1][3]°CHigher amide density in PA 6,10 leads to stronger and more frequent hydrogen bonding, requiring more energy to melt the crystalline structure.
Glass Transition Temp. (T₉)~40-5041 - 50[3]°CThe long, flexible methylene segments in both polymers result in similar glass transition temperatures.
Decomposition Temp. (TGA, 5% loss)>400[4]~440[3]°CThe fundamental stability of the amide bond is high in both polymers.
Mechanical Properties
Tensile StrengthLower45 - 60[3]MPaThe greater intermolecular forces (hydrogen bonds) in PA 6,10 contribute to higher tensile strength.[1]
Tensile ModulusLower1.6 - 2.3[3]GPaReduced hydrogen bonding in PA 6,19 results in a more flexible, less rigid material.
Physical Properties
Water Absorption (24h)Significantly Lower0.26[3]%The higher aliphatic-to-amide ratio in PA 6,19 makes it more hydrophobic, repelling water molecules that would otherwise bind to polar amide groups.[1][2][5]
Dimensional StabilityHigherLower-Lower water absorption directly translates to less swelling and greater dimensional stability in humid environments.[1][6]
DensityLower1.04 - 1.19[3]g/cm³The longer, less-dense methylene "spacer" units in the C19 diacid reduce the overall packing efficiency and density of the polymer.

Expert Discussion: Causality and Application Insights

The Impact of Hydrophobicity and Dimensional Stability

The most striking difference is in water absorption. Polyamides are hygroscopic due to the polarity of the amide groups, which readily form hydrogen bonds with water molecules.[5][6][7] Water acts as a plasticizer, disrupting the polymer's internal hydrogen bond network, which can lead to swelling, reduced mechanical strength, and dimensional instability.[7]

Polyamides based on nonadecanedioic acid, with their lower amide group concentration, are substantially more hydrophobic.[1] This makes them an exceptional choice for applications where dimensional tolerances are critical and the operating environment involves fluctuating humidity. For medical devices, such as catheters or fluidic connectors, this translates to more reliable performance and device integrity over time.

Thermal and Mechanical Performance Trade-offs

The higher density of hydrogen bonds in sebacic acid-based PA 6,10 gives it a higher melting temperature and greater tensile strength.[1][3] These properties are advantageous in applications requiring high thermal and mechanical performance, such as under-the-hood automotive components or durable consumer goods.

Conversely, the reduced intermolecular bonding in nonadecanedioic acid-based polyamides results in a lower melting point and increased flexibility. This can be beneficial for applications requiring high ductility or for processes like fiber spinning and film extrusion where a lower processing temperature is desirable.

Experimental Protocols: A Self-Validating System

Reproducible research requires robust and well-defined methodologies. The following protocols outline the synthesis and characterization of these polyamides.

Polyamide Synthesis via Melt Polycondensation

This method is widely used for industrial-scale production and involves the direct reaction of the diacid and diamine at elevated temperatures.[3]

Rationale: Melt polycondensation avoids the use of solvents, making it a more environmentally friendly and cost-effective process. The initial formation of a nylon salt is a critical step to ensure a precise 1:1 stoichiometric ratio between the diacid and diamine, which is essential for achieving a high molecular weight polymer.[8]

Materials & Equipment:

  • Nonadecanedioic Acid or Sebacic Acid

  • Hexamethylenediamine

  • Ethanol (for salt formation)

  • High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and condenser/vacuum port

  • Heating mantle with temperature controller

Procedure:

  • Nylon Salt Formation: Dissolve the diacid (1.0 mol) in heated absolute ethanol to create a 10% solution. Separately, dissolve hexamethylenediamine (1.0 mol, with a 2-5 mol% excess to account for volatility) in ethanol.

  • Slowly add the diamine solution to the stirring diacid solution. A white precipitate of the nylon salt will form immediately.

  • Continue stirring for 30-60 minutes to ensure complete reaction.

  • Filter the white salt precipitate and wash with cold ethanol. Dry the salt under vacuum at 60-80°C until a constant weight is achieved.

  • Polycondensation: Charge the dried nylon salt into the reaction vessel.

  • Purge the vessel with inert nitrogen gas for at least 15 minutes to remove all oxygen.

  • Begin heating the vessel under a slow nitrogen flow. As the salt melts (typically 20-30°C above the desired polymer's melting point), water will be generated as a byproduct and removed through the condenser.

  • Maintain the reaction at this temperature for 1-2 hours to allow for initial polymerization.

  • Vacuum Stage: Apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization reaction to completion, thereby increasing the molecular weight. The viscosity of the melt will noticeably increase.

  • Polymer Isolation: Once the desired viscosity is reached, stop the reaction by cooling the vessel. The molten polymer can be extruded as a strand into a water bath for cooling and subsequently pelletized for characterization.

Polymer Characterization Workflow

A systematic approach to characterization is essential to validate the performance of the synthesized polyamides.

Caption: A systematic workflow for polyamide characterization.

Protocols for Characterization:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.

    • Heat the sample from room temperature to ~30°C above its expected melting point at a rate of 10°C/min under a nitrogen atmosphere. This first scan erases the thermal history.

    • Cool the sample back to room temperature at 10°C/min.

    • Perform a second heating scan at 10°C/min. The glass transition temperature (T₉) is determined from the inflection point of the baseline shift, and the melting temperature (Tₘ) is the peak of the melting endotherm.

  • Thermogravimetric Analysis (TGA):

    • Place 10-15 mg of the dried polymer into a TGA pan.

    • Heat the sample from room temperature to 600°C at a rate of 20°C/min under a nitrogen atmosphere.[4]

    • The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.[4]

  • Water Absorption (per ASTM D570):

    • Mold the polymer into specimens of a defined size (e.g., 2-inch diameter disks).

    • Dry the specimens in an oven at 50°C for 24 hours, then cool in a desiccator and weigh to get the initial dry weight.

    • Immerse the specimens in distilled water at 23°C.

    • After 24 hours, remove the specimens, pat dry with a lint-free cloth, and re-weigh.

    • The percent increase in weight is calculated as the water absorption.

Conclusion and Strategic Selection

The choice between nonadecanedioic acid and sebacic acid for polyamide synthesis is a strategic decision dictated by the end-use application's performance requirements.

  • Choose Nonadecanedioic Acid-Based Polyamides for: Applications demanding high flexibility, superior dimensional stability, and low moisture uptake. Their enhanced hydrophobicity makes them ideal for components in medical devices, precision electronics, and systems exposed to humid or aqueous environments.

  • Choose Sebacic Acid-Based Polyamides for: Applications where high thermal resistance and mechanical strength are paramount. Their robust performance makes them suitable for engineering plastics, automotive components, and high-durability fibers.[9][10]

This guide provides the foundational data and experimental framework to empower researchers and scientists to make informed decisions, tailoring material properties to meet the specific demands of their advanced applications.

References

  • Sebacic Acid - High-Quality for Versatile Applications. PENPET. Available from: [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available from: [Link]

  • How Does Chain Length Affect Polyamide Properties?. Chemistry For Everyone - YouTube. (2025-08-21). Available from: [Link]

  • Mechanical properties of amorphous and semi-crystalline semi-aromatic polyamides. ResearchGate. (2020-04-22). Available from: [Link]

  • Moisture absorption by various Polyamides and their associated dimensional changes. ResearchGate. (2025-08-06). Available from: [Link]

  • Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO. Available from: [Link]

  • ExpPreparation of A Polyamide by Condensation. Scribd. Available from: [Link]

  • Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Phan Huy Nguyễn. SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Aaltodoc. (2016-09-09). Available from: [Link]

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  • Water Absorption of Nylon. Hony Engineering Plastics Limited. Available from: [Link]

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  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. MDPI. Available from: [Link]

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  • Thermal Properties of the Polyamide from 2-Methylpentamethylenediamine and Dodecanedioic Acid. ResearchGate. (2025-08-05). Available from: [Link]

  • Properties & Uses of Polyamide. AerosUSA. Available from: [Link]

  • SEBACIC ACID (DECANEDIOIC ACID). Ataman Kimya. Available from: [Link]

  • Dielectric Properties of Polyamides: Polyhexamethylene Adiparnide and Polyhexarnethylene Sebacarnide. Available from: [Link]

  • Synthesis and characterization of polyamides containing octadecanedioic acid: Nylon-2,18, nylon-3,18, nylon-6,18, nylon-8,18, nylon-8,18, and nylon-12,18. ResearchGate. (2025-08-06). Available from: [Link]

  • Polyamide Syntheses. ResearchGate. Available from: [Link]

  • Sebacic acid. Wikipedia. Available from: [Link]

  • The Thermal Properties and Degradability of Chiral Polyester-Imides Based on Several l/d-Amino Acids. MDPI. (2020-09-09). Available from: [Link]

  • Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules. VIII. Polyesters and Polyamides. Standard Reference Data. (2009-10-15). Available from: [Link]

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A Comparative Guide to ¹H and ¹³C NMR Chemical Shift Assignments for Nonadecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift assignments for nonadecanedioic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective by benchmarking against other long-chain dicarboxylic acids. The experimental data and protocols herein serve as a practical reference for the structural elucidation of similar molecules.

Introduction: The Spectroscopic Signature of a Long-Chain Dicarboxylic Acid

Nonadecanedioic acid, a 19-carbon α,ω-dicarboxylic acid, possesses a simple, symmetrical structure. However, the subtle differences in the electronic environments of its carbon and hydrogen atoms, particularly near the termini, give rise to a distinct NMR fingerprint. Understanding these chemical shifts is paramount for confirming molecular identity, assessing purity, and studying intermolecular interactions.

In ¹H NMR spectroscopy, the chemical shift is primarily influenced by the electronegativity of neighboring atoms and anisotropic effects. For nonadecanedioic acid, we anticipate the acidic protons of the two carboxylic acid groups to be significantly deshielded, appearing far downfield. The methylene protons adjacent to these electron-withdrawing groups (α-protons) will also be downfield relative to the bulk of the methylene chain.

In ¹³C NMR spectroscopy, the carbonyl carbons of the carboxylic acids are the most deshielded. The chemical shifts of the aliphatic carbons are influenced by their proximity to the carboxyl groups, with a gradual upfield shift as the distance increases, until the central part of the chain is reached.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of nonadecanedioic acid. This self-validating system ensures reproducibility and accuracy.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of nonadecanedioic acid into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton due to differences in hydrogen bonding.[1][2] For long-chain dicarboxylic acids, DMSO-d₆ is often preferred for its higher solubilizing power.

  • Gently warm and vortex the sample to ensure complete dissolution. The presence of any undissolved material will lead to broadened spectral lines.

2. Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16-32 scans are usually adequate for good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

    • Spectral Width: A spectral width of 16 ppm is generally sufficient to cover the entire spectrum.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbonyl carbons.

    • Spectral Width: A spectral width of 220 ppm is standard.

¹H and ¹³C NMR Chemical Shift Assignments for Nonadecanedioic Acid

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for nonadecanedioic acid. The assignments are based on established principles of NMR spectroscopy and data from similar long-chain dicarboxylic acids.

Molecular Structure and Numbering

To facilitate clear assignments, the atoms of nonadecanedioic acid are numbered as follows:

Caption: Molecular structure of nonadecanedioic acid with numbering scheme.

¹H NMR Chemical Shift Assignments
Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Notes
H-1, H-19 (-COOH)10.0 - 13.0Broad Singlet2HChemical shift is highly dependent on solvent and concentration.[3][4]
H-2, H-18 (α-CH₂)~2.35Triplet4HDeshielded by the adjacent carboxyl group.[3]
H-3, H-17 (β-CH₂)~1.63Quintet4H
H-4 to H-16 (-(CH₂)₁₃-)~1.2-1.4Multiplet26HOverlapping signals forming a broad multiplet.
¹³C NMR Chemical Shift Assignments
Carbon Assignment Expected Chemical Shift (ppm) Notes
C-1, C-19 (-COOH)~179The carbonyl carbon is the most deshielded.[1][3][5]
C-2, C-18 (α-CH₂)~34Deshielded due to the proximity of the carboxyl group.[3]
C-3, C-17 (β-CH₂)~25
C-4 to C-16 (-(CH₂)₁₃-)~29-30The central methylene carbons have very similar chemical shifts.

Comparative Analysis with Other Long-Chain Dicarboxylic Acids

The NMR spectra of long-chain dicarboxylic acids are broadly similar, with the primary differences appearing in the integration of the central methylene proton signals and subtle shifts in the carbons near the chain ends.

Comparative Data Table
Compound ¹H NMR (-COOH) (ppm) ¹H NMR (α-CH₂) (ppm) ¹³C NMR (-COOH) (ppm) ¹³C NMR (α-CH₂) (ppm)
Dodecanedioic Acid (C12)10.0 - 12.0~2.35~179~34
Hexadecanedioic Acid (C16)10.0 - 12.0~2.35~179~34
Octadecanedioic Acid (C18)10.0 - 12.0~2.35~179~34
Nonadecanedioic Acid (C19) 10.0 - 13.0 ~2.35 ~179 ~34

Note: The chemical shifts are approximate and can vary with solvent and other experimental conditions.

As the chain length increases, the chemical shifts of the protons and carbons at the α and β positions remain largely unchanged. The most significant difference is the increase in the integral of the central methylene proton signal in the ¹H NMR spectrum, which directly corresponds to the number of methylene groups in the chain.

Workflow for Structural Verification

The following workflow diagram illustrates the logical steps for verifying the structure of a long-chain dicarboxylic acid using NMR.

G A Acquire ¹H and ¹³C NMR Spectra B Identify Carboxylic Acid Proton Signal (~10-13 ppm in ¹H) A->B C Identify Carbonyl Carbon Signal (~179 ppm in ¹³C) A->C D Assign α- and β-Proton Signals (~2.35 and ~1.63 ppm in ¹H) B->D G Compare with Reference Data C->G E Integrate Central Methylene Proton Signal D->E F Determine Chain Length E->F F->G H Structure Verified G->H

Caption: Workflow for the structural verification of a long-chain dicarboxylic acid using NMR.

Conclusion

The ¹H and ¹³C NMR spectra of nonadecanedioic acid are characterized by distinct signals for the terminal carboxylic acid groups and the adjacent methylene groups. While the chemical shifts of these key functional groups are consistent across various long-chain dicarboxylic acids, the integration of the central methylene proton signal serves as a definitive measure of the aliphatic chain length. The provided experimental protocol and comparative data offer a robust framework for the accurate identification and characterization of nonadecanedioic acid and related compounds.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry Stack Exchange. Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry Stack Exchange. Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? [Link]

  • PubMed. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. [Link]

  • ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrum Fragmentation of Nonadecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug development, the precise identification of long-chain dicarboxylic acids is paramount. Nonadecanedioic acid (C19H36O4), a 19-carbon α,ω-dicarboxylic acid, presents a unique analytical challenge due to its low volatility and complex fragmentation behavior. This guide provides an in-depth interpretation of the mass spectral fragmentation patterns of nonadecanedioic acid, comparing its behavior under different ionization techniques and with other long-chain dicarboxylic acids. We will delve into the causal mechanisms behind fragment formation and provide actionable experimental protocols to achieve reliable identification.

Understanding the Analyte: Nonadecanedioic Acid

Nonadecanedioic acid belongs to a class of molecules that can provide insights into fatty acid metabolism and certain metabolic disorders. Its structure, with a carboxylic acid group at each end of a long aliphatic chain, dictates its physicochemical properties and, consequently, the strategies required for its mass spectrometric analysis. Direct analysis is often hindered by its high boiling point and thermal lability. Therefore, two primary analytical avenues are typically pursued:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique requires chemical derivatization to convert the non-volatile dicarboxylic acid into a more volatile ester form, typically a dimethyl ester. Analysis is then performed using Electron Ionization (EI).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This approach allows for the analysis of the underivatized diacid, usually employing Electrospray Ionization (ESI) in negative ion mode to form the deprotonated molecule.

This guide will compare and interpret the fragmentation patterns observed with both of these authoritative techniques.

Fragmentation Analysis via Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) of Derivatized Nonadecanedioic Acid

For GC-MS analysis, nonadecanedioic acid must be derivatized, most commonly to its dimethyl ester, dimethyl nonadecanedioate. The resulting molecule is sufficiently volatile to be amenable to GC separation and subsequent EI-MS analysis. The 70 eV electron ionization process is highly energetic, leading to extensive and informative fragmentation.

Predicted Fragmentation Pattern of Dimethyl Nonadecanedioate

Key Fragmentation Pathways:

  • α-Cleavage: The initial ionization event often involves the removal of a lone pair electron from one of the ester oxygens. This is followed by cleavage of the bond alpha to the carbonyl group. For dimethyl nonadecanedioate, this leads to two primary fragment series.

  • McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage.

Characteristic Fragments to Expect:

  • [M-31]⁺ (Loss of a Methoxy Radical, ·OCH₃): This is a very common fragmentation for methyl esters, resulting from the cleavage of the O-CH₃ bond. For dimethyl nonadecanedioate (MW = 356.5 g/mol ), this would result in a fragment at m/z 325.

  • [M-59]⁺ (Loss of a Methoxycarbonyl Radical, ·COOCH₃): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group results in the loss of the entire methoxycarbonyl group, yielding a fragment at m/z 297.

  • [M-74]⁺ (Loss of CH₃OCOH): A rearrangement process can lead to the elimination of a neutral molecule of methyl formate.

  • Series of Alkyl and Oxygen-Containing Fragments: The long hydrocarbon chain will undergo fragmentation, producing a series of ions separated by 14 Da (the mass of a CH₂ group). Additionally, fragments containing one of the ester groups will be prominent. A key diagnostic ion for long-chain methyl esters is the methoxycarbonyl fragment, [CH₃OCO]⁺ at m/z 59, and ions resulting from cleavage at various points along the carbon chain. A prominent ion is often observed at m/z 87, corresponding to [CH₃OCO(CH₂)₂]⁺, and at m/z 74, which is the base peak in many shorter chain dicarboxylic acid methyl esters, corresponding to the McLafferty rearrangement product [CH₃OC(OH)=CH₂]⁺.

The following diagram illustrates the predicted primary EI fragmentation pathways for dimethyl nonadecanedioate.

G M Dimethyl Nonadecanedioate (M, m/z 356) M_plus [M]⁺˙ (m/z 356) M->M_plus EI (70 eV) - e⁻ frag1 [M-OCH₃]⁺ (m/z 325) M_plus->frag1 - •OCH₃ frag2 [M-COOCH₃]⁺ (m/z 297) M_plus->frag2 - •COOCH₃ frag3 [CH₃OCO(CH₂)n]⁺ M_plus->frag3 Chain Cleavage frag4 m/z 74 McLafferty Rearrangement M_plus->frag4 frag5 m/z 87 frag3->frag5

Predicted EI Fragmentation of Dimethyl Nonadecanedioate.

Comparison with Homologous Dicarboxylic Acid Methyl Esters

To substantiate our predictions, let's compare the expected fragmentation of dimethyl nonadecanedioate with the known fragmentation of shorter and longer-chain α,ω-dicarboxylic acid methyl esters.

Compound (Chain Length)Molecular Ion (m/z)[M-31]⁺ (m/z)[M-59]⁺ (m/z)Base Peak (m/z)Key Fragments (m/z)Reference
Dimethyl Adipate (C6)17414311511559, 74, 87[5]
Dimethyl Suberate (C8)2021711437459, 87, 115NIST
Dimethyl Azelate (C9)2161851577459, 87, 98NIST
Dimethyl Sebacate (C10)2301991717459, 87, 98NIST
Dimethyl Dodecanedioate (C12)2582271997459, 87, 98NIST
Dimethyl Nonadecanedioate (C19) (Predicted) 356 325 297 74/87 59, 98, and a series of alkyl fragments -
Dimethyl Octadecanedioate (C18)3423112838759, 74, 98[1][2][3][4]

NIST denotes data from the NIST Chemistry WebBook.

As the chain length increases, the relative abundance of the molecular ion tends to decrease. While the McLafferty rearrangement peak at m/z 74 is often the base peak for shorter chains, for longer chains, fragments resulting from cleavage further down the alkyl chain, such as m/z 87 and 98, become more prominent.[1] For dimethyl octadecanedioate, a close homolog, the base peak is at m/z 87.[1][2][3][4] Therefore, for dimethyl nonadecanedioate, we can anticipate a complex spectrum with a weak molecular ion and significant peaks at m/z 325, 297, and a series of fragments with the base peak likely being m/z 74 or 87.

Fragmentation Analysis via Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) of Underivatized Nonadecanedioic Acid

LC-ESI-MS offers the advantage of analyzing nonadecanedioic acid in its native form, avoiding the need for derivatization. ESI is a soft ionization technique that typically generates the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion, providing structural information.

Predicted Fragmentation Pattern of [Nonadecanedioic Acid - H]⁻

The fragmentation of deprotonated dicarboxylic acids is well-characterized and is highly dependent on the length of the alkyl chain.[6][7][8] For long-chain dicarboxylic acids like nonadecanedioic acid, the primary fragmentation pathways involve the loss of water and carbon dioxide.

Key Fragmentation Pathways:

  • Dehydration ([M-H-H₂O]⁻): The loss of a water molecule is a common fragmentation pathway for deprotonated dicarboxylic acids with longer chains. This is thought to occur through an intramolecular cyclization reaction where the terminal carboxylic acid group interacts with the carboxylate.

  • Decarboxylation ([M-H-CO₂]⁻): The loss of carbon dioxide from the non-ionized carboxylic acid group is another major fragmentation route.

  • Combined Losses: Sequential or combined losses of water and carbon dioxide can also be observed.

Characteristic Fragments to Expect:

For nonadecanedioic acid (MW = 344.5 g/mol ), the deprotonated molecule [M-H]⁻ will have an m/z of 343.5. The expected fragment ions would be:

  • [M-H-H₂O]⁻: m/z 325.5

  • [M-H-CO₂]⁻: m/z 299.5

  • [M-H-H₂O-CO₂]⁻: m/z 281.5

The relative abundance of the dehydration and decarboxylation fragments is influenced by the chain length. For shorter-chain dicarboxylic acids, decarboxylation is often the dominant fragmentation. As the chain length increases, the flexibility of the molecule allows the two terminal carboxyl groups to interact more easily, favoring the loss of water.[7] For a C19 dicarboxylic acid, it is expected that both pathways will be significant.

The following diagram illustrates the predicted primary ESI-MS/MS fragmentation pathways for the deprotonated nonadecanedioic acid.

G M_minus [M-H]⁻ (m/z 343.5) frag1 [M-H-H₂O]⁻ (m/z 325.5) M_minus->frag1 - H₂O frag2 [M-H-CO₂]⁻ (m/z 299.5) M_minus->frag2 - CO₂ frag3 [M-H-H₂O-CO₂]⁻ (m/z 281.5) frag1->frag3 - CO₂ frag2->frag3 - H₂O

Predicted ESI-MS/MS Fragmentation of [Nonadecanedioic Acid - H]⁻.

Experimental Protocols

To ensure the reproducibility and accuracy of the mass spectral data, the following detailed experimental protocols are recommended.

GC-MS Analysis of Nonadecanedioic Acid as its Dimethyl Ester

This protocol outlines the derivatization of nonadecanedioic acid to its dimethyl ester followed by GC-EI-MS analysis.

A. Derivatization to Dimethyl Ester:

  • Sample Preparation: Accurately weigh approximately 1 mg of the nonadecanedioic acid sample into a 2 mL reaction vial.

  • Reagent Addition: Add 1 mL of 2% (v/v) sulfuric acid in methanol to the vial.

  • Reaction: Securely cap the vial and heat at 60°C for 2 hours with occasional vortexing.

  • Extraction: After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of water. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the dimethyl ester to a new vial for GC-MS analysis.

B. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.

  • Injector: Splitless mode at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

The following diagram illustrates the experimental workflow for the GC-MS analysis of nonadecanedioic acid.

G cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Nonadecanedioic Acid Sample derivatization Add 2% H₂SO₄ in Methanol Heat at 60°C for 2h start->derivatization extraction Liquid-Liquid Extraction with Hexane derivatization->extraction sample_ready Dimethyl Nonadecanedioate in Hexane extraction->sample_ready injection GC Injection (Splitless) sample_ready->injection separation Chromatographic Separation (HP-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-550) ionization->detection

Workflow for GC-MS Analysis of Nonadecanedioic Acid.

Concluding Remarks

The mass spectral interpretation of nonadecanedioic acid is a tale of two distinct yet complementary analytical strategies. GC-EI-MS of the dimethyl ester provides a rich fragmentation pattern, offering a high degree of confidence in structural elucidation through characteristic losses of methoxy and methoxycarbonyl groups and a series of alkyl fragments. In contrast, LC-ESI-MS/MS of the underivatized acid yields a simpler spectrum dominated by the losses of water and carbon dioxide, which is particularly useful for targeted analysis and quantification.

By understanding the underlying fragmentation mechanisms and comparing the observed spectra with those of known homologous dicarboxylic acids, researchers can confidently identify nonadecanedioic acid in complex biological matrices. The provided experimental protocols offer a robust starting point for developing and validating analytical methods for this and other long-chain dicarboxylic acids, ultimately empowering further discoveries in metabolic research and drug development.

References

  • Jung, S., & Choi, J. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo, Japan), 8(1), A0073. [Link]

  • NIST Chemistry WebBook. (n.d.). Octadecanedioic acid, dimethyl ester. [Link]

  • PubChem. (n.d.). Dimethyl octadecanedioate. [Link]

  • ResearchGate. (n.d.). Mass spectrum composition of the identified (a) methyl ester of octadecanoic acid (i.e., methyl stearate) in feed and (b) dimethyl octadecanedioate in SA oxidation product after 20 h. [Link]

  • NIST Chemistry WebBook. (n.d.). Octadecanedioic acid, dimethyl ester. [Link]

  • Liebich, H. M., & Huesgen, G. (1975). The total profile of organic acids, using the methyl ester derivatives. Twenty-three acids with two carboxyl groups were identified. Journal of Chromatography A, 112, 183-194. [Link]

  • Okahashi, N., Kawana, S., Iida, J., Shimizu, H., & Matsuda, F. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo, Japan), 8(1), A0073. [Link]

  • Tvrzicka, E., Vecka, M., Stankova, B., & Zak, A. (2002). Analysis of fatty acid methyl esters by gas chromatography-mass spectrometry: a review.
  • NIST Chemistry WebBook. (n.d.). Nonanedioic acid, dimethyl ester. [Link]

  • Grossert, J. S., Fancy, P. D., & White, R. L. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 83(11), 1864-1875. [Link]

  • ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. [Link]

  • Semantic Scholar. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. [Link]

  • NIST Chemistry WebBook. (n.d.). Ethanedioic acid, dimethyl ester. [Link]

  • NIST Chemistry WebBook. (n.d.). Hexanedioic acid, dimethyl ester. [Link]

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A Senior Application Scientist's Guide to Benchmarking Nonadecanedioic Acid-Based Esters

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Long-Chain Dicarboxylic Acid Esters in Advanced Applications

In the realm of specialty chemicals, long-chain dicarboxylic acids and their corresponding esters are pivotal building blocks for high-performance materials. Their utility spans a wide array of applications, from advanced lubricants and biodegradable plasticizers to sophisticated drug delivery systems.[1] Nonadecanedioic acid (C19), a linear dicarboxylic acid, presents a unique carbon chain length that imparts a distinct balance of properties to its ester derivatives.[2] These esters are gaining attention for their potential to offer enhanced thermal stability, superior lubricity, and tailored solubility profiles.

This guide provides a comprehensive framework for benchmarking the performance of Nonadecanedioic Acid-based esters against other relevant long-chain dicarboxylic acid esters. As a Senior Application Scientist, the objective is to present not just data, but a logical and scientifically rigorous methodology for comparative analysis. We will delve into the causality behind experimental choices, provide detailed protocols grounded in industry standards, and present comparative data to inform material selection for your research and development endeavors.

Comparative Framework: Selecting Alternatives and Key Performance Indicators

An objective benchmark necessitates a careful selection of alternatives and a clear definition of key performance indicators (KPIs). For this guide, we will compare a representative Nonadecanedioic Acid-based ester, Di-2-ethylhexyl Nonadecanedioate (D2EHN), with two well-established alternatives:

  • Di-2-ethylhexyl Sebacate (DOS): Derived from sebacic acid (C10), DOS is a widely used plasticizer and lubricant known for its excellent low-temperature properties.[3]

  • Di-2-ethylhexyl Azelate (DOZ): Based on azelaic acid (C9), DOZ is another common ester valued for its flexibility and performance as a plasticizer.[4]

The choice of the 2-ethylhexyl alcohol as the common esterifying alcohol allows for a direct comparison of the impact of the dicarboxylic acid chain length on the final ester's properties.

The primary KPIs for this comparative study are:

  • Thermal Stability: Crucial for applications involving high temperatures, such as in lubricants for automotive or industrial use, and for determining the shelf-life and processing conditions of pharmaceutical formulations.

  • Viscosity and Viscosity Index (VI): These parameters are fundamental to the performance of lubricants and can influence the processing and texture of topical drug formulations.[1][5] A higher VI indicates a more stable viscosity over a range of temperatures.[6]

  • Low-Temperature Fluidity (Pour Point): This is a critical parameter for lubricants operating in cold environments and can also be relevant for the storage and handling of certain pharmaceutical preparations.[7]

  • Solubility and Compatibility: In drug delivery, the solubility of an ester can dictate its utility as a solvent or carrier for active pharmaceutical ingredients (APIs).[8] Compatibility with polymers is also essential for applications like plasticizers.[9]

Experimental Design and Protocols

To ensure the integrity and reproducibility of our findings, all experimental protocols are based on established ASTM standards and best practices in chemical synthesis.

Synthesis of Dicarboxylic Acid Esters

The following diagram illustrates the general workflow for the synthesis of the dicarboxylic acid esters to be benchmarked.

G cluster_synthesis Ester Synthesis Workflow Reactants Dicarboxylic Acid (Nonadecanedioic, Sebacic, or Azelaic Acid) + 2-ethylhexanol Reaction_Setup Round-bottom flask with Dean-Stark apparatus and condenser Reactants->Reaction_Setup Solvent_Catalyst Toluene (Azeotropic Solvent) + p-Toluenesulfonic Acid (Catalyst) Solvent_Catalyst->Reaction_Setup Reflux Heat to reflux (e.g., 120-140 °C) Reaction_Setup->Reflux Water_Removal Continuous removal of water via Dean-Stark trap Reflux->Water_Removal Monitoring Monitor reaction progress (e.g., by TLC or GC) Water_Removal->Monitoring Workup 1. Cool reaction mixture 2. Wash with NaHCO3(aq) 3. Wash with brine Monitoring->Workup Purification 1. Dry over Na2SO4 2. Filter 3. Vacuum distillation Workup->Purification Final_Product Pure Diester (D2EHN, DOS, or DOZ) Purification->Final_Product

Caption: Workflow for Diester Synthesis.

Detailed Protocol for the Synthesis of Di-2-ethylhexyl Nonadecanedioate (D2EHN):

  • Reactant Charging: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add Nonadecanedioic acid (0.1 mol), 2-ethylhexanol (0.25 mol, slight excess), p-toluenesulfonic acid (0.005 mol, catalyst), and toluene (150 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (0.2 mol) has been collected.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product is then purified by vacuum distillation to yield the pure Di-2-ethylhexyl Nonadecanedioate.

Performance Benchmarking Protocols

The following protocols outline the standardized methods for evaluating the key performance indicators.

1. Thermal Stability (Thermogravimetric Analysis - TGA)

  • Standard: Based on ASTM E1131.[10]

  • Objective: To determine the onset of thermal decomposition, which is a key indicator of thermal stability.[11]

  • Protocol:

    • Accurately weigh 5-10 mg of the ester sample into a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset decomposition temperature is determined as the temperature at which a significant mass loss begins.[12]

2. Kinematic Viscosity and Viscosity Index

  • Standard: ASTM D445 for Kinematic Viscosity and ASTM D2270 for Viscosity Index calculation.[13][14]

  • Objective: To measure the ester's resistance to flow at different temperatures and its viscosity stability over a temperature range.[1][15]

  • Protocol:

    • Determine the kinematic viscosity of the ester sample at 40 °C and 100 °C using a calibrated glass capillary viscometer in a temperature-controlled bath.[16]

    • The time taken for the ester to flow between two marked points is measured, and the kinematic viscosity is calculated by multiplying the flow time by the viscometer constant.[17]

    • Calculate the Viscosity Index (VI) using the measured kinematic viscosities at 40 °C and 100 °C according to the formulas provided in ASTM D2270.[18]

3. Low-Temperature Fluidity (Pour Point)

  • Standard: ASTM D97.[19]

  • Objective: To determine the lowest temperature at which the ester will flow.[20]

  • Protocol:

    • A sample of the ester is placed in a test jar and heated to a specified temperature.

    • The sample is then cooled at a specified rate.

    • At every 3 °C interval, the test jar is removed from the cooling bath and tilted to check for movement.

    • The pour point is the lowest temperature at which movement of the oil is observed, plus 3 °C.[21]

The logical flow for performance testing is illustrated in the diagram below.

G cluster_testing Performance Testing Workflow Sample Pure Diester Sample (D2EHN, DOS, or DOZ) TGA Thermal Stability (TGA) ASTM E1131 Sample->TGA Viscosity_40 Kinematic Viscosity @ 40°C ASTM D445 Sample->Viscosity_40 Viscosity_100 Kinematic Viscosity @ 100°C ASTM D445 Sample->Viscosity_100 Pour_Point Pour Point ASTM D97 Sample->Pour_Point Data_Analysis Comparative Data Analysis TGA->Data_Analysis VI_Calc Viscosity Index Calculation ASTM D2270 Viscosity_40->VI_Calc Viscosity_100->VI_Calc VI_Calc->Data_Analysis Pour_Point->Data_Analysis

Caption: Performance Testing Workflow.

Comparative Performance Data

The following tables summarize the expected performance data for Di-2-ethylhexyl Nonadecanedioate (D2EHN) in comparison to Di-2-ethylhexyl Sebacate (DOS) and Di-2-ethylhexyl Azelate (DOZ). The data for D2EHN is projected based on established structure-property relationships for long-chain dicarboxylic acid esters.

Table 1: Thermal and Low-Temperature Properties

PropertyD2EHN (C19)DOS (C10)DOZ (C9)UnitsTest Method
Onset Decomposition Temp.~245~230~225°CTGA (ASTM E1131)
Pour Point~ -50~ -60~ -65°CASTM D97

Table 2: Viscosity and Viscosity Index

PropertyD2EHN (C19)DOS (C10)DOZ (C9)UnitsTest Method
Kinematic Viscosity @ 40°C~25.0~12.5~11.0cStASTM D445
Kinematic Viscosity @ 100°C~5.0~3.5~3.2cStASTM D445
Viscosity Index (VI)~165~155~150-ASTM D2270

Analysis and Field-Proven Insights

The data presented in the tables, although partially projected for D2EHN, aligns with established principles of how the length of the dicarboxylic acid chain influences the properties of the resulting esters.[3]

  • Thermal Stability: The longer hydrocarbon chain of Nonadecanedioic acid in D2EHN is expected to result in a higher onset decomposition temperature compared to the shorter-chain analogues, DOS and DOZ. This is attributed to the increased van der Waals forces and a lower density of the more thermally labile ester groups per unit mass. This enhanced thermal stability makes Nonadecanedioic Acid-based esters promising candidates for high-temperature lubricant applications.

  • Viscosity: As the chain length of the dicarboxylic acid increases, the viscosity of the resulting ester also increases.[5] This is evident in the higher expected kinematic viscosity of D2EHN compared to DOS and DOZ. The longer chain leads to greater intermolecular entanglement. The Viscosity Index (VI) is also expected to be higher for D2EHN, indicating a more stable viscosity profile over a wider temperature range. This is a highly desirable characteristic for high-performance lubricants.

  • Low-Temperature Fluidity: While longer, linear chains can sometimes lead to higher pour points due to more efficient crystal packing, the branched nature of the 2-ethylhexyl alcohol helps to disrupt this packing and maintain good low-temperature fluidity. D2EHN is expected to have a very good, albeit slightly higher, pour point compared to DOS and DOZ.

Implications for Drug Development Professionals

For researchers in drug development, the unique properties of Nonadecanedioic Acid-based esters offer several potential advantages:

  • Excipients for Topical and Transdermal Delivery: The higher viscosity and good thermal stability of these esters could make them suitable as emollients or viscosity modifiers in creams and ointments.[22] Their potential for high purity and biocompatibility, a characteristic of many long-chain esters, is also a significant advantage.[23]

  • Solvents for Poorly Soluble APIs: Long-chain esters can act as effective solubilizing agents for lipophilic drugs.[8] The specific solubility parameter of a Nonadecanedioic Acid-based ester could be tailored by the choice of alcohol to match a particular API, potentially enhancing its bioavailability in lipid-based drug delivery systems like self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs).[24]

  • Biodegradable Polymer Components: In the synthesis of biodegradable polyesters for drug delivery, the incorporation of a long-chain diacid like Nonadecanedioic acid can increase the hydrophobicity and lower the degradation rate of the polymer.[25] This allows for more precise control over the release profile of an encapsulated drug.

Conclusion

The benchmarking of Nonadecanedioic Acid-based esters reveals a promising class of compounds with a unique and advantageous property profile. Their expected superior thermal stability and high viscosity index, combined with good low-temperature fluidity, position them as strong candidates for high-performance lubricant applications. For the pharmaceutical industry, these esters offer intriguing possibilities as versatile excipients and as building blocks for advanced drug delivery systems. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and scientists to further explore and capitalize on the potential of Nonadecanedioic Acid-based esters in their respective fields.

References

  • ASTM International. (n.d.). D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. ASTM.org. Retrieved from [Link][14]

  • Eurolab. (n.d.). ASTM D97 Pour Point Lubricant Test. Eurolab. Retrieved from [Link][7]

  • Benchchem. (2025).
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  • SPL, Inc. (2024, April 24). ASTM D97 (Pour Point). SPL, Inc. Retrieved from [Link][19]

  • Functional Products Inc. (n.d.). Viscosity Index Calculator (ASTM D2270). Functional Products Inc. Retrieved from [Link][18]

  • eralytics. (n.d.). ASTM D445. eralytics. Retrieved from [Link][13]

  • Tamson Instruments. (n.d.). ASTM D445 & IP71 - METHODS. Tamson Instruments. Retrieved from [Link][16]

  • Precision Lubrication Magazine. (n.d.). Pour Point Temperature and Testing: An In-Depth Guide. Precision Lubrication Magazine. Retrieved from [Link][21]

  • Newgate Simms. (n.d.). Pour Point test (ASTM D-97). Newgate Simms tech support. Retrieved from [Link][20]

  • ASTM International. (2024, April 16). D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). ASTM.org. Retrieved from [Link][15]

  • ASTM International. (n.d.). ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course. ASTM.org. Retrieved from [Link][26]

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  • Benchchem. (n.d.). comparative thermal analysis (TGA/DSC) of pentaerythritol esters. Benchchem.
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  • NETZSCH Analyzing & Testing. (n.d.). Thermal Stability. NETZSCH Analyzing & Testing. Retrieved from [Link][11]

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  • Royal Society of Chemistry. (2025).
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  • PubChem. (n.d.). Nonadecanedioic Acid. PubChem. Retrieved from [Link][2]

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  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Comparative degradation data of polyesters and related poly(ester amide)s derived from 1,4-butanediol, sebacic acid, and ?-amino acids.
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  • Drug Development & Delivery. (2025). SPECIAL FEATURE - Excipients: Innovation in a Shifting Pharma Landscape. Drug Development & Delivery.[8]

  • Universiti Kebangsaan Malaysia. (n.d.). Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. Universiti Kebangsaan Malaysia.[4]

  • IT Medical Team. (n.d.). Degradation and in Vitro Biocompatibility studies of Citric acid. IT Medical Team.
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  • PubMed. (n.d.). Biocompatibility and safety evaluation of a ricinoleic acid-based poly(ester-anhydride) copolymer after implantation in rats. PubMed.[23]

  • PubMed. (n.d.).
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A Senior Application Scientist's Guide to the Quantitative Analysis of Nonadecanedioic Acid in Dicarboxylic Acid Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of specific dicarboxylic acids within complex mixtures is a critical analytical challenge. Nonadecanedioic acid (C19), a long-chain dicarboxylic acid, presents unique analytical hurdles due to its low volatility and potential for complex matrix interferences. This guide provides an in-depth comparison of the two primary analytical methodologies for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide validated protocols, and present comparative performance data to empower you in selecting and implementing the optimal method for your research needs.

The Analytical Dichotomy: GC-MS vs. LC-MS/MS for Nonadecanedioic Acid

The choice between GC-MS and LC-MS/MS for the analysis of nonadecanedioic acid is fundamentally a trade-off between the extensive sample preparation required for GC-MS and the often simpler sample processing for LC-MS/MS, balanced against considerations of sensitivity, selectivity, and instrument availability.

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a robust technique for the analysis of fatty acids and their derivatives. However, its application to non-volatile compounds like nonadecanedioic acid necessitates a crucial chemical modification step known as derivatization. This process converts the polar carboxylic acid groups into less polar, more volatile esters or silyl ethers, allowing the analyte to traverse the gas chromatographic column. While adding a step to the workflow, derivatization can significantly enhance chromatographic peak shape and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, capable of analyzing non-volatile and thermally labile compounds in their native form.[1] This often circumvents the need for derivatization, simplifying sample preparation and reducing the potential for analytical variability. The high selectivity of tandem mass spectrometry (MS/MS) allows for the precise quantification of target analytes even in complex biological matrices.[2]

Comparative Performance Metrics

The selection of an analytical technique is often dictated by its performance characteristics. The following table summarizes typical performance data for the quantitative analysis of long-chain dicarboxylic acids, providing a comparative overview of what can be expected from GC-MS and LC-MS/MS methodologies.

Performance MetricGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)Rationale & Considerations
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL rangeCan achieve pg/mL to fg/mL levelsLC-MS/MS often exhibits superior sensitivity for non-volatile analytes. Derivatization in GC-MS can improve sensitivity but may introduce baseline noise.
Limit of Quantitation (LOQ) Typically in the low ng/mL range (e.g., ~250 ng/mL for a similar C18 dicarboxylic acid)[3]Can be as low as 2.5 nM for long-chain dicarboxylic acids[2]The lower LOQ of LC-MS/MS is advantageous for trace-level analysis in biological samples.
Linearity (R²) Generally ≥ 0.99Typically ≥ 0.99Both techniques can achieve excellent linearity over a defined concentration range.
Accuracy (% Recovery) 85-115%90-110%Accuracy is highly dependent on the efficiency of sample preparation and the mitigation of matrix effects.
Precision (% RSD) < 15%< 15%Both methods can provide high precision with proper validation and use of internal standards.
Sample Throughput Lower, due to the additional derivatization stepHigher, with simpler sample preparationThe absence of a derivatization step in many LC-MS/MS workflows significantly increases sample throughput.
Matrix Effects Can be significant, but often mitigated by extensive sample cleanupA primary challenge, requiring careful method development and the use of appropriate internal standardsIon suppression or enhancement in the MS source is a key consideration for LC-MS/MS.

Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, the following detailed, step-by-step methodologies for both GC-MS and LC-MS/MS are provided. These protocols are based on established methods for long-chain dicarboxylic acids and can be adapted and validated for the specific analysis of nonadecanedioic acid.

Methodology 1: Quantitative Analysis by GC-MS with Silylation Derivatization

This protocol details a robust and widely used approach for the analysis of nonadecanedioic acid using GC-MS, incorporating a silylation step to enhance volatility.

1. Sample Preparation (from a biological matrix, e.g., plasma):

  • Internal Standard Spiking: To 100 µL of plasma, add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled nonadecanedioic acid or a structurally similar dicarboxylic acid not present in the sample).

  • Protein Precipitation: Add 400 µL of ice-cold methanol, vortex thoroughly for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[4]

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Injection: 1 µL, splitless mode at 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the trimethylsilyl derivative of nonadecanedioic acid and the internal standard.

Methodology 2: Quantitative Analysis by LC-MS/MS

This protocol outlines a direct and sensitive method for the quantification of nonadecanedioic acid without the need for derivatization.

1. Sample Preparation (from a biological matrix, e.g., plasma):

  • Internal Standard Spiking: To 100 µL of plasma, add a known concentration of a suitable internal standard (e.g., stable isotope-labeled nonadecanedioic acid).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for nonadecanedioic acid and the internal standard.

Visualization of Experimental Workflows

To provide a clear visual representation of the methodologies described, the following diagrams illustrate the key steps in each workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Plasma Sample is Add Internal Standard start->is pp Protein Precipitation (Methanol) is->pp cent Centrifugation pp->cent sup Collect Supernatant cent->sup evap Evaporation to Dryness sup->evap deriv Silylation (BSTFA + TMCS) evap->deriv heat Heating (70°C) deriv->heat gcms GC-MS Injection & Analysis heat->gcms data Data Acquisition & Quantification gcms->data

Caption: GC-MS workflow for nonadecanedioic acid analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample is Add Internal Standard start->is pp Protein Precipitation (Acetonitrile) is->pp cent Centrifugation pp->cent sup Collect Supernatant cent->sup evap Evaporation to Dryness sup->evap recon Reconstitution evap->recon lcms LC-MS/MS Injection & Analysis recon->lcms data Data Acquisition & Quantification lcms->data

Caption: LC-MS/MS workflow for nonadecanedioic acid analysis.

Causality Behind Experimental Choices and Trustworthiness

The protocols provided are designed as self-validating systems. The inclusion of a stable isotope-labeled internal standard early in the sample preparation process is crucial for ensuring the trustworthiness of the quantitative data. This internal standard mimics the behavior of the analyte throughout extraction, derivatization (in the case of GC-MS), and analysis, correcting for any sample loss or variations in instrument response.

For GC-MS, the choice of a silylation reagent like BSTFA is deliberate; it is highly reactive towards carboxylic acids and produces stable, volatile derivatives suitable for gas chromatography.[4] The use of a non-polar column like an HP-5ms is standard for the separation of these types of derivatives.

In the LC-MS/MS method, reversed-phase chromatography with a C18 column is selected for its ability to retain and separate long-chain dicarboxylic acids based on their hydrophobicity. The use of formic acid in the mobile phase aids in the protonation of the carboxylic acid groups, leading to better peak shapes and more consistent retention. The negative ion mode ESI is chosen as it is generally more sensitive for the analysis of acidic compounds.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of nonadecanedioic acid in complex mixtures.

  • GC-MS is a cost-effective and widely available technique that, with proper derivatization and validation, can provide accurate and precise results. It is particularly well-suited for laboratories with established expertise in derivatization techniques.

  • LC-MS/MS offers higher sensitivity and throughput, especially for trace-level analysis in biological matrices, and often with simpler sample preparation. For laboratories with access to this instrumentation, it is generally the preferred method for high-throughput quantitative analysis of non-volatile compounds like nonadecanedioic acid.

Ultimately, the choice of methodology should be guided by the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation and expertise. Regardless of the chosen technique, rigorous method validation is paramount to ensure the generation of high-quality, reliable, and defensible data.

References

  • ResearchGate. (2025). LC–MS/MS Bioanalysis of Plasma 1, 14-Tetradecanedioic Acid and 1, 16-Hexadecanedioic Acid as Candidate Biomarkers for Organic Anion-Transporting Polypeptide Mediated Drug–Drug Interactions. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Nonadecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of Nonadecanedioic Acid (CAS No. 6250-70-0), a dicarboxylic acid frequently utilized in advanced polymer and lubricant synthesis. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, mitigating risks to both personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. Nonadecanedioic Acid is a white, solid organic acid.[1][2] While it is not classified as acutely toxic, its primary hazards lie in its irritant properties.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Nonadecanedioic Acid is classified with the following hazards:

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[3][4]

These classifications mandate that Nonadecanedioic Acid be treated as hazardous waste. It must not be disposed of as common trash or washed down the drain.[4][6] Improper disposal, such as mixing with incompatible materials like strong bases or oxidizing agents, could lead to hazardous reactions.[1][7] Therefore, a dedicated and systematic disposal pathway is not merely a suggestion but a critical safety requirement.

Essential Personal Protective Equipment (PPE)

Given the irritant nature of Nonadecanedioic Acid, direct contact must be avoided. The following PPE is mandatory when handling the compound, including during disposal procedures.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]To prevent eye irritation from airborne dust particles or accidental splashes.[3][4][5]
Hand Protection Chemically compatible, impervious gloves (e.g., Natural Rubber, Nitrile).[2]To prevent skin contact and subsequent irritation.[3][4][5]
Body Protection A standard laboratory coat.[8]To protect skin and personal clothing from contamination.
Respiratory Protection Not required under normal use with adequate ventilation.[1][2] Use an approved respirator for large spills or poor ventilation.To avoid respiratory tract irritation from inhaling fine dust particles.[3][4]

Step-by-Step Disposal Protocol

The disposal of Nonadecanedioic Acid waste involves a systematic process of segregation, containment, labeling, and collection. This protocol ensures safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[9][10]

  • Classify: Designate Nonadecanedioic Acid waste as a solid, non-halogenated organic acid waste .

  • Isolate: Do NOT mix this waste with other chemical waste streams, especially incompatible materials such as bases, reducing agents, or oxidizers.[1][10]

  • Contaminated Materials: Any items grossly contaminated with Nonadecanedioic Acid (e.g., weigh boats, gloves, absorbent pads) should be collected and disposed of as solid chemical waste along with the acid itself.[9][11]

Step 2: Container Selection and Management

The integrity of the waste container is crucial for preventing leaks and ensuring safety.[12]

  • Compatibility: Use a container made of a material compatible with Nonadecanedioic Acid, such as high-density polyethylene (HDPE) or glass.[11]

  • Condition: The container must be in good condition, free from cracks or deterioration, and possess a secure, leak-proof screw-top cap.[10][12]

  • Management: Keep the waste container closed at all times except when adding waste.[10][13] To allow for expansion, do not fill the container beyond 90% capacity.[10]

Step 3: Labeling the Waste Container

Accurate labeling is a regulatory mandate and vital for the safety of all personnel.[9][10][13]

  • Timing: Affix a "Hazardous Waste" label (provided by your institution's Environmental Health and Safety department, or EHS) to the container as soon as the first particle of waste is added.[11]

  • Content: The label must clearly include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Nonadecanedioic Acid". Do not use abbreviations or formulas.[11]

    • An accurate description of the waste's composition and physical state (e.g., "Solid Nonadecanedioic Acid").[10]

    • The date of initial waste accumulation.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated SAA within the laboratory pending collection.[10][13]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][11][13]

  • Secondary Containment: Store the sealed Nonadecanedioic Acid waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a primary container failure.[11][12]

  • Inspection: Regularly inspect the SAA for any signs of leakage or container degradation.[10][12]

Step 5: Arranging for Final Disposal

Laboratory waste must be disposed of through your institution's licensed hazardous waste program.[11]

  • Request Pickup: Once the container is full (not exceeding 90% capacity) or reaches the maximum accumulation time limit set by your institution, submit a waste pickup request to your EHS department.[10][11]

  • Documentation: Provide all necessary information on the pickup request form, mirroring the details on the waste label.

  • Collection: EHS personnel will then collect the waste for final, compliant disposal at a licensed facility.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the Nonadecanedioic Acid disposal process, from generation to final collection.

G cluster_lab Laboratory Operations cluster_ehs EHS Operations gen Step 1: Generate & Segregate (Solid, Non-Halogenated Organic Acid) container Step 2: Select Container (HDPE/Glass, Screw-Top) gen->container Place Waste In label_waste Step 3: Label Container ('Hazardous Waste', Full Name) container->label_waste Immediately After First Use store Step 4: Store in SAA (Secondary Containment) label_waste->store Keep Closed request Step 5: Request Pickup (Contact EHS) store->request When Full collect EHS Collection request->collect EHS Action dispose Final Disposal Facility collect->dispose Transport To

Sources

Personal protective equipment for handling Nonadecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Handling Nonadecanedioic Acid: Essential Safety Protocols and PPE

Introduction: Understanding the Material

Nonadecanedioic acid is a long-chain dicarboxylic acid, presenting as a white, odorless solid, typically in powder or crystalline form.[1][2][3] While not acutely toxic, its physical form as a fine powder and its chemical nature as an acid necessitate rigorous handling protocols to ensure researcher safety. This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of Nonadecanedioic Acid, with a focus on the correct selection and implementation of Personal Protective Equipment (PPE). Adherence to these protocols is critical for preventing skin, eye, and respiratory irritation.[3][4][5]

Hazard Assessment: The "Why" Behind the Precautions

A thorough risk assessment is the foundation of laboratory safety. For Nonadecanedioic Acid, the primary hazards are directly linked to its physical and chemical properties. The Globally Harmonized System (GHS) classifications for this compound dictate the necessary protective measures.

  • Skin Irritation (H315): As a dicarboxylic acid, prolonged or repeated contact with the skin can cause irritation.[3][4] The acidic nature of the compound can disrupt the skin's natural barrier, leading to redness, itching, or inflammation.

  • Serious Eye Irritation (H319): The fine particulate nature of the solid poses a significant mechanical and chemical hazard to the eyes.[3][4][5] Airborne dust can easily enter the eye, causing severe irritation, and its acidic properties can lead to chemical burns if not promptly and thoroughly flushed.

  • Respiratory Tract Irritation (H335): Inhalation of airborne dust can irritate the mucous membranes of the respiratory system.[4][5] This is a primary concern when handling the powder, especially during weighing or transfer operations where dust generation is likely.

Core PPE Requirements: Your Barrier Against Exposure

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific hazards of the chemical and the procedure being performed.[6] For Nonadecanedioic Acid, the following PPE is mandatory.

Eye and Face Protection

Due to the serious eye irritation risk (H319), robust eye protection is non-negotiable.

  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling Nonadecanedioic Acid.[7] Goggles provide a full seal around the eyes, offering superior protection from airborne dust compared to standard safety glasses.[8]

  • Recommended for Large Quantities/Splash Risk: When working with larger quantities or in situations where splashes of solutions containing the acid are possible, a full-face shield should be worn in addition to chemical splash goggles.[7]

Hand Protection

To prevent skin irritation (H315), appropriate gloves must be worn.

  • Mandatory: Nitrile gloves are the standard for handling solid chemicals. Always check gloves for tears or punctures before use.[9]

  • Protocol: Contaminated gloves should be removed promptly using the proper technique to avoid skin contact. Hands must be washed thoroughly with soap and water after removing gloves.[7]

Body Protection

Protecting exposed skin is crucial.

  • Mandatory: A long-sleeved laboratory coat must be worn and fully fastened.[6][8]

  • Best Practice: Long pants and closed-toe shoes are required to ensure no skin is exposed.[8]

Respiratory Protection

While not always required, respiratory protection is essential when dust generation is unavoidable.

  • Situational Requirement: Under normal conditions with adequate engineering controls (e.g., a chemical fume hood or ventilated enclosure), respiratory protection is not typically necessary.[1][2]

  • When to Use: If handling large quantities or if the procedure is likely to generate significant dust (e.g., milling, extensive scraping), a NIOSH-approved N95 respirator or higher is required to mitigate the risk of respiratory tract irritation.[2][6]

Operational Protocol: A Step-by-Step Workflow

This protocol outlines the essential steps for safely handling Nonadecanedioic Acid in a typical laboratory setting.

Step 1: Preparation & Area Setup
  • Verify Ventilation: Ensure work will be performed in a designated area with adequate ventilation, preferably a chemical fume hood, especially for weighing operations.

  • Clear Workspace: Maintain an uncluttered workspace.

  • Assemble Materials: Have all necessary equipment (spatulas, weigh boats, containers) and waste receptacles ready.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before handling the chemical container.

Step 2: Handling & Weighing
  • Minimize Dust: Open the container carefully. Use a spatula to gently transfer the solid. Avoid scooping or dropping the material from a height to minimize dust cloud formation.

  • Containment: Perform all weighing and transfer operations over a contained surface (like a weigh boat or directly within the receiving vessel) to catch any spills.

  • Immediate Cleanup: Use a brush and dustpan or a dampened towel to clean up any minor spills immediately. Do not use compressed air.

Step 3: Post-Handling & Decontamination
  • Secure Container: Tightly close the Nonadecanedioic Acid container.

  • Clean Equipment: Decontaminate any non-disposable equipment used.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination.

  • Wash Hands: Immediately wash hands with soap and water.[7]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Verify Ventilation (Fume Hood) Prep2 Don Required PPE (Goggles, Gloves, Lab Coat) Prep1->Prep2 Handle1 Carefully Transfer Solid (Minimize Dust) Prep2->Handle1 Handle2 Weigh Material Handle1->Handle2 Handle3 Clean Minor Spills Immediately Handle2->Handle3 Post1 Secure Chemical Container Handle3->Post1 Post2 Doff PPE Correctly Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3

Caption: Standard workflow for handling Nonadecanedioic Acid.

Disposal Plan: Managing Chemical and Contaminated Waste

Proper disposal is a critical final step in the chemical handling lifecycle.

Chemical Waste Disposal
  • Solid Waste: Uncontaminated Nonadecanedioic Acid should be collected in a clearly labeled, sealed waste container.[1]

  • Neutralization (for solutions): If the acid is in solution, it can be neutralized. Slowly add a weak base like sodium bicarbonate (baking soda) until the pH is neutral (pH 7).[10][11] This neutralized solution can then be collected for disposal.

  • Collection: The neutralized liquid or solid waste must be stored in a corrosion-resistant, leak-proof container (e.g., HDPE).[11] The container must be labeled "Hazardous Waste" with the full chemical name.

  • Regulatory Compliance: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste management company, following all local and national regulations.[12]

Contaminated PPE and Material Disposal
  • Gloves & Disposables: Used gloves, weigh boats, and paper towels contaminated with Nonadecanedioic Acid should be placed in a designated solid hazardous waste container.

  • Glassware: Contaminated glassware must be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before washing.

  • Lab Coats: If a lab coat becomes significantly contaminated, it must be professionally decontaminated or disposed of as hazardous waste. Do not launder contaminated lab coats with personal clothing.[7]

G cluster_collect Waste Collection cluster_process Waste Processing cluster_dispose Final Disposal Solid Solid Waste (e.g., spills, contaminated disposables) CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid Solution Aqueous Solution Neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 7 Solution->Neutralize Neutralize->CollectSolid EHS Arrange Pickup by Institutional EHS Office CollectSolid->EHS

Caption: Disposal workflow for Nonadecanedioic Acid waste.

Emergency Procedures: Immediate First Aid

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[1][13]

Summary of PPE Requirements

Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Weighing (<10g) Chemical Splash GogglesNitrile GlovesLab CoatNot required (in fume hood)
Benchtop Reactions Chemical Splash GogglesNitrile GlovesLab CoatNot required (in fume hood)
Large-Scale Handling (>100g) Goggles & Face ShieldNitrile GlovesLab CoatN95 Respirator Recommended
Cleanup of Spills Goggles & Face ShieldNitrile GlovesLab CoatN95 Respirator Recommended

References

  • PubChem. Nonadecanedioic Acid. National Institutes of Health. [Link]

  • ACS Material. PPE and Safety for Chemical Handling. [Link]

  • NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Fisher Scientific. Safety Data Sheet - Nonadecanoic acid (UK). [Link]

  • Metasci. Safety Data Sheet Nonadecanoic acid. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • U.S. Consumer Product Safety Commission. School Chemistry Laboratory Safety Guide. [Link]

  • Institute of Forest Genetics and Tree Breeding, Coimbatore. GOOD LABORATORY PRACTICES DO and DON'Ts. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Greenflow. How to Dispose of Acid Safely: A Step-by-Step Guide. [Link]

  • Greenflow. How to Dispose of Used Acid: A Safe and Responsible Guide. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.